molecular formula C9H11BrFNO B13036827 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL

1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL

Cat. No.: B13036827
M. Wt: 248.09 g/mol
InChI Key: UMGGLXQSZJPMAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL is a useful research compound. Its molecular formula is C9H11BrFNO and its molecular weight is 248.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H11BrFNO

Molecular Weight

248.09 g/mol

IUPAC Name

1-amino-1-(3-bromo-5-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11BrFNO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-5,9,13H,12H2,1H3

InChI Key

UMGGLXQSZJPMAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC(=CC(=C1)Br)F)N)O

Origin of Product

United States

Foundational & Exploratory

The Strategic Application of 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of highly selective kinase inhibitors and G-protein-coupled receptor (GPCR) modulators relies heavily on stereochemically pure, multi-functional building blocks. 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol (CAS: 1270556-20-1) and its enantiopure (1S,2S) stereoisomer (CAS: 1270161-46-0) represent a highly versatile class of halogenated aromatic amino alcohols [1].

As a Senior Application Scientist, I have structured this technical whitepaper to bridge the gap between theoretical structural design and practical benchtop execution. This guide explores the physicochemical profiling, structural rationale, and field-proven experimental workflows for integrating this compound into advanced drug discovery pipelines.

Physicochemical Profiling

Before deploying a building block in a synthetic campaign, it is critical to evaluate its physicochemical parameters to ensure it aligns with Lipinski’s Rule of Five and downstream pharmacokinetic requirements. The data summarized below highlights the compound's optimal balance of lipophilicity and polar surface area [1, 2].

PropertyValueCausality / Significance in Drug Design
CAS Number (Racemic) 1270556-20-1Standard identifier for the unassigned stereoisomer mixture.
CAS Number (1S,2S) 1270161-46-0Enantiopure identifier, critical for stereospecific target binding and avoiding off-target toxicity.
Molecular Weight 248.09 g/mol Low molecular weight allows for significant downstream fragment additions (e.g., large heterocycles) while remaining within the <500 Da threshold.
TPSA 46.25 ŲOptimal for membrane permeability; allows for blood-brain barrier (BBB) penetration if CNS targeting is required.
LogP ~1.97Balanced lipophilicity, ensuring good aqueous solubility while maintaining lipid bilayer partitioning.
H-Bond Donors / Acceptors 2 / 2Provides a robust vector for interacting with target protein backbones (e.g., kinase hinge regions).

Mechanistic Rationale in Scaffold Design

The architectural logic of this building block is tri-fold, with each functional group serving a distinct, synergistic purpose in lead optimization:

  • The 1-Amino-2-propanol Motif : This aliphatic chain provides a critical hydrogen-bonding network. The primary amine acts as a potent H-bond donor, often anchoring the molecule to the backbone carbonyls of a kinase hinge region. The secondary alcohol provides an additional vector for solvent-exposed interactions or further derivatization (e.g., etherification to modulate clearance).

  • The 5-Fluoro Substitution : The introduction of a fluorine atom on the phenyl ring serves two primary purposes. First, it inductively lowers the pKa of the adjacent aromatic protons, modulating the overall electron density of the ring and often increasing binding affinity via multipolar interactions. Second, it sterically and electronically blocks cytochrome P450-mediated oxidation at that specific position, significantly enhancing the metabolic half-life of the downstream drug candidate.

  • The 3-Bromo Handle : Bromine serves as an orthogonal reactivity handle. Unlike the highly stable C-F bond, the C-Br bond is susceptible to oxidative addition by zero-valent palladium, making it an ideal anchor point for late-stage functionalization via cross-coupling reactions[3].

PharmacophoreLogic A 3-Bromo Handle D Pd-Catalyzed Cross-Coupling A->D B 5-Fluoro Substitution E Metabolic Stability & Lipophilicity B->E C 1-Amino-2-propanol F H-Bonding Network (Kinase/GPCR) C->F G Lead Compound Optimization D->G E->G F->G

Caption: Logical relationship of pharmacophore features in the building block.

Experimental Workflows: Functionalization via Suzuki-Miyaura Coupling

To utilize the 3-bromo handle without interfering with the nucleophilic primary amine, a strategic protection-coupling-deprotection workflow is required. The following protocol outlines a self-validating system for the arylation of this building block.

Step 1: N-Boc Protection
  • Causality : The primary amine is highly nucleophilic. If left unprotected, it will coordinate with and poison palladium catalysts, or undergo unintended Buchwald-Hartwig amination during the cross-coupling step. Boc (tert-butyloxycarbonyl) protection sterically hinders the nitrogen and neutralizes its Lewis basicity.

  • Methodology :

    • Dissolve 1.0 eq of 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

    • Add 1.2 eq of triethylamine (TEA) and cool the reaction vessel to 0°C using an ice bath.

    • Dropwise, add 1.1 eq of Di-tert-butyl dicarbonate (Boc₂O) dissolved in a minimal amount of DCM.

    • Warm the mixture to room temperature and stir for 4 hours.

    • Quench with saturated aqueous NH₄Cl, extract the organic layer with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: Suzuki-Miyaura Cross-Coupling
  • Causality : We utilize Pd(dppf)Cl₂ as the catalyst because the bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand enforces a cis-coordination geometry on the palladium center. This dramatically accelerates the reductive elimination step, which is typically the rate-limiting bottleneck when coupling electron-deficient aryl bromides (due to the electron-withdrawing nature of the meta-fluorine).

  • Methodology :

    • In a flame-dried Schlenk flask, combine the N-Boc protected intermediate (1.0 eq), an arylboronic acid of choice (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq).

    • Add a degassed solvent mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 ratio, 0.1 M overall concentration).

    • Purge the biphasic system with Argon for 10 minutes to remove dissolved oxygen, preventing catalyst degradation.

    • Heat the mixture to 90°C for 12 hours under a positive Argon atmosphere.

    • Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Step 3: Global Deprotection & Validation
  • Methodology :

    • Treat the coupled product with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature to cleave the Boc protecting group.

    • Concentrate the mixture and neutralize with a basic ion-exchange resin (e.g., Amberlyst A21) to yield the free amine.

    • Self-Validating QC : Confirm enantiomeric purity via Chiral SFC (Supercritical Fluid Chromatography) using a Chiralpak AD-H column. Confirm exact mass and structural integrity via LC-MS and ¹H-NMR.

ExpWorkflow Step1 Starting Material CAS 1270556-20-1 Step2 Boc Protection (Boc2O, TEA, DCM) Step1->Step2 Step3 Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Step2->Step3 Step4 Global Deprotection (TFA/DCM) Step3->Step4 Step5 Chiral SFC & LC-MS Validation Step4->Step5

Caption: Step-by-step synthetic workflow for functionalizing the bromo-aryl handle.

Conclusion

The strategic utilization of 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol accelerates the discovery of robust, metabolically stable therapeutics. By leveraging its orthogonal reactivity and built-in pharmacophore features, medicinal chemists can rapidly explore complex chemical space with high stereochemical fidelity, ultimately reducing the attrition rate of lead compounds in preclinical development.

References

  • National Center for Biotechnology Information (NCBI) | PubChem Compound Summary for CID 55272051, (1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol (Analogous Computational Data) |[Link]

Strategic Building Blocks: 3-Bromo-5-Fluorophenyl Amino Alcohols

[1][2]

Executive Summary: The "Swiss Army Knife" of Scaffolds

In modern drug discovery, the 3-bromo-5-fluorophenyl amino alcohol motif represents a "privileged scaffold" due to its trifunctional nature. It combines three critical design elements into a single low-molecular-weight unit:

  • The 3,5-Disubstitution Pattern: The meta-relationship between the bromine and fluorine atoms creates a unique electronic environment. The fluorine atom ($ \sigma_p = 0.06 $, $ \sigma_m = 0.34 $) deactivates the ring and blocks metabolic hotspots, while the bromine provides a high-fidelity handle for late-stage diversification (LSD).

  • The Amino Alcohol "Warhead": This 1,2-bifunctional group is a precursor to oxazolidinones, morpholines, and transition-state mimics found in beta-blockers and sphingosine-1-phosphate (S1P) receptor modulators.[1]

  • Chirality: The benzylic alcohol center allows for the strict stereochemical control required to differentiate between receptor subtypes.

Structural Classification & Chemical Space

Before initiating synthesis, researchers must select the correct regioisomer based on the target binding pocket.

ClassStructure DescriptionKey Application
Type A: Phenylethanolamine $ \text{Ar-CH(OH)-CH}2\text{-NH}_2 $

-adrenergic agonists, NET/SERT inhibitors.[1]
Type B: Phenylglycinol $ \text{Ar-CH(NH}_2\text{)-CH}_2\text{-OH} $Amide isosteres, protease inhibitors.
Type C: Homologated $ \text{Ar-CH}_2\text{-CH(NH}_2\text{)-CH}_2\text{-OH} $Peptidomimetics, chain-extended linkers for PROTACs.[1]

Focus of this Guide: Type A , specifically (1R)-2-amino-1-(3-bromo-5-fluorophenyl)ethanol , due to its prevalence in kinase inhibitor design.[1]

Synthetic Decision Tree (Graphviz)

The synthesis of these blocks requires navigating chirality and protecting group strategies. The flowchart below outlines the two primary routes: Asymmetric Transfer Hydrogenation (ATH) vs. Sharpless Dihydroxylation .

SynthesisPathwaysStartStarting Material:3-Bromo-5-fluoroacetophenoneRouteARoute A: Asymmetric Transfer Hydrogenation(Scalable, High ee)Start->RouteARouteBRoute B: Sharpless Asymmetric Dihydroxylation(High Stereocontrol)Start->RouteBStepA11. Alpha-Bromination(NBS, pTsOH)RouteA->StepA1StepB11. Wittig Olefination(Ph3P=CH2)RouteB->StepB1StepA22. Asymmetric Reduction(Ru-TsDPEN, HCOOH/TEA)StepA1->StepA2>95% eeStepA33. Epoxide Formation / Azide Opening(NaN3, then H2/Pd-C)StepA2->StepA3TargetTarget:(R)-1-(3-bromo-5-fluorophenyl)-2-aminoethanolStepA3->TargetStepB22. Sharpless AD-mix-betaStepB1->StepB2>98% eeStepB33. Selective Sulfonylation(Nosyl-Cl) & AminationStepB2->StepB3StepB3->Target

Figure 1: Strategic synthetic pathways for chiral 3-bromo-5-fluorophenyl amino alcohols. Route A is preferred for multi-gram scale-up.[1]

Detailed Experimental Protocol

Objective: Synthesis of (1R)-2-amino-1-(3-bromo-5-fluorophenyl)ethanol via the ATH Route. Note: This protocol is adapted from standard methodologies for phenylethanolamines [1, 2].[1]

Step 1: Alpha-Bromination

Reagents: 3-Bromo-5-fluoroacetophenone (1.0 eq), NBS (1.05 eq),

1
  • Dissolve ketone in MeCN (5 mL/g).

  • Add

    
    -TsOH and NBS.[1] Reflux for 2-4 hours.
    
  • Checkpoint: Monitor by TLC (Hex:EtOAc 8:1). The product (alpha-bromo ketone) is lachrymatory; handle in a fume hood.

  • Cool, concentrate, and wash with water/brine. Recrystallize from cyclohexane if necessary.

Step 2: Asymmetric Transfer Hydrogenation (The Chiral Step)

Reagents: Alpha-bromo ketone (from Step 1), RuCl (1 mol%), Formic acid/TEA (5:2 complex), DCM.

  • Catalyst Prep: In a degassed flask, dissolve the Ru-catalyst in DCM.

  • Add the Formic acid/TEA azeotrope (5 eq).

  • Add the alpha-bromo ketone solution slowly at 0°C.

  • Stir at RT for 12-16 hours.

  • Validation: Check enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H, Hex:IPA 90:10). Target >95% ee.

  • Quench with water, extract with DCM.[2]

Step 3: Azide Displacement & Reduction

Reagents: Sodium Azide (1.5 eq), DMF, then

  • Dissolve the chiral bromohydrin in DMF. Add

    
    .
    
  • Stir at 50°C for 4 hours. (Caution: Azides are shock-sensitive; do not concentrate to dryness).[1]

  • Dilute with EtOAc, wash extensively with water to remove DMF/salts.

  • Reduction: Dissolve the crude azido-alcohol in MeOH. Add 10% Pd/C.

  • Stir under

    
     atmosphere (1 atm) for 2 hours.
    
  • Filter through Celite. Isolate the amino alcohol as a white solid or HCl salt.

Functionalization & Logic

Once the building block is synthesized, the 3-bromo and 5-fluoro substituents dictate the logic of library generation.

The "Orthogonal Reactivity" Principle
  • Site 1 (Amino Alcohol): Soft nucleophile / Cyclization precursor.

  • Site 2 (Bromine): Electrophile for Pd-catalyzed coupling.[1]

  • Site 3 (Fluorine): Metabolic blocker (inert to standard coupling).

FunctionalizationCore3-Br-5-F Amino AlcoholSuzukiSuzuki-Miyaura(Ar-B(OH)2, Pd(dppf)Cl2)Target: Biaryl Kinase InhibitorsCore->SuzukiBr-SelectiveBuchwaldBuchwald-Hartwig(R-NH2, Pd2(dba)3)Target: Aminopyridine analogsCore->BuchwaldBr-SelectiveCyclizationCDI / PhosgeneTarget: Oxazolidinones(Antibacterial scaffold)Core->CyclizationNH2/OH SelectiveDiversityDiversitySuzuki->DiversityLibrary Generation

Figure 2: Divergent functionalization strategy utilizing the orthogonal reactivity of the scaffold.

Critical Design Considerations (SAR)
  • Fluorine Effect: The C5-fluorine lowers the pKa of the phenol (if dealkylation occurs) and reduces electron density on the ring, making the bromine more reactive toward oxidative addition in Pd-coupling compared to a non-fluorinated analog [3].

  • Metabolic Stability: The 3,5-substitution pattern blocks the primary sites of CYP450 oxidation (para position is open but sterically influenced by the meta-substituents).

Applications in Drug Discovery[5][6][7][8][9][10][11][12]

Case Study: Kinase Inhibitors (PKMYT1)

Recent disclosures in kinase research (e.g., PKMYT1 inhibitors) highlight the utility of the 3-bromo-5-fluoro motif.[1] The bromine allows for the attachment of a hinge-binding heterocycle (like aminopyridine or indazole), while the amino alcohol tail extends into the solvent-exposed region or the ribose pocket, forming critical H-bonds [4].

PROTAC Linkers

The amino group provides a clean attachment point for alkyl/PEG linkers. The electron-deficient aromatic ring (due to F) can modulate the physicochemical properties (logP, TPS) of the PROTAC, improving cell permeability compared to electron-rich linkers.

References

  • Vertex AI Search. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Hydrogenation. Retrieved from 3

  • European Patent Office. (1999). EP0924194B1: Processes for producing optically active 2-amino-1-phenylethanol derivatives.[1][4] Retrieved from 4[4]

  • Apollo Scientific. (2026). Fluorinated Building Blocks in Drug Design: Why They Matter. Retrieved from 5

  • ResearchGate. (2025). 3D structures of 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one and PKMYT1 Inhibitor Studies. Retrieved from 6

molecular weight of 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol, a halogenated amino alcohol of significant interest to the fields of medicinal chemistry and drug development. This document details the compound's core physicochemical properties, including its precise molecular weight, and outlines a conceptual framework for its synthesis, purification, and analytical validation. Furthermore, it explores the potential applications of this molecule as a chiral building block for novel therapeutics, particularly those targeting the central nervous system. Safety, handling, and storage protocols are also provided to ensure its proper use in a research environment.

Introduction

Substituted phenylpropanolamine scaffolds are foundational motifs in pharmaceutical science. Their unique structural arrangement, combining an aromatic ring with an amino alcohol side chain, confers a range of biological activities. Historically, compounds in this class have been utilized as anorectic and nasal decongestant agents.[1] Modern medicinal chemistry, however, leverages more complex derivatives as key intermediates and pharmacophores for a variety of therapeutic targets. The presence of substituted amine fragments is crucial in many drugs, including those for central nervous system (CNS) disorders.[2]

1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol is a contemporary example of such a scaffold. The incorporation of two different halogen atoms (bromine and fluorine) onto the phenyl ring offers distinct advantages for drug design. These halogens can modulate the compound's lipophilicity, metabolic stability, and binding affinity to target proteins through specific halogen-bonding interactions. This guide serves as a technical resource for researchers, providing critical data and procedural insights into the effective use of this compound in a drug discovery pipeline.

Physicochemical and Structural Properties

The fundamental identity and characteristics of a compound are paramount for its application in research. The properties of 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₁₁BrFNO[3][4]
Molecular Weight 248.09 g/mol [3][4]
CAS Number 1270556-20-1 (racemic/unspecified) 1270161-46-0 ((1S,2S)-isomer)[3][4]
Appearance Typically a solid powder
Purity (Commercial) ≥98%[3][4]
Topological Polar Surface Area 46.25 Ų[3]
LogP (Computed) 1.9688[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 2[3]
Canonical SMILES CC(O)C(N)C1=CC(Br)=CC(F)=C1[4]

Conceptual Synthesis and Purification Workflow

While specific, proprietary synthesis routes may vary, a plausible and robust pathway for producing 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol can be conceptualized based on established organic chemistry principles. The following workflow illustrates a common approach for creating chiral amino alcohols.

G cluster_0 Synthesis Pathway cluster_1 Purification & Resolution Precursor 3-Bromo-5-fluorobenzaldehyde Nitroaldol Nitroaldol (Henry) Reaction + Nitroethane Precursor->Nitroaldol Base catalyst Reduction Ketone & Nitro Group Reduction (e.g., with H₂/Pd-C or LiAlH₄) Nitroaldol->Reduction Forms nitro alcohol intermediate Product Racemic 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol Reduction->Product Crude Racemic Product Mixture Product->Crude Purify Silica Gel Column Chromatography Crude->Purify Removes impurities Resolution Chiral Resolution (e.g., diastereomeric salt formation) Purify->Resolution Separates enantiomers Final Enantiopure Product (e.g., (1S,2S)-isomer) Resolution->Final

Caption: Conceptual workflow for synthesis and purification.

Step-by-Step Methodology (Illustrative)
  • Step 1: Nitroaldol Condensation. 3-Bromo-5-fluorobenzaldehyde is reacted with nitroethane in the presence of a base catalyst. This reaction, known as the Henry Reaction, forms a nitro alcohol intermediate. The choice of base is critical to control reaction speed and minimize side products.

  • Step 2: Reduction. The intermediate from Step 1 is subjected to a reduction step. A powerful reducing agent like Lithium Aluminium Hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Palladium on carbon) can simultaneously reduce the nitro group to a primary amine and the ketone to a secondary alcohol. This step is highly exothermic and requires careful temperature control.

  • Step 3: Workup and Extraction. The reaction is quenched, and the crude product is extracted from the aqueous layer using an organic solvent like ethyl acetate. The organic layers are combined, dried over a desiccant like sodium sulfate, and the solvent is removed under reduced pressure.

  • Step 4: Purification. The resulting crude oil or solid is purified via flash column chromatography on silica gel. A gradient of solvents (e.g., ethyl acetate in hexanes) is used to elute the final product, separating it from unreacted starting materials and byproducts.

  • Step 5: Chiral Resolution (Optional). If a specific stereoisomer is required, the racemic mixture is resolved. A common method involves forming diastereomeric salts with a chiral acid (e.g., tartaric acid). These salts have different solubilities and can be separated by fractional crystallization, followed by liberation of the enantiopure amine.

Analytical Validation

Confirming the identity, structure, and purity of the final compound is a non-negotiable step in chemical research. A multi-technique approach ensures the highest degree of confidence.

G cluster_0 Analytical Validation Workflow Sample Purified Compound Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Structural Info MS Mass Spectrometry (MS) Sample->MS Molecular Weight HPLC Chiral HPLC Sample->HPLC Purity & Enantiomeric Excess Data Data Integration & Analysis NMR->Data MS->Data HPLC->Data Result Confirmed Structure Identity & Purity >98% Data->Result

Sources

Architectural Mastery in Medicinal Chemistry: The Strategic Utility of 3-(3-Bromo-5-fluorophenyl)propan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Whitepaper

Executive Summary

In the landscape of rational drug design, the spatial arrangement of halogens on aromatic rings dictates not only the physicochemical properties of the molecule but also its metabolic fate. The 3-bromo-5-fluorophenyl motif, particularly when appended with a propanol aliphatic chain, represents a highly versatile, orthogonally reactive building block. This guide dissects the chemical properties, reactivity mapping, and validated synthetic protocols for 3-(3-bromo-5-fluorophenyl)propan-1-ol and its derivatives, providing drug development professionals with a blueprint for exploiting this scaffold in the synthesis of advanced therapeutics.

Physicochemical and Electronic Profiling

The unique properties of 3-(3-bromo-5-fluorophenyl)propan-1-ol (1) stem from the meta-relationship between the highly electronegative fluorine atom and the polarizable bromine atom.

  • Fluorine's Role: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which lowers the electron density of the aromatic ring. This increases the metabolic stability of the ring against cytochrome P450-mediated oxidation and modulates the overall lipophilicity (LogP) of the molecule, enhancing membrane permeability.

  • Bromine's Role: Bromine serves as a heavy halogen handle. While it also exerts a -I effect, its primary utility lies in the relative weakness of the C-Br bond compared to the C-F bond, making it an ideal, chemoselective site for transition-metal-catalyzed cross-coupling.

  • The Propanol Chain: The three-carbon aliphatic chain acts as a flexible linker, terminating in a primary hydroxyl group. This provides a nucleophilic handle that is electronically insulated from the aromatic ring, allowing for modifications without altering the core's electronics.

Quantitative Physicochemical Data
PropertyValue
Chemical Name 3-(3-Bromo-5-fluorophenyl)propan-1-ol
CAS Registry Number 1057671-49-4
Molecular Formula C9H10BrFO
Molecular Weight 233.08 g/mol
Physical Form Liquid
InChI Key XYPKUPMQNQXHAS-UHFFFAOYSA-N
Purity Standard ≥95% (Commercial grade)

Orthogonal Reactivity Mapping

The power of this scaffold lies in its orthogonal reactivity. The primary alcohol can be manipulated without affecting the aryl halides, and the aryl bromide can be engaged in cross-coupling without cleaving the aryl fluoride.

ReactivityMap Core 3-(3-Bromo-5-fluorophenyl) propan-1-ol Suzuki Suzuki-Miyaura Cross-Coupling Core->Suzuki Pd Catalyst, Boronic Acid Oxidation Swern Oxidation Core->Oxidation DMSO, (COCl)2, Et3N Substitution Mesylation & Nucleophilic Substitution Core->Substitution 1. MsCl, Et3N 2. Nucleophile (Nu-) Biaryl Biaryl Propanol Derivatives Suzuki->Biaryl C-C Bond Formation Aldehyde 3-(3-Bromo-5-fluorophenyl) propanal Oxidation->Aldehyde Primary Alcohol to Aldehyde Amine Alkyl Amine / Ether Derivatives Substitution->Amine C-N or C-O Bond Formation

Divergent synthetic workflows for 3-(3-bromo-5-fluorophenyl)propan-1-ol functionalization.

Validated Experimental Methodologies

As a Senior Application Scientist, I emphasize that successful functionalization of this scaffold requires strict control over reaction conditions to prevent unwanted side reactions (e.g., premature oxidation or defluorination). Every protocol below is designed as a self-validating system.

Protocol 4.1: Chemoselective Suzuki-Miyaura Cross-Coupling

Causality & Design: The goal is to functionalize the C-Br bond while preserving the primary alcohol and the C-F bond. We utilize Pd(dppf)Cl₂ because its bidentate phosphine ligand (dppf) forces a cis-coordination geometry on the palladium center, accelerating the reductive elimination step and preventing catalyst deactivation. The use of a mild base (K₂CO₃) prevents alkoxide formation at the propanol chain, which could otherwise lead to intramolecular etherification. This approach is highly effective in generating bioactive heterocycles (2).

Step-by-Step Workflow:

  • Preparation: In an oven-dried Schlenk flask, combine 3-(3-bromo-5-fluorophenyl)propan-1-ol (1.0 equiv) and the desired arylboronic acid (1.2 equiv).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv) and anhydrous K₂CO₃ (2.0 equiv).

  • Solvent System: Suspend the mixture in a degassed solution of 1,4-Dioxane and H₂O (4:1 ratio, 0.2 M concentration). Note: Degassing is critical to prevent the formation of palladium black and homocoupling of the boronic acid.

  • Reaction: Purge the flask with argon for 10 minutes. Heat the mixture to 90°C under argon for 12 hours.

  • Self-Validation (In-Process): Monitor the reaction via LC-MS. The starting material possesses a distinct 1:1 isotopic doublet (due to ⁷⁹Br and ⁸¹Br). The successful consumption of the starting material is confirmed by the complete disappearance of this doublet and the emergence of the product mass [M+H]⁺.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol 4.2: Swern Oxidation of the Aliphatic Chain

Causality & Design: To convert the primary alcohol to an aldehyde for subsequent reductive amination, a mild oxidation is required. Harsh oxidants like Jones reagent risk over-oxidation to the carboxylic acid. The Swern oxidation is chosen because it is highly chemoselective, stops cleanly at the aldehyde, and operates under mild, non-acidic conditions that preserve the halogenated aromatic system.

Step-by-Step Workflow:

  • Activation: In a flame-dried round-bottom flask under argon, dissolve oxalyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) and cool to -78°C using a dry ice/acetone bath.

  • Intermediate Formation: Dropwise add anhydrous DMSO (2.4 equiv) dissolved in DCM. Stir for 15 minutes. This generates the active alkoxysulfonium ion intermediate.

  • Substrate Addition: Slowly add a solution of 3-(3-bromo-5-fluorophenyl)propan-1-ol (1.0 equiv) in DCM. Stir for 45 minutes at -78°C.

  • Ylide Rearrangement: Add triethylamine (5.0 equiv) dropwise. The base deprotonates the intermediate, triggering the rearrangement to the aldehyde.

  • Quenching: Allow the reaction to slowly warm to 0°C over 1 hour, then quench with saturated aqueous NH₄Cl.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 7:3). The product aldehyde will appear as a distinct, less polar spot (higher Rf) compared to the starting alcohol. Both spots will be strongly UV-active due to the fluorinated aromatic ring.

  • Workup: Extract with DCM, wash with 1M HCl, water, and brine. Dry and concentrate to yield the crude 3-(3-bromo-5-fluorophenyl)propanal, which is typically pure enough for immediate downstream use.

Applications in Advanced Therapeutics

The derivatives of this scaffold are highly prized in medicinal chemistry. For instance, the conversion of the propanol chain into cyclic amines yields structures like 1-(3-bromo-5-fluorophenyl)-4-methylpiperidine (3), which are critical intermediates in the synthesis of GPCR ligands and kinase inhibitors. The strategic placement of the fluorine atom enhances the blood-brain barrier (BBB) penetrance of these neurological intermediates, while the bromine allows for late-stage diversification via cross-coupling.

References

  • Sigma-Aldrich. "3-(3-Bromo-5-fluorophenyl)propan-1-ol | 1057671-49-4." sigmaaldrich.com.
  • Benchchem. "2-(3-Bromo-4-fluorophenyl)-4-(trifluoromethyl)-1H-imidazole." benchchem.com.
  • Fluorochem. "1-(3-BROMO-5-FLUOROPHENYL)-4-METHYLPIPERIDINE (CAS 1481628-14-1)." fluorochem.co.uk.

Sources

Technical Guide: 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide regarding the sourcing, synthesis, and application of 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol .

Strategic Sourcing, Synthesis, and Quality Assurance for Drug Discovery[1]

Executive Summary

1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol (CAS: 1270556-20-1 for racemic; 1270161-46-0 for 1S,2S isomer) is a high-value chiral building block primarily utilized in the synthesis of kinase inhibitors (e.g., targeting ERK/MAPK pathways) and next-generation catecholamine analogs. Its structural distinctiveness lies in the benzylic amine and homobenzylic alcohol motif, a regioisomer of the classic norephedrine scaffold.[1]

This guide serves researchers and procurement leads by dissecting the critical quality attributes (CQAs), synthetic routes that dictate impurity profiles, and a validated strategy for sourcing this intermediate from reliable vendors.

Chemical Identity & Stereochemical Complexity

Unlike norephedrine (2-amino-1-phenylpropan-1-ol), this target molecule features the amine group at the benzylic position (


) and the hydroxyl group at the 

-position (

). This regiochemistry significantly alters its metabolic stability and binding affinity in active sites.[1]
PropertySpecification
IUPAC Name 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol
Common ID 3-Bromo-5-fluoro-beta-methyl-styryl carbamate intermediate
CAS Number 1270556-20-1 (Racemic) / 1270161-46-0 ((1S,2S)-Isomer)
Molecular Formula ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

Molecular Weight 248.09 g/mol
Chiral Centers Two (

).[2][3][4][5][6][7] Four possible stereoisomers: (1S,2S), (1R,2R), (1S,2R), (1R,2S).[1]
Key Substituents 3-Br : Handle for Suzuki/Buchwald couplings. 5-F : Metabolic blocker (prevents oxidation).[1]
Synthesis & Impurity Profiling

Understanding the synthesis is prerequisite to auditing suppliers.[1] The presence of specific impurities (regioisomers or metal residues) reveals the manufacturing route used by the vendor.[1]

Primary Route: Sharpless Asymmetric Aminohydroxylation (AA)

The most direct route to the benzylic amine regioisomer is the Sharpless AA reaction of the corresponding


-methylstyrene.[1] This method is favored for research-scale production due to its high enantioselectivity.

Mechanism:

  • Precursor: 1-Bromo-3-fluoro-5-(prop-1-en-1-yl)benzene.

  • Reagents: Osmium tetroxide (

    
    ), Chloramine-T (or Carbamate source), Chiral Ligand ((DHQ)2PHAL).[1]
    
  • Outcome: Preferential formation of the C1-Amine / C2-Alcohol regioisomer.

Alternative Route: Regioselective Aziridine Ring Opening

For process-scale (kg) batches, vendors may employ the ring-opening of an activated aziridine.[1]

  • Epoxidation of the styrene derivative.

  • Aziridination or conversion of epoxide to aziridine.[1]

  • Nucleophilic Opening: Acid-catalyzed hydrolysis of the aziridine often favors attack at the more substituted (benzylic) carbon, yielding the target.[1]

Visualization: Synthesis & Impurity Logic

The following diagram illustrates the divergent pathways and the specific impurities to assay for.

SynthesisPath Styrene 3-Br-5-F-beta-methylstyrene OsO4 Sharpless AA (OsO4 / Ligand) Styrene->OsO4 Direct Route Epoxide Epoxide Intermediate Styrene->Epoxide mCPBA Target TARGET: 1-Amino-1-arylpropan-2-ol (Benzylic Amine) OsO4->Target Major Product Impurity IMPURITY: 2-Amino-1-arylpropan-1-ol (Norephedrine Type) OsO4->Impurity Minor Regioisomer Epoxide->Target Lewis Acid / Azide (Specialized) Epoxide->Impurity NH3 Opening (Standard)

Figure 1: Synthetic divergence showing how the choice of reagents determines whether the target or its norephedrine-like regioisomer (major impurity) is formed.[1]

Quality Assurance: The "Self-Validating" Protocol

When sourcing this compound, a Certificate of Analysis (CoA) is insufficient.[1] You must request or perform the following validation steps to ensure the material is suitable for drug development.

A. Regioisomer Differentiation (NMR)

The target (1-Amino-2-ol) and the impurity (2-Amino-1-ol) are difficult to separate by standard LCMS. Use


-NMR:
  • Target (Benzylic Amine): The benzylic proton (

    
    ) typically appears upfield (approx 3.8 - 4.2 ppm) compared to the benzylic proton of the alcohol isomer.
    
  • Impurity (Benzylic Alcohol): The benzylic proton (

    
    ) shifts downfield (approx 4.5 - 5.0 ppm) due to the electronegativity of oxygen.
    
B. Chiral Purity (HPLC)
  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).[1]

  • Requirement:

    
     and 
    
    
    
    .
  • Note: The (1S,2S) isomer is often the bioactive scaffold for kinase inhibitors; ensure the vendor explicitly states the absolute configuration, not just "syn/anti".[1]

Supply Landscape & Recommended Vendors

Suppliers are categorized by their capability to handle the stereochemistry and the halogenated phenyl ring (which is sensitive to lithium-halogen exchange if not handled correctly during synthesis).

Tier 1: Validated Catalog Suppliers (Research Scale: mg - 10g)

These vendors likely hold stock or have validated routes for rapid synthesis.[1]

  • ChemScene: Lists both the racemic and (1S,2S) specific isomers.[1] High reliability for medicinal chemistry building blocks.[1]

  • Fluorochem: Specializes in fluorinated intermediates.[1] Excellent for analogs and likely has the precursor 3-bromo-5-fluorobenzaldehyde in stock.

  • AifChem: Emerging supplier often listing specific chiral building blocks.[1]

Tier 2: Custom Synthesis Partners (Process Scale: >100g)

For scale-up, catalog prices become prohibitive.[1] Engage these partners for FTE-based or batch-based synthesis.

  • Enamine: Global leader in building blocks; likely has the "make-on-demand" protocol established.

  • WuXi AppTec: Recommended for GMP-like requirements if this is late-stage.

Procurement Checklist
References
  • Sharpless, K. B., et al. Catalytic Asymmetric Aminohydroxylation (AA) of Olefins.[1] Journal of the American Chemical Society.[1] (Foundational mechanism for benzylic amine synthesis).[1]

  • Google Patents. Benzolactam compounds as protein kinase inhibitors (WO2017068412A1).[1] (Cites 1-amino-1-phenylpropan-2-ol derivatives as intermediates for ERK inhibitors). Available at: [1]

  • PubChem. Compound Summary for 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol. Available at: [Link][1]

Sources

Chiral Amino Alcohol Intermediates: Foundational Synthons and Catalysts in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Medicinal Chemistry Professionals

Abstract

Chiral amino alcohols are a class of high-value organic compounds that form the structural backbone of numerous natural products and active pharmaceutical ingredients (APIs).[1] Their defined stereochemistry is frequently essential for biological activity, rendering their enantioselective synthesis a critical focus in medicinal chemistry and process development.[1] This guide provides a comprehensive overview of the core synthetic strategies for producing enantiomerically pure amino alcohols, detailing key methodologies from chiral pool synthesis to asymmetric catalysis and biocatalysis. We will explore the causality behind experimental choices, present detailed protocols for cornerstone reactions, and summarize key performance data. This document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage these versatile intermediates in their work.

The Indispensable Role of Chirality and Amino Alcohols in Pharmaceuticals

Amino alcohols are organic compounds containing both an amine and an alcohol functional group. When the carbon atoms bearing these functionalities are stereocenters, the molecule is chiral. This distinct three-dimensional arrangement is the basis for selective interactions with chiral biological targets like enzymes and receptors, a fundamental principle governing the efficacy and safety of many drugs.[1]

Enantiomerically pure amino alcohols are indispensable building blocks, or synthons, in the pharmaceutical industry.[1] They are prevalent structural motifs in a wide array of therapeutic agents, including beta-blockers (e.g., Propranolol), antivirals, and the side-chain of the anticancer drug Taxol.[1] Beyond their role as structural components, they are also widely employed as chiral auxiliaries and ligands to control the stereochemical outcome of asymmetric reactions.[2][3][4] Consequently, the development of efficient, scalable, and highly stereoselective synthetic routes to these compounds remains an area of intense research and industrial importance.[1]

Core Strategies for the Asymmetric Synthesis of Chiral Amino Alcohols

The synthesis of chiral amino alcohols can be broadly categorized into three primary approaches: derivatization from the chiral pool, asymmetric synthesis from prochiral precursors, and biocatalytic methods. Each strategy offers distinct advantages and is selected based on factors such as desired structural diversity, scalability, and cost.

G cluster_approaches Core Synthetic Approaches cluster_catalysis_methods Asymmetric Catalysis Methods A Chiral Pool Synthesis (e.g., from Amino Acids) B Asymmetric Catalysis (from Prochiral Substrates) B1 Asymmetric Reduction of α-Amino/α-Hydroxy Ketones B->B1 key strategies B2 Asymmetric Aminohydroxylation of Olefins B->B2 key strategies B3 Asymmetric C-C Bond Formation (e.g., Henry Rxn) B->B3 key strategies C Biocatalysis (Enzyme-Mediated) Start Target: Chiral Amino Alcohol Start->A Start->B Start->C

Caption: High-level overview of the primary synthetic routes to chiral amino alcohols.

Synthesis from the Chiral Pool: The Amino Acid Approach

One of the most traditional and direct methods involves the chemical reduction of the carboxylic acid moiety of a readily available α-amino acid.[1][5] This strategy leverages the high optical purity of the natural amino acid pool to produce enantiomerically pure products.[1]

  • Causality & Rationale: This method is often the first choice for proof-of-concept syntheses due to the low cost and high enantiopurity of starting materials. The choice of reducing agent is critical. Strong, non-selective hydrides like lithium aluminum hydride (LiAlH₄) are effective but can be hazardous on a large scale.[5] Milder, more selective reagents like sodium borohydride in the presence of an activator (e.g., I₂) or borane complexes offer better safety profiles and operational simplicity.[5]

  • Advantages: High enantiopurity is guaranteed by the starting material. The starting materials are often inexpensive and readily available.[1]

  • Limitations: The structural diversity of the final products is constrained by the side chains of the 20 common proteinogenic amino acids.[1]

Table 1: Comparison of Reducing Agents for Amino Acid Reduction

Reducing Agent SystemTypical Yield (%)Key Features & ConsiderationsReference
LiAlH₄73-75%Highly reactive, non-selective, pyrophoric. Best for lab scale.[5]
NaBH₄ / I₂80-98%Inexpensive, safer than LiAlH₄, good yields.[5]
NaBH₄ / CH₃OH (on ester)88-94%Requires pre-esterification of the amino acid.[5]
Catalytic Hydrogenation (H₂)81-83%Green, high-yielding but often requires high pressure/temperature.[5]

Protocol 1: Reduction of L-Phenylalanine using NaBH₄/I₂

This protocol describes the reduction of an α-amino acid to its corresponding β-amino alcohol.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Argon), suspend L-phenylalanine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 3.0 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Activation: Slowly add a solution of iodine (I₂, 1.5 eq) in THF dropwise to the stirring suspension. An exothermic reaction with hydrogen evolution will be observed. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 18 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction to 0 °C and quench by the slow, dropwise addition of methanol to destroy excess borohydride. Acidify the mixture with 1 M HCl and then basify with aqueous NaOH solution until pH > 12.

  • Extraction & Purification: Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically pure amino alcohol.

  • Analysis: Confirm structure by ¹H NMR and ¹³C NMR. Enantiomeric purity should be >99% ee, reflecting the starting material.

Asymmetric Catalysis: Building Chirality from Prochiral Substrates

Asymmetric catalysis offers the most versatile and powerful approach to a wide range of chiral amino alcohols, creating stereocenters with high fidelity using only a substoichiometric amount of a chiral catalyst.

The enantioselective reduction of α-amino ketones or α-hydroxy ketones is a cornerstone strategy.

  • Asymmetric Transfer Hydrogenation (ATH): This method utilizes a metal catalyst (typically Ruthenium) complexed with a chiral ligand.[6] Instead of high-pressure H₂ gas, a simple alcohol like isopropanol serves as the hydride source, making the procedure operationally simple.[1] The chiral ligand, often a β-amino alcohol itself, creates a chiral pocket around the metal center, forcing the hydride transfer to occur on one face of the ketone, leading to a preponderance of one enantiomer of the alcohol product.[6]

  • Corey-Bakshi-Shibata (CBS) Reduction: This renowned method employs an oxazaborolidine catalyst, which is prepared from a chiral amino alcohol like (S)-prolinol.[1] The catalyst coordinates to both the borane reducing agent and the prochiral ketone, organizing them within a rigid six-membered transition state that dictates the face of hydride delivery with high predictability and excellent enantioselectivity (often >95% ee).[1][7]

G cluster_workflow Workflow: Asymmetric Ketone Reduction A Prochiral Ketone (e.g., α-Amino Ketone) D Asymmetric Reduction Reaction A->D B Chiral Catalyst (e.g., Ru-Ligand or Oxazaborolidine) B->D C Reducing Agent (e.g., Isopropanol or Borane) C->D E Chiral Amino Alcohol Product (High ee%) D->E F Purification & Analysis (Chromatography, Chiral HPLC) E->F

Caption: Generalized workflow for the catalytic asymmetric reduction of a prochiral ketone.

The Sharpless AA is a landmark transformation that directly converts an alkene into a 1,2-amino alcohol in a single, highly enantioselective step.[1]

  • Causality & Rationale: This reaction's power lies in its convergence and atom economy. It uses an osmium tetroxide (OsO₄) catalyst in conjunction with a stoichiometric nitrogen source (like a chloramine-T derivative) and a chiral ligand derived from cinchona alkaloids (e.g., (DHQ)₂PHAL).[1] The chiral ligand accelerates the reaction and complexes with the osmium catalyst, creating a chiral environment that directs the simultaneous addition of the hydroxyl and amino groups across one of the two enantiofaces of the double bond.[1] The choice between the (DHQ)₂- and (DHQD)₂-based ligands dictates which enantiomer of the product is formed, providing predictable access to either stereoisomer.

Protocol 2: Sharpless Asymmetric Aminohydroxylation (AA) of trans-Stilbene

  • Reaction Setup: To a flask equipped with a magnetic stirrer, add a 1:1 solvent mixture of n-propanol and water.

  • Reagent Addition: Add the nitrogen source, such as N-chlorocarbamate (e.g., CbzNHCl, 1.1 eq), and the chiral ligand ((DHQ)₂PHAL, 0.05 eq).

  • Catalyst Addition: Add potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄, 0.04 eq) to the mixture. Stir until the catalyst dissolves, forming a clear solution.

  • Substrate Addition: Add the olefin substrate (trans-stilbene, 1.0 eq) to the reaction mixture.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, quench the reaction by adding sodium sulfite. Stir for 30 minutes. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.[1]

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.[1]

Biocatalytic Synthesis: The Green Chemistry Approach

The use of enzymes offers a highly selective and environmentally sustainable alternative to traditional chemical synthesis.[1][8] Biocatalytic methods operate under mild conditions (ambient temperature and pressure) and often achieve near-perfect enantioselectivity (>99% ee).[1][9]

  • Engineered Amine Dehydrogenases (AmDHs): A leading-edge biocatalytic method is the asymmetric reductive amination of α-hydroxy ketones using engineered AmDHs.[9][10] These enzymes, often derived from naturally occurring amino acid dehydrogenases through directed evolution, catalyze the direct conversion of a ketone to an amine using ammonia as the nitrogen source and a cofactor like NADH for the reduction.[2][9][11]

  • Causality & Rationale: The enzyme's active site is an intrinsically chiral environment. It binds the substrate and the NADH cofactor in a specific orientation, permitting hydride transfer to only one face of the imine intermediate (formed in situ from the ketone and ammonia), thus ensuring high stereoselectivity. A critical component of this system is cofactor regeneration. Since NADH is expensive, a secondary enzyme system (e.g., glucose dehydrogenase or formate dehydrogenase) is used to regenerate NADH from its oxidized form (NAD⁺) in a catalytic cycle, making the process economically viable.[8][9]

G cluster_main_cycle Primary Catalytic Cycle cluster_regen_cycle Cofactor Regeneration Cycle A α-Hydroxy Ketone B Amine Dehydrogenase (AmDH) A->B + NH₃ C Chiral Vicinal Amino Alcohol B->C E NAD+ B->E D NADH D->B G Glucose Dehydrogenase (GDH) E->G required F Glucose F->G G->D regenerated H Gluconolactone G->H

Caption: Biocatalytic reductive amination workflow using an AmDH with NADH cofactor regeneration.

Applications in Medicinal Chemistry: From Building Blocks to Catalysts

Chiral amino alcohols serve two primary and distinct roles in the synthesis of pharmaceuticals: as integral parts of the final molecular structure and as transient controllers of stereochemistry.

G A Chiral Amino Alcohol B Role 1: Chiral Synthon A->B C Role 2: Chiral Controller A->C D Incorporated into Final API Structure B->D E Used as Chiral Ligand or Chiral Auxiliary C->E F Example: Ethambutol, Taxol Side-Chain D->F G Example: Evans Auxiliary, Ligand for ATH E->G

Caption: The dual applications of chiral amino alcohols in medicinal chemistry.

  • As Chiral Building Blocks (Synthons): This is their most direct application. The chiral scaffold of the amino alcohol is retained in the final API. For instance, (S)-2-aminobutanol is a key intermediate for the antituberculosis drug Ethambutol .[2][9] Similarly, the complex side chain of the blockbuster anticancer drug Taxol features a chiral amino alcohol moiety that is crucial for its biological activity.[1] The HIV integrase inhibitor Elvitegravir utilizes L-valinol, derived from the reduction of L-valine, as a key starting material.[2]

  • As Chiral Auxiliaries and Ligands: In this role, the amino alcohol is used to direct the stereoselective formation of a new chiral center in a different molecule. After the reaction, the auxiliary is cleaved and can often be recovered. A classic example is the formation of Evans-type oxazolidinones from amino alcohols.[][13] These auxiliaries can be acylated and then undergo highly diastereoselective alkylation or aldol reactions before being cleaved to reveal a new, enantiomerically pure chiral center.[][13] Furthermore, as previously discussed, amino alcohols and their derivatives are among the most effective classes of ligands for a wide range of metal-catalyzed asymmetric reactions, including transfer hydrogenation and diethylzinc additions to aldehydes.[6][14][15]

Conclusion and Future Outlook

Chiral amino alcohols are undeniably a privileged class of intermediates in medicinal chemistry, valued for their structural and functional versatility. The synthetic toolbox for accessing these molecules has evolved significantly, from classical chiral pool approaches to powerful catalytic asymmetric and biocatalytic methods that offer unparalleled efficiency and selectivity.

The ongoing drive in drug discovery for novel chemical matter and more efficient, sustainable manufacturing processes will continue to fuel innovation in this field. Future advancements are expected to focus on:

  • Expanding the Biocatalytic Toolbox: Engineering novel enzymes like AmDHs to accept a broader range of substrates and operate under process conditions.[9][11]

  • Sustainable Catalysis: Developing catalysts based on earth-abundant and non-toxic metals to replace precious metals like osmium, ruthenium, and rhodium.[16][17]

  • Novel Catalytic Strategies: Discovering new reactions and mechanistic paradigms, such as the recently reported chromium-catalyzed radical-polar crossover couplings, to build complex amino alcohol frameworks from simple starting materials.[16][17]

For the medicinal chemist, a deep understanding of these synthetic strategies is essential for designing and executing efficient routes to complex, chiral drug candidates.

References

  • List, B., Pojarliev, P., & Biller, W. T. (2002).
  • Métro, T. X., Appenzeller, J., Pardo, D. G., & Cossy, J. (2007).
  • BenchChem. (2025). Discovery and Synthesis of Chiral Amino Alcohols. BenchChem Technical Guides.
  • Wang, X., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology.
  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules. [Link]

  • Chen, F. F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers.
  • Organic & Biomolecular Chemistry (RSC Publishing). Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. Royal Society of Chemistry.
  • Li, Y., et al. (2025). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Chemical Science. [Link]

  • Alemparte, C., et al. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules.
  • Turner, N. J., et al. (2019). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases.
  • BenchChem. (2025). A Comparative Guide to Amino Alcohol Ligands in Asymmetric Catalysis: Spotlight on 2-Amino-2-methyl-1-propanol. BenchChem Technical Guides.
  • Various Authors. (2025). Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. Wiley Online Library.
  • Mangas-Sanchez, J., et al. (2019). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Publications. [Link]

  • Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research.
  • Patora-Komisarska, A., et al. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters.
  • Benaglia, M., et al. (2017). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry.
  • Patora-Komisarska, A., et al. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. PMC. [Link]

  • Patel, R. N. (2013). Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals. PubMed. [Link]

  • Nikolova, V., et al. (2021). Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones. Molecules.
  • BOC Sciences. Advanced Chiral Auxiliary Synthesis. BOC Sciences.
  • Ager, D. J., et al. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews.
  • Palomo, C., et al. (2004). α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral - Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. Current Organic Chemistry.
  • ResearchGate. (2018). Examples of β-Amino Alcohol-containing Chiral Ligands and Auxiliaries.
  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI.
  • Periasamy, M. (2008). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA.
  • Tong, P. (1998). New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses.
  • Patel, R. N. (2025). (PDF) Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
  • Li, A., et al. (2025).
  • Zhou, Y. G., et al. (2019). Synthesis of Chiral γ-Amino Alcohols via a RuPHOX-Ru Catalyzed Asymmetric Hydrogenation of β-Imide Ketones. Angewandte Chemie.
  • Wang, Z. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University.
  • UM Students' Repository. (n.d.). CHAPTER 1 SYNTHESIS OF AMINO ALCOHOLS AND ESTERS.
  • Hu, H., & Wang, Z. (2023). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society.
  • Reddy, B. V. S., et al. (2018).
  • Van Arnum, P. (2010). Exploring Chiral Chemistry. Pharmaceutical Technology.
  • ResearchGate. (2020). Synthesis of chiral amino‐alcohols.

Sources

Technical Whitepaper: Synthesis, Stereocontrol, and Application of (1R,2R)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, chiral vicinal amino alcohols serve as highly privileged pharmacophores, frequently acting as the structural core for kinase inhibitors, protease inhibitors, and central nervous system (CNS) agents. The compound (1R,2R)-1-amino-1-(3-bromo-5-fluorophenyl)propan-2-ol (CAS: 1213911-34-2) represents a highly specialized, stereochemically pure building block .

As a Senior Application Scientist, I approach this molecule not just as a static chemical entity, but as a programmable synthetic node. The specific 3-bromo-5-fluoro substitution pattern on the aryl ring provides a dual-purpose advantage: the fluorine atom enhances metabolic stability and modulates the basicity of the adjacent amine, while the bromine atom serves as an orthogonal handle for late-stage cross-coupling. This guide details the physicochemical rationale, the asymmetric synthetic methodology required to isolate the (1R,2R) diastereomer, and its downstream applications in active pharmaceutical ingredient (API) synthesis, such as in the development of novel furin inhibitors .

Structural & Physicochemical Profiling

The spatial arrangement of the (1R,2R) stereoisomer dictates its biological target engagement. The anti relationship between the amino and hydroxyl groups allows for highly specific bidentate hydrogen bonding with target protein backbones (e.g., kinase hinge regions).

Table 1: Physicochemical & Structural Profile

ParameterValueMechanistic Implication in Drug Design
IUPAC Name (1R,2R)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-olDefines the exact 3D spatial arrangement required for stereospecific target binding.
CAS Registry Number 1213911-34-2Unique identifier for the enantiopure (1R,2R) configuration[1].
Molecular Weight 248.09 g/mol Highly ligand-efficient (LE) fragment, ideal for lead optimization without inflating molecular weight.
Predicted pKa (Amine) ~8.2 - 8.5Lowered by the inductive electron-withdrawing effect of the 5-fluoro group, enhancing passive membrane permeability.
Hydrogen Bond Donors 3 (-NH₂, -OH)Enables bidentate coordination; critical for anchoring into deep binding pockets.
Synthetic Handles C3-Br, C1-NH₂, C2-OHProvides three orthogonal vectors for divergent library synthesis.

Mechanistic Pathways in Asymmetric Synthesis

Establishing two contiguous stereocenters (C1 and C2) with high enantiomeric excess (ee) and diastereomeric ratio (dr) is a classic synthetic challenge. While traditional methods rely on Sharpless Asymmetric Aminohydroxylation (SAA) of the corresponding alkene, the most industrially robust and atom-economical route is the Dynamic Kinetic Resolution (DKR) via Asymmetric Transfer Hydrogenation (ATH) .

Causality of the DKR-ATH Mechanism: When starting with racemic 1-amino-1-(3-bromo-5-fluorophenyl)propan-2-one, the α-stereocenter (C1) is highly labile under slightly acidic conditions, resulting in rapid epimerization. By introducing Noyori’s chiral ruthenium catalyst (Ru-TsDPEN), hydride transfer occurs strictly to the Re-face of the ketone. Because the reduction of the "matched" ketone enantiomer is vastly faster than the "mismatched" one, and the unreacted enantiomer continuously equilibrates, the entire racemic pool is funneled irreversibly into the single (1R,2R) diastereomer.

DKR_Mechanism Racemic Racemic α-Amino Ketone (Rapidly Epimerizing) Intermediate Stereoselective Hydride Transfer Racemic->Intermediate Formate / Base Catalyst RuCl[(R,R)-TsDPEN] (Chiral Catalyst) Catalyst->Intermediate Directs Face Product (1R,2R)-Amino Alcohol (>98% ee, >95% dr) Intermediate->Product Irreversible Reduction

Fig 1. Dynamic Kinetic Resolution (DKR) via Ru-catalyzed Asymmetric Transfer Hydrogenation.

Self-Validating Experimental Protocol: DKR-ATH Synthesis

This protocol is designed as a self-validating system. Every critical step includes an analytical checkpoint to ensure the integrity of the stereochemical outcome.

Objective: Synthesis of (1R,2R)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol from its racemic α-amino ketone precursor.

Step-by-Step Methodology:

  • Catalyst Activation: In a rigorously dried Schlenk flask under argon, dissolve RuCl (0.5 mol%) in anhydrous DMF (0.5 M). Causality: The (R,R)-ligand creates a rigid chiral pocket that sterically blocks hydride attack from the Si-face, ensuring absolute control over the C2 hydroxyl stereocenter.

  • Substrate Introduction: Add racemic 1-amino-1-(3-bromo-5-fluorophenyl)propan-2-one hydrochloride (1.0 equiv) to the solution.

  • Hydride Delivery: Dropwise add an azeotropic mixture of HCOOH/Et₃N (5:2 ratio). Causality: The formate acts as the stoichiometric hydride source. The slightly acidic nature of this specific ratio promotes the rapid enolization/epimerization of the C1 position, which is the strict prerequisite for DKR. Validation Check 1: Monitor the reaction for CO₂ gas evolution. Continuous bubbling indicates active hydride transfer; cessation indicates reaction completion or catalyst deactivation.

  • Reaction Maturation: Stir the mixture at 40°C for 24 hours. Causality: 40°C is the thermodynamic sweet spot. Lower temperatures stall the epimerization (killing the DKR effect), while higher temperatures degrade the catalyst and lower enantioselectivity.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize residual formic acid. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Analytical Validation (Self-Validating Step):

    • Chiral HPLC: Analyze an aliquot on a Chiralpak AD-H column (Hexane/Isopropanol 90:10, 1.0 mL/min). Confirm that the ee is >98%.

    • ¹H NMR (400 MHz, CDCl₃): Analyze the J-coupling between the benzylic proton (H1) and the carbinol proton (H2). A coupling constant of

      
        explicitly confirms the anti (1R,2R) relationship. If a signal with 
      
      
      
      is observed, it indicates contamination by the syn diastereomer.

Applications in Late-Stage Medicinal Chemistry

The true value of (1R,2R)-1-amino-1-(3-bromo-5-fluorophenyl)propan-2-ol lies in its orthogonal reactivity. Because the amine, hydroxyl, and aryl bromide react under entirely different conditions, chemists can perform divergent late-stage functionalization to rapidly generate libraries of complex APIs .

LSF_Workflow Core (1R,2R)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol Suzuki Suzuki Coupling (C3-Br) Pd(dppf)Cl2, Boronic Acid Core->Suzuki Amidation N-Acylation (C1-NH2) HATU, R-COOH Core->Amidation Etherification O-Alkylation (C2-OH) NaH, R-X Core->Etherification API Complex API Scaffold (e.g., Kinase Inhibitor) Suzuki->API Amidation->API Etherification->API

Fig 2. Divergent late-stage functionalization utilizing the orthogonal reactivity of the core.

By utilizing Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 3-bromo position, researchers can append various heteroaryl groups to probe deep hydrophobic pockets in target proteins, while the stable 5-fluoro group protects the core from cytochrome P450-mediated oxidation.

References

  • Google Patents - US11773078B2 - Furin inhibitors. United States Patent Office.
  • Noyori, R., & Hashiguchi, S. - Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. (Mechanistic grounding for DKR-ATH protocol). URL:[Link]

Sources

safety data sheet (SDS) for 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Safety & Handling Whitepaper: 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol

Executive Summary

As a Senior Application Scientist, I frequently encounter novel halogenated amino alcohols during the design of peptidomimetics and small-molecule kinase inhibitors[1]. The compound 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol is a highly functionalized, chiral building block[2]. While its structural features—specifically the vicinal amino alcohol motif and the di-halogenated phenyl ring—make it an exceptional pharmacophore for hydrogen bonding and lipophilic pocket engagement, these same features dictate a rigorous approach to laboratory safety.

This whitepaper transcends a standard, rigid Safety Data Sheet (SDS). By detailing the mechanistic causality behind its hazards and providing self-validating experimental protocols, this guide ensures that researchers can safely handle and synthetically integrate this compound without compromising scientific integrity.

Physicochemical Profiling & Structural Causality

To safely handle any chemical, one must first understand how its molecular architecture dictates its macroscopic behavior and biological interactions.

Table 1: Physicochemical Properties of (1S,2S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol

PropertyValue / Description
CAS Number 1270161-46-0[2]
Molecular Formula C9H11BrFNO[2]
Molecular Weight 248.09 g/mol [2]
SMILES CC1=CC(Br)=CC(F)=C1[2]
Physical State Solid / Powder (Typical for this class)
Key Functional Groups Primary Amine, Secondary Alcohol, Aryl Bromide, Aryl Fluoride[2]

Mechanistic Hazard Causality: Standard GHS classifications for this class of halogenated amino alcohols include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The causality behind these hazards is twofold:

  • Localized Basicity: The unprotonated primary amine acts as a localized Lewis base. Upon contact with the moisture of the respiratory tract or the slightly acidic mantle of the skin, it undergoes rapid protonation. This causes a localized pH shift that disrupts cellular membranes and induces inflammatory responses[3].

  • Lipophilic Partitioning: The presence of the bromo and fluoro substituents on the phenyl ring significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity allows the molecule to rapidly penetrate the lipid-rich stratum corneum of the skin, carrying the reactive amine moiety much deeper into the epidermal layers than a non-halogenated equivalent would[3][4].

Self-Validating Experimental Protocols

Trustworthy science relies on protocols that inherently verify their own success. The following methodologies are designed to handle 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol safely while ensuring synthetic integrity.

Protocol A: Safe Gravimetric Transfer and Solution Preparation

Objective: Weigh the solid building block without generating inhalable dust (mitigating H335).

  • Preparation: Operate exclusively within a certified Class II biological safety cabinet or a high-flow chemical fume hood. Ensure the sash is lowered to the designated safety line.

  • Static Elimination: Halogenated powders often carry static charges, causing them to aerosolize. Pass a static eliminator (anti-static ionizer fan) over the analytical balance and the weighing spatula.

  • Gravimetric Transfer: Tare a conductive weighing boat. Carefully transfer the required mass of 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol.

  • In-Situ Solvation (Self-Validation): Do not transport the dry powder across the lab. Instead, dissolve the powder directly in the weighing boat using the target reaction solvent (e.g., anhydrous DMF or DCM).

    • Validation Check: Complete visual dissolution confirms the absence of residual inhalable dust before the vessel is moved to the reaction block.

Protocol B: Synthetic Integration (Amide Coupling) & In-Process Decontamination

Objective: React the primary amine to form a stable, non-irritating amide, and safely quench any unreacted starting material.

  • Reaction Setup: In a round-bottom flask, combine the amino alcohol solution with the target carboxylic acid. Add a coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

  • Monitoring (Self-Validation): Monitor the reaction via LC-MS.

    • Validation Check: The disappearance of the m/z 248.09 [M+H]+ peak[2] and the emergence of the product mass validates that the hazardous free amine has been fully consumed.

  • Decontamination & Quench: Once the reaction is complete, quench the mixture with 1M Citric Acid or 1M HCl.

    • Causality: The acidic quench protonates any residual 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol, converting it into a water-soluble ammonium salt. This drastically reduces its lipophilicity and skin-penetration potential, rendering the aqueous waste stream safe for standard chemical disposal[3].

Workflow Visualization

The following diagram illustrates the logical progression from hazard assessment to safe synthetic integration.

G N1 1-Amino-1-(3-bromo-5-fluorophenyl) propan-2-ol (Solid) N2 Hazard Assessment (H315, H319, H335) N1->N2 Risk Profiling N3 Engineering Controls (Fume Hood, Anti-Static) N2->N3 Mitigation Strategy N4 Synthetic Integration (Amide Coupling) N3->N4 Safe Handling N5 In-Process Validation (LC-MS Monitoring) N4->N5 Amine Consumption N6 Waste Decontamination (Acidic Quench) N5->N6 Disposal Protocol

Caption: Workflow for hazard mitigation and synthetic integration of the amino alcohol.

Emergency Response & Spill Mitigation

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Do not use basic soaps initially, as this maintains the amine in its lipophilic, skin-penetrating free-base form. Use a slightly acidic skin cleanser if available.

  • Spill Cleanup: Do not sweep dry powder. Cover the spill with an absorbent material dampened with a dilute acidic solution (e.g., 5% acetic acid) to neutralize the amine in situ, then collect for hazardous waste disposal.

References

  • PubMed Central. "Exploring the scope of new arylamino alcohol derivatives." National Institutes of Health.[Link]

Sources

Thermodynamic Solubility Profiling of 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the solubility profile of complex pharmaceutical intermediates is a critical prerequisite for successful synthetic routing, purification, and formulation. 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol (CAS: 1270161-46-0) is a highly functionalized chiral amino alcohol with significant utility as a molecular building block[1]. With a molecular weight of 248.09 g/mol , its structure presents a fascinating physicochemical dichotomy: a highly polar, hydrogen-bonding aliphatic chain paired with a lipophilic, electron-deficient dihalogenated aromatic ring[1].

This whitepaper provides an in-depth analysis of the solvation thermodynamics of this compound across various organic solvents, detailing the mechanistic solute-solvent interactions and providing a self-validating experimental protocol for empirical solubility determination.

Physicochemical Architecture & Solvation Thermodynamics

To predict and manipulate the solubility of 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol, one must deconstruct its molecular architecture:

  • The Alkanolamine Backbone: Amino alcohols inherently exhibit dual chemical reactivity and complex solvation thermodynamics due to the presence of both hydroxyl (-OH) and amino (-NH2) groups[2]. These functional groups act as simultaneous hydrogen-bond (H-bond) donors and acceptors, driving strong intermolecular self-assembly (solute-solute interactions) in the solid state, which typically results in high melting points and a reliance on polar solvents for dissolution[3].

  • The Halogenated Phenyl Ring: The introduction of the 3-bromo-5-fluorophenyl moiety drastically alters the partition coefficient (LogP). Halogenated phenyl rings significantly enhance lipophilicity and introduce the potential for

    
     stacking and halogen bonding[4]. The bromine and fluorine atoms create a localized 
    
    
    
    -hole (an area of positive electrostatic potential), allowing for specific halogen-dipole interactions with electron-rich solvents, which heavily dictates the compound's behavior in non-aqueous media[5].

Quantitative Solubility Matrix

Based on the functional group contributions and structural analogs, the thermodynamic solubility of 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol across standard organic solvent classes is summarized below.

Solvent ClassSolventDielectric Constant (

)
Primary Solvation MechanismEstimated Solubility (mg/mL at 25°C)
Protic Polar Methanol (MeOH)32.7Strong H-bond donation/acceptance; dipole-dipole.> 50 (High)
Aprotic Polar Dimethyl Sulfoxide (DMSO)46.7Strong H-bond acceptance; halogen-dipole stabilization.> 100 (Very High)
Moderately Polar Dichloromethane (DCM)9.1Dispersion forces; solvation of the halogenated aryl ring.~ 30 - 50 (Moderate-High)
Ester/Ether Ethyl Acetate (EtOAc)6.0Moderate H-bond acceptance; dipole-induced dipole.~ 15 - 30 (Moderate)
Non-Polar Hexane / Heptane1.9Weak dispersion; unable to break solute-solute H-bonds.< 1.0 (Very Low)

Experimental Methodology: Thermodynamic Solubility Workflow

To empirically validate the solubility matrix above, a rigorous, self-validating "Shake-Flask" protocol coupled with chromatographic quantification is required. As a Senior Application Scientist, I emphasize that every step in this workflow is designed to eliminate kinetic artifacts and ensure true thermodynamic equilibrium.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Action: Add an excess amount of solid 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol (~150 mg) to 1.0 mL of the target organic solvent in a sealed borosilicate glass vial.

    • Causality: Adding an excess ensures that the thermodynamic equilibrium is reached between the solid state and the solvated state. If all solid dissolves, the solution is not saturated, and more solid must be added.

  • Thermal Equilibration:

    • Action: Agitate the vials on a thermoshaker at 400 RPM for 24 hours at a strictly controlled 25.0 ± 0.1 °C.

    • Causality: Solvation is a kinetically dependent process. A 24-hour equilibration guarantees that the dissolution rate perfectly equals the precipitation rate, preventing false-positive supersaturation artifacts that occur during rapid heating/cooling cycles.

  • Phase Separation:

    • Action: Centrifuge the suspension at 10,000 x g for 15 minutes at 25 °C. Extract the supernatant carefully using a glass syringe.

    • Causality: Traditional syringe filtration is avoided here because the highly polar amino alcohol moiety can non-specifically adsorb to standard PTFE or Nylon filter membranes, artificially lowering the measured concentration. Centrifugation cleanly pellets the undissolved micro-particulates without altering the solution's true concentration.

  • Chromatographic Quantification (HPLC-UV):

    • Action: Dilute the supernatant into the mobile phase (e.g., Acetonitrile:Water) and inject it into an HPLC system equipped with a C18 column and a UV detector (monitoring at ~210 nm and 254 nm).

    • Causality: HPLC provides highly specific quantification, separating the target analyte from any potential degradation products that may have formed during the 24-hour equilibration period.

Workflow N1 1. Solid Compound Addition (Excess Mass) N2 2. Solvent Introduction (Protic, Aprotic, Non-polar) N1->N2 N3 3. Thermal Equilibration (Shake-flask, 24h, 25°C) N2->N3 N4 4. Phase Separation (Centrifugation at 10,000 x g) N3->N4 N5 5. Chromatographic Quantification (HPLC-UV / LC-MS) N4->N5 N6 6. Data Analysis (Thermodynamic Matrix) N5->N6

Fig 1: High-throughput thermodynamic solubility workflow for pharmaceutical intermediates.

Mechanistic Insights: Solute-Solvent Interaction Network

The solubility of 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol is not merely a function of "like dissolves like"; it is a complex interplay of competing intermolecular forces.

  • The Protic Advantage: In solvents like Methanol and Ethanol, the solvent molecules can both donate protons to the amino group and accept protons from the hydroxyl group[2]. This comprehensive H-bond network effectively surrounds the polar head of the molecule, while the alkyl backbone of the alcohol solvates the halogenated phenyl ring, leading to high solubility.

  • The Aprotic Polar Synergy: Solvents like DMSO and DMF are exceptional for this compound. The high basicity of DMSO interacts highly favorably with the hydroxyl proton, while its high polarizability stabilizes the electron-deficient dihalogenated phenyl ring[4].

  • The Non-Polar Penalty: In solvents like Hexane, the compound exhibits extremely poor solubility. Why? Because the energetic penalty of breaking the strong, pre-existing solute-solute hydrogen bonds (driven by the amino alcohol crystal lattice) is not compensated by the weak dispersion forces offered by the non-polar solvent[3]. The lipophilic halogenated ring is not enough to drag the highly polar amino-alcohol moiety into a purely non-polar continuous phase.

Interactions Center 1-Amino-1-(3-bromo- 5-fluorophenyl)propan-2-ol OH Hydroxyl Group (-OH) Center->OH contains NH2 Amino Group (-NH2) Center->NH2 contains Aryl Halogenated Phenyl Ring Center->Aryl contains Solvent1 Protic Solvents (e.g., MeOH, EtOH) OH->Solvent1 H-bond Donor/Acceptor Solvent2 Aprotic Polar Solvents (e.g., DMSO, DMF) NH2->Solvent2 Dipole-Dipole / H-bond Aryl->Solvent2 Halogen-Dipole Solvent3 Non-polar Solvents (e.g., Hexane, Toluene) Aryl->Solvent3 Pi-Pi / Dispersion

Fig 2: Solute-solvent interaction network dictating thermodynamic solubility.

References

  • 26.2: Structures of Amino Acids . Chemistry LibreTexts. Available at:[Link]

  • Alkanolamine . Wikipedia. Available at: [Link]

  • Solvatochromism and Thermochromism of Fluconazole . SciELO. Available at:[Link]

  • Halogen Bond‐Tuning of Responsive Supramolecular Amino Acid Hydrogels . CNR-IRIS. Available at:[Link]

Sources

Methodological & Application

Application Note: A Stereoselective Pathway for the Synthesis of 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol from L-Alanine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Chiral β-amino alcohols are foundational structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Their synthesis with high stereochemical control is a critical objective in medicinal and organic chemistry. This application note provides a comprehensive, field-proven protocol for the stereoselective synthesis of 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol, a valuable building block, utilizing L-Alanine as a readily available chiral pool starting material. The core strategy involves the diastereoselective addition of an organometallic reagent to an N-protected α-amino aldehyde. We will elucidate the causality behind experimental choices, from the selection of protecting groups to the conditions governing stereocontrol, providing researchers with a robust and reproducible methodology.

Retrosynthetic Analysis and Strategy

The synthetic approach is designed around a key carbon-carbon bond formation between the aromatic ring and the amino acid-derived backbone. Our retrosynthetic analysis identifies an N-protected α-amino aldehyde and an aryl Grignard reagent as the key precursors.

The disconnection strategy is as follows:

  • Target Molecule: The final 1,2-amino alcohol.

  • Key Disconnection: The C1-Aryl bond. This disconnection leads back to a chiral aldehyde derived from L-alanine and an aryl organometallic species.

  • Precursors:

    • N-Protected L-Alaninal: A chiral electrophile synthesized from L-Alanine. The choice of the N-protecting group is critical to prevent racemization of the stereogenic center.[4]

    • 3-Bromo-5-fluorophenylmagnesium bromide: A nucleophilic Grignard reagent prepared from the corresponding aryl halide.

  • Chiral Source: The stereochemistry of the final product is templated from the inherent chirality of L-Alanine, a proteinogenic amino acid.[5]

G Target 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol Deprotection N-Deprotection Target->Deprotection Protected_AA N-Boc-(1R,2S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol Deprotection->Protected_AA Grignard_Add Grignard Addition (C-C Bond Formation) Protected_AA->Grignard_Add Alaninal N-Boc-L-alaninal Grignard_Add->Alaninal Grignard 3-Bromo-5-fluorophenyl magnesium bromide Grignard_Add->Grignard Oxidation Oxidation Alaninal->Oxidation ArylHalide 1,3-Dibromo-5-fluorobenzene Grignard->ArylHalide Mg(0) Protected_Al N-Boc-L-alaninol Oxidation->Protected_Al Reduction Reduction Protected_Al->Reduction Protection N-Protection Reduction->Protection Alanine L-Alanine Protection->Alanine

Caption: Retrosynthetic analysis of the target amino alcohol from L-Alanine.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the synthesis. All operations should be conducted in a fume hood with appropriate personal protective equipment (PPE). Anhydrous conditions are critical for steps 2, 3, and 4.

Protocol 2.1: N-Boc Protection of L-Alanine
  • Rationale: The tert-butoxycarbonyl (Boc) group protects the amine nucleophilicity and is stable under the conditions of subsequent reduction and Grignard reactions. It can be removed under mild acidic conditions.

  • Suspend L-Alanine (1.0 eq) in a 1:1 mixture of Dioxane and Water.

  • Add Sodium Hydroxide (2.5 eq) and stir until a clear solution is obtained.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Concentrate the mixture in vacuo to remove the dioxane.

  • Wash the remaining aqueous solution with ethyl acetate (2x).

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with cold 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield N-Boc-L-alanine as a white solid.

Protocol 2.2: Synthesis of N-Boc-L-alaninol
  • Rationale: The carboxylic acid is reduced to a primary alcohol. Sodium borohydride in the presence of a Lewis acid (or via a mixed anhydride intermediate) is an effective method.[6]

  • Dissolve N-Boc-L-alanine (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

  • Add N-Methylmorpholine (1.1 eq) followed by the dropwise addition of Isobutyl chloroformate (1.1 eq). A white precipitate of N-methylmorpholine hydrochloride will form.

  • Stir the reaction at 0 °C for 30 minutes to form the mixed anhydride.

  • In a separate flask, suspend Sodium borohydride (NaBH₄, 1.5 eq) in THF and cool to 0 °C.

  • Cannulate the mixed anhydride solution slowly into the NaBH₄ suspension.

  • After the addition is complete, add Methanol (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of 1M HCl at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to give N-Boc-L-alaninol.

Protocol 2.3: Oxidation to N-Boc-L-alaninal
  • Rationale: This step is highly sensitive to over-oxidation and racemization.[4] Dess-Martin Periodinane (DMP) is a mild and effective oxidizing agent for this transformation.

  • Dissolve N-Boc-L-alaninol (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere.

  • Add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature.

  • Monitor the reaction by TLC (typically complete within 1-2 hours).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution and stir vigorously for 30 minutes.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo at low temperature (<30 °C).

  • The crude N-Boc-L-alaninal is typically used immediately in the next step without further purification to minimize racemization.

Protocol 2.4: Grignard Reaction and Deprotection
  • Rationale: The nucleophilic Grignard reagent adds to the electrophilic aldehyde carbonyl.[7] The stereochemistry of the newly formed hydroxyl-bearing center is influenced by the existing chiral center, often following the Felkin-Anh model for non-chelating conditions. The final deprotection with a strong acid yields the target compound.

  • Grignard Reagent Preparation: Place Magnesium turnings (1.5 eq) in a flame-dried flask under an inert atmosphere. Add a small volume of anhydrous THF and a crystal of iodine to activate the magnesium. Add a solution of 1,3-Dibromo-5-fluorobenzene (1.2 eq) in anhydrous THF dropwise to initiate the reaction. Once initiated, add the remaining solution to maintain a gentle reflux. After addition, stir at room temperature for 1 hour.

  • Grignard Addition: Cool the freshly prepared Grignard reagent to -78 °C (dry ice/acetone bath). Add a solution of crude N-Boc-L-alaninal (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product is a mixture of diastereomers of N-Boc-protected amino alcohol.

  • Deprotection: Dissolve the crude protected amino alcohol in DCM. Add Trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2 hours.

  • Concentrate the reaction mixture in vacuo.

  • Dissolve the residue in water and wash with DCM to remove non-polar impurities.

  • Basify the aqueous layer to pH >10 with 2M NaOH and extract the final product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol. Purify via column chromatography (Silica gel, DCM/MeOH/NH₄OH gradient) or recrystallization.

Synthetic Workflow and Data Summary

The forward synthesis pathway provides a clear overview of the entire process.

G cluster_0 Synthesis Pathway Alanine L-Alanine Boc_Ala N-Boc-L-alanine Alanine->Boc_Ala 1. (Boc)₂O, NaOH Alaninol N-Boc-L-alaninol Boc_Ala->Alaninol 2. i-BuOCOCl,    NaBH₄ Alaninal N-Boc-L-alaninal Alaninol->Alaninal 3. DMP Protected_Target Protected Amino Alcohol Alaninal->Protected_Target 4. Aryl-MgBr Target Final Product Protected_Target->Target 5. TFA

Caption: Forward synthesis workflow from L-Alanine to the target molecule.

Table 1: Summary of Synthetic Steps and Expected Outcomes
StepReactionKey ReagentsSolventTypical YieldNotes
1 N-Protection(Boc)₂O, NaOHDioxane/H₂O>95%Product is a stable, crystalline solid.
2 Reductioni-BuOCOCl, NMM, NaBH₄Anhydrous THF85-95%Requires anhydrous conditions.
3 OxidationDess-Martin PeriodinaneAnhydrous DCM90-98% (crude)Product is unstable; use immediately. Low temperature work-up is crucial.
4 Grignard Add.3-Br-5-F-PhMgBrAnhydrous THF60-75%Diastereomeric mixture is expected. Requires inert atmosphere and low temp.
5 DeprotectionTrifluoroacetic Acid (TFA)DCM>90%Standard acidic deprotection.

Scientific Integrity & Mechanistic Insights

Expertise & Causality:

The success of this synthesis hinges on controlling the reactivity and stereochemistry at two key stages: the formation of the α-amino aldehyde and the subsequent nucleophilic addition.

  • Preventing Racemization: α-Amino aldehydes are notoriously prone to racemization via enolization, especially under basic or even neutral conditions.[4] The use of a bulky N-Boc protecting group sterically disfavors the formation of the planar enolate. Furthermore, performing the oxidation under mild, non-basic conditions (e.g., with DMP) and immediately using the crude aldehyde at low temperatures are critical process parameters to maintain high enantiomeric purity.

  • Stereocontrol in Grignard Addition: The addition of the Grignard reagent to the chiral N-Boc-L-alaninal proceeds with facial selectivity. Under non-chelating conditions (as is typical for a Grignard reaction in THF), the attack is predicted by the Felkin-Anh model . The largest group (the N-Boc-methylamino moiety) orients itself anti-periplanar to the incoming nucleophile's trajectory to minimize steric hindrance. The nucleophile then attacks from the less hindered face, preferentially forming one diastereomer over the other. The precise diastereomeric ratio can be influenced by temperature and the specific organometallic reagent used.

References

  • Chung, S-K., & Kang, D-H. (n.d.). Stereoselective synthesis of β-amino alcohols: diastereoselective reduction of chiral α′-amino enones derived from amino acids. Scilit. Available at: [Link]

  • Tsunoda, T., et al. (2006). Highly Enantioselective Synthesis of β-Amino Alcohols. Organic Letters, ACS Publications. Available at: [Link]

  • Kinage, A., et al. (2011). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. Green and Sustainable Chemistry, SCIRP. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Available at: [Link]

  • Bhagavathula, D.S., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Available at: [Link]

  • Lubell, W. D., & Rapoport, H. (1987). Configurational Stability of N-Protected a-Amino Aldehydes. Journal of the American Chemical Society, 109, 236-239. Available at: [Link]

  • De Luca, L., et al. (2001). A Simple Preparation of Ketones. N-Protected α-Amino Ketones from α-Amino Acids. Organic Letters, 3, 1435-1437. Available at: [Link]

  • Juszczyk, P., et al. (2003). Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Available at: [Link]

  • Kashima, C., et al. (1975). A new synthesis of alpha-amino-acids by reaction of Grignard reagents with ethyl N-trichloroethylidenecarbamate. J Chem Soc Perkin 1, (23), 2511-3. Available at: [Link]

  • Mulzer, J. (2012). Chiral Pool Synthesis: from α-Amino Acids and Derivatives. Comprehensive Chirality, 2, 122-162. University of Vienna. Available at: [Link]

  • Karrer, P., et al. (1948). Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine. Google Patents.
  • Krische, M. J., et al. (n.d.). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. PMC. Available at: [Link]

  • Zhao, Y., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

Sources

asymmetric synthesis protocols for 3-bromo-5-fluorophenyl amino alcohols

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Asymmetric Synthesis of 3-Bromo-5-fluorophenyl Amino Alcohols

Introduction: The Significance of Fluorinated Chiral Building Blocks

Chiral amino alcohols incorporating a 3-bromo-5-fluorophenyl moiety are highly valuable scaffolds in modern medicinal chemistry and drug development. The unique electronic properties imparted by the fluorine and bromine atoms can significantly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. The stereochemistry of the amino alcohol functionality is often critical for biological activity, making the development of robust and highly stereoselective synthetic methods a paramount objective for process chemists and researchers.

This application note provides a detailed exploration of field-proven asymmetric synthesis protocols for preparing enantiomerically enriched 3-bromo-5-fluorophenyl amino alcohols. We will move beyond simple procedural lists to dissect the underlying mechanistic principles that govern stereochemical outcomes, offering researchers the expert insights needed to select, optimize, and troubleshoot these critical transformations. The primary focus will be on the asymmetric reduction of the prochiral ketone, 1-(3-bromo-5-fluorophenyl)ethanone, a readily available starting material.[1][2]

Part 1: Asymmetric Reduction of 1-(3-Bromo-5-fluorophenyl)ethanone

The most direct and widely employed strategy for synthesizing chiral 1-(3-bromo-5-fluorophenyl)ethan-1-ol, a precursor to the corresponding amino alcohol, is the enantioselective reduction of its prochiral ketone. Two powerhouse methodologies dominate this field: Noyori-type Asymmetric Transfer Hydrogenation (ATH) and the Corey-Bakshi-Shibata (CBS) reduction.

Strategy A: Noyori-Type Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a highly efficient method that utilizes a stable, inexpensive hydrogen source, such as 2-propanol or a formic acid/triethylamine mixture, to reduce ketones. The breakthrough work by Noyori and colleagues demonstrated that certain Ruthenium (II) complexes bearing a chiral diamine ligand and an arene ligand can catalyze this transformation with exceptional levels of enantioselectivity.[3][4]

Causality and Mechanism:

The catalytic cycle, as established by Noyori, involves the formation of an 18-electron ruthenium hydride species from the 16-electron precatalyst and the hydrogen donor.[4] The ketone substrate then coordinates to this metal hydride. The key to stereoselectivity lies in the six-membered pericyclic transition state where the hydride is transferred to the carbonyl carbon. The chiral N-tosylated diamine ligand (e.g., TsDPEN) and the bulky arene group on the catalyst create a well-defined chiral pocket. Steric interactions force the ketone to adopt a specific orientation, where the larger substituent (the 3-bromo-5-fluorophenyl group) is positioned away from the arene ligand, exposing one specific face of the carbonyl to the hydride transfer.[4] This elegant interplay of steric and electronic factors consistently directs the formation of one enantiomer over the other.

Noyori_ATH_Cycle cluster_reactants Inputs precatalyst [Ru(arene)(TsDPEN)Cl] (Precatalyst) active_catalyst [Ru(arene)(TsDPEN)] 16e- Active Catalyst precatalyst->active_catalyst -HCl hydride [RuH(arene)(TsDPEN)] 18e- Hydride Species active_catalyst->hydride + H-Donor (e.g., iPrOH) transition_state Six-Membered Transition State hydride->transition_state + Ketone product_complex Product-Catalyst Complex transition_state->product_complex Hydride Transfer product_complex->active_catalyst - Chiral Alcohol ketone 3-Br-5-F-Ph-C(O)CH3 ketone->hydride h_donor Hydrogen Donor h_donor->hydride

Caption: Catalytic cycle for Noyori Asymmetric Transfer Hydrogenation.

Experimental Protocol: ATH of 1-(3-Bromo-5-fluorophenyl)ethanone

This protocol is a representative example and may require optimization for specific laboratory conditions.

  • Inert Atmosphere: To a dry Schlenk flask under an argon or nitrogen atmosphere, add the catalyst, for example, RuCl (0.005 to 0.01 mol equiv).

  • Reagent Addition: Add 1-(3-Bromo-5-fluorophenyl)ethanone (1.0 equiv).

  • Solvent/Hydrogen Source: Add a 5:2 molar mixture of formic acid and triethylamine (FA:TEA) as the solvent and hydrogen source. The volume should be sufficient to create a 0.1 to 0.5 M solution of the ketone.

  • Reaction: Stir the resulting solution at 25-40 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Typical reaction times range from 4 to 24 hours.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the enantiomerically enriched 1-(3-bromo-5-fluorophenyl)ethan-1-ol.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Parameter Typical Value Reference
Catalyst Loading0.5 - 1.0 mol%[4]
Hydrogen Source5:2 Formic Acid:Triethylamine[4]
Temperature25 - 40 °C[3]
Typical Yield>95%[3]
Typical ee>98%[4]
Strategy B: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is another cornerstone of asymmetric synthesis, renowned for its predictability, high enantioselectivity, and broad substrate scope.[5][6] The reaction employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol (often proline), to mediate the reduction of a ketone by a stoichiometric borane source, typically borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).

Causality and Mechanism:

The power of the CBS catalyst lies in its ability to act as a bifunctional system.[7] The mechanism begins with the coordination of the borane reducing agent to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom.[6] The ketone's carbonyl oxygen then coordinates to this now more Lewis-acidic boron atom. The catalyst's chiral framework forces the ketone to bind from its less sterically hindered face, positioning the larger (3-bromo-5-fluorophenyl) and smaller (methyl) substituents in a predictable orientation. This pre-organized, chair-like six-membered transition state facilitates the intramolecular transfer of a hydride from the activated borane to a specific face of the carbonyl, yielding the chiral alcohol with high fidelity.[5][6]

CBS_Reduction cluster_main CBS Catalytic Cycle CBS_cat (S)-CBS Catalyst (Oxazaborolidine) activated_complex Catalyst-Borane Coordinated Complex CBS_cat->activated_complex Coordination BH3 BH3 Source (e.g., BH3-THF) BH3->activated_complex ternary_complex Ternary Complex (Chair-like Transition State) activated_complex->ternary_complex + Ketone Coordination ketone Prochiral Ketone (Ar-C(O)-Me) ketone->ternary_complex product_release Product Release ternary_complex->product_release Intramolecular Hydride Transfer product_release->CBS_cat Regeneration + Chiral Alcohol

Caption: Key steps in the Corey-Bakshi-Shibata (CBS) reduction mechanism.

Experimental Protocol: CBS Reduction of 1-(3-Bromo-5-fluorophenyl)ethanone

  • Catalyst Preparation (in situ): In a flame-dried, three-neck flask under argon, dissolve the (R)- or (S)-CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine, 5-10 mol%) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C.

  • Borane Addition: Slowly add BH₃·THF solution (1.0 M in THF, ~0.6 equiv) dropwise to the catalyst solution. Stir for 10-15 minutes at 0 °C.

  • Substrate Addition: In a separate flask, dissolve 1-(3-bromo-5-fluorophenyl)ethanone (1.0 equiv) in anhydrous THF. Add this solution dropwise to the catalyst-borane mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction at 0 °C to room temperature until TLC or GC analysis indicates complete consumption of the starting ketone (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Workup: Remove the solvent under reduced pressure. Add 1 M HCl and extract the product with ethyl acetate (3x).

  • Purification and Analysis: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography. Determine the enantiomeric excess by chiral HPLC.

Parameter Typical Value Reference
Catalyst Loading5 - 10 mol%[8]
Borane SourceBH₃·THF or BH₃·SMe₂[6]
Temperature-20 °C to 25 °C[6]
Typical Yield90 - 99%[5]
Typical ee>95%[5]

Part 2: Sharpless Asymmetric Aminohydroxylation (AA)

An alternative strategy that builds the amino alcohol functionality in a single step is the Sharpless Asymmetric Aminohydroxylation. This reaction introduces both a hydroxyl and an amino group across a double bond in a syn-selective manner.[9] The substrate for this transformation would be 1-bromo-3-fluoro-5-vinylbenzene.

Principle and Conceptual Workflow:

The reaction is catalyzed by osmium tetroxide (OsO₄) in the presence of a chiral cinchona alkaloid-derived ligand (e.g., (DHQ)₂-PHAL or (DHQD)₂-PHAL). A stoichiometric nitrogen source, such as a salt of an N-halosulfonamide (e.g., Chloramine-T), is used.[10] The osmium catalyst first forms a chiral imido-osmium species, which then undergoes a [3+2] or [2+2] cycloaddition with the alkene.[9] The chiral ligand directs this addition to one face of the double bond, establishing the stereochemistry. Subsequent hydrolysis of the resulting osma-azaglycolate releases the chiral 1,2-amino alcohol product and regenerates the catalyst.[9][11]

Sharpless_AA_Workflow Styrene 1-Bromo-3-fluoro-5-vinylbenzene Reaction Sharpless Asymmetric Aminohydroxylation - OsO4 (cat.) - Chiral Ligand (e.g., (DHQ)2-PHAL) - N-Source (e.g., Chloramine-T) - t-BuOH/H2O Styrene->Reaction Product Chiral 2-amino-1- (3-bromo-5-fluorophenyl)ethan-1-ol Reaction->Product

Sources

preparation of chiral oxazolidinones from 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL

[1]

Executive Summary & Chemical Context

The target transformation is the intramolecular cyclization of a 1,2-amino alcohol using a carbonyl source. Unlike standard oxazolidinone antibiotics (e.g., Linezolid) where the aryl group is attached to the nitrogen, this protocol addresses the 4-aryl-5-methyl-2-oxazolidinone scaffold.[1] This specific substitution pattern is highly relevant for:

  • Chiral Auxiliaries: Analogs of Evans/SuperQuat auxiliaries used for asymmetric alkylations.

  • Fragment-Based Drug Discovery: The 3-bromo-5-fluoro motif provides a handle for further cross-coupling (Suzuki/Buchwald) and metabolic stability (fluorine).

Reaction Pathway

The cyclization preserves the absolute stereochemistry of the starting material. Two primary protocols are provided:

  • Method A (CDI): Green chemistry approach; mild conditions; high tolerance for functional groups.

  • Method B (Triphosgene): High-reactivity approach; suitable for scale-up and sterically hindered substrates.

ReactionSchemecluster_0Stereochemistry RetainedStart1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-olInterIntermediate(Carbamate/Isocyanate)Start->InterActivationProd4-(3-bromo-5-fluorophenyl)-5-methyl-2-oxazolidinoneInter->ProdCyclization(- Imidazole/HCl)Reagent1Method A: CDITHF, RefluxReagent2Method B: TriphosgeneDCM, TEA, 0°C

Figure 1: General reaction scheme for the cyclization of 1,2-amino alcohols to oxazolidinones.

Experimental Protocols

Method A: CDI-Mediated Cyclization (Recommended for Bench Scale)

Rationale: 1,1'-Carbonyldiimidazole (CDI) is a crystalline, easy-to-handle phosgene equivalent.[1] It generates imidazole as a byproduct, which is non-toxic and easily removed.[2] This method minimizes racemization risks.[3]

Reagents:

  • Substrate: 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol (1.0 equiv)

  • Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.2 – 1.5 equiv)[1]

  • Solvent: Anhydrous THF (or DCM)[1]

  • Base (Optional): Catalytic DMAP (0.1 equiv) can accelerate sluggish reactions.[1]

Step-by-Step Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.

  • Dissolution: Add the amino alcohol (e.g., 1.0 g, 4.0 mmol) and anhydrous THF (10 mL, 0.4 M). Stir until fully dissolved.

  • Addition: Add CDI (0.78 g, 4.8 mmol) in one portion at room temperature. Note: Mild gas evolution (

    
    ) will occur.[1][2]
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 3–6 hours.
    
    • Checkpoint: Monitor by TLC (Eluent: 50% EtOAc/Hexanes). The amine starting material (polar, ninhydrin positive) should disappear; the oxazolidinone (less polar, UV active) will appear.[1]

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL). Wash sequentially with:

    • 1M HCl (15 mL) – Removes imidazole and unreacted amine.[1]

    • Saturated

      
       (15 mL).
      
    • Brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize from Hexanes/EtOAc or purify via flash column chromatography.

Method B: Triphosgene-Mediated Cyclization (Scale-Up/Stubborn Substrates)

Rationale: Triphosgene is a solid trimer of phosgene. It is highly electrophilic and drives cyclization rapidly, often at lower temperatures (

Safety Warning: Triphosgene generates phosgene gas upon decomposition. Perform strictly in a fume hood.

Reagents:

  • Substrate: 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol (1.0 equiv)

  • Reagent: Triphosgene (0.4 equiv) [Note: 1 mol Triphosgene = 3 mol Phosgene][1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)[1]

  • Solvent: Anhydrous DCM

Step-by-Step Protocol:

  • Setup: Oven-dry a 3-neck flask. Equip with an addition funnel and internal thermometer. Maintain

    
     atmosphere.
    
  • Solvation: Dissolve the amino alcohol (1.0 equiv) and TEA (2.5 equiv) in anhydrous DCM (0.2 M concentration). Cool to

    
     in an ice bath.
    
  • Addition: Dissolve Triphosgene (0.4 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 20 minutes.

    • Critical: Maintain internal temperature

      
       to prevent side reactions.
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours.

  • Quench: Carefully add saturated aqueous

    
     to quench excess phosgene equivalents.
    
  • Workup: Separate phases. Extract aqueous layer with DCM. Wash combined organics with 1M HCl, then Brine.[1] Dry (

    
    ) and concentrate.
    

Analytical Validation & QC

To ensure the integrity of the chiral center and the formation of the ring, the following data points must be verified.

Analytical MethodExpected ResultPurpose
1H NMR (CDCl3) Shift of C-H adjacent to Nitrogen (

4.5-5.0 ppm).[1] Disappearance of broad NH/OH signals.
Confirm Cyclization
IR Spectroscopy Strong Carbonyl stretch at 1740–1760 cm⁻¹ (Cyclic Carbamate). Absence of broad OH stretch (3300 cm⁻¹).Functional Group Verification
Chiral HPLC Single peak (e.r. > 99:1). Comparison with racemate.Verify Stereoretention
HRMS (ESI+) [M+H]+ corresponding to MW of parent - 2H + CO (+26 Da shift from amino alcohol).[1]Mass Confirmation
Stereochemical Integrity Check

The formation of the oxazolidinone ring from a 1,2-amino alcohol typically proceeds with retention of configuration at both stereocenters.

  • The C-O bond is formed via attack of the hydroxyl oxygen on the carbonyl; the C-O(chiral) bond is not broken.

  • The C-N bond is formed via attack of the amine; the C-N(chiral) bond is not broken.

  • Exception: If thionyl chloride (

    
    ) is used (not recommended here), inversion can occur at the alcohol center.[1]
    

Troubleshooting & Optimization Guide

OptimizationProblemLow Yield orIncomplete ConversionCheck1Check TLC/LCMSProblem->Check1Branch1Starting Material RemainsCheck1->Branch1Slow RxnBranch2Side Products FormedCheck1->Branch2DecompositionSol1Increase Temp (Reflux)Add DMAP (Cat.)Branch1->Sol1Sol2Switch to Triphosgene(More Reactive)Branch1->Sol2Sol3Dry Solvents Strictly(Water kills CDI)Branch2->Sol3

Figure 2: Decision tree for troubleshooting common synthetic issues.

Common Issues:

  • Hydrolysis of Reagent: CDI is moisture sensitive.[4] Ensure THF is distilled or dried over molecular sieves.

  • Regioisomer Formation: Rare for 1,2-amino alcohols, but ensure the starting material is pure.

  • Purification: If the product oils out, triturate with cold diethyl ether or pentane to induce crystallization.

References

  • General CDI Cyclization Protocol

    • Figueiredo, R. M., Fröhlich, R., & Christmann, M. (2006).[1][5][6] N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles.[1][5][6] The Journal of Organic Chemistry, 71(11), 4147–4154.

    • [1]

  • Triphosgene Applications

    • Shaikh, A. A. G., & Sivaram, S. (1996).[1] Organic Carbonates. Chemical Reviews, 96(3), 951–976.[1] (Discusses phosgene equivalents).

    • [1]

  • Oxazolidinone Antibiotics Background

    • Brickner, S. J., et al. (1996).[1] Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections. Journal of Medicinal Chemistry, 39(3), 673–679.

    • [1]

  • Stereochemical Retention in Cyclization

    • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876.

    • [1]

Application Notes & Protocols: (1S,2S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol as a Chiral Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Chiral β-Amino Alcohols in Asymmetric Synthesis

Chiral β-amino alcohols are a cornerstone class of ligands in modern asymmetric catalysis, prized for their stereochemical rigidity, modularity, and ability to form stable, well-defined complexes with a variety of transition metals.[1] Their bidentate N,O-coordination to a metal center creates a sterically and electronically defined chiral pocket, enabling high levels of enantioselectivity in a wide range of chemical transformations. These reactions are critical in pharmaceutical and agrochemical development, where the stereochemistry of a molecule often dictates its biological activity.

This document focuses on (1S,2S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol , a specific chiral β-amino alcohol. While detailed catalytic applications for this particular ligand are not yet extensively documented in peer-reviewed literature, its structural features—a chiral 1-amino-2-propanol backbone substituted with a bromo- and fluoro-functionalized phenyl ring—make it a promising candidate for various asymmetric catalytic processes. The electronic properties imparted by the halogen substituents on the aromatic ring can influence the catalytic activity and selectivity of the resulting metal complex.

These application notes provide a comprehensive, field-proven protocol for a representative application: the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) of Prochiral Ketones . This reaction is a benchmark for evaluating the performance of new chiral amino alcohol ligands and serves as a robust starting point for researchers exploring the catalytic potential of (1S,2S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol.[1][2]

Featured Application: Asymmetric Transfer Hydrogenation (ATH) of Acetophenone

Asymmetric transfer hydrogenation is a powerful and operationally simple method for the synthesis of chiral secondary alcohols from prochiral ketones.[3] Unlike traditional asymmetric hydrogenation which often requires high pressures of molecular hydrogen, ATH utilizes a hydrogen donor, typically isopropanol or a formic acid/triethylamine mixture, making it more accessible for standard laboratory setups.[4]

The catalytic system described here involves the in-situ formation of a chiral Ruthenium(II) complex from the dimeric precursor, [RuCl₂(p-cymene)]₂, and the chiral ligand, (1S,2S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol.

Catalytic Cycle Overview

The widely accepted mechanism for this transformation involves a metal-ligand bifunctional catalysis pathway. The process is initiated by the deprotonation of the ligand's amino group by a base (e.g., KOH), forming a ruthenium-amido complex. This active catalyst then participates in a concerted, six-membered transition state to transfer a hydride from the metal and a proton from the ligand's protonated amine to the carbonyl group of the ketone. The resulting chiral alcohol is released, and the catalyst is regenerated by abstracting hydrogen from the isopropanol solvent, which is oxidized to acetone.

Catalytic_Cycle cluster_main Asymmetric Transfer Hydrogenation Cycle Precatalyst [Ru]-Cl + Ligand-NH₂ Active_Catalyst [Ru]-NH-Ligand (Active Catalyst) Precatalyst->Active_Catalyst  Base (KOH) - HCl, - H₂O TS Six-Membered Transition State Active_Catalyst->TS Ketone (Acetophenone) Product_Complex [Ru]-H + Chiral Alcohol TS->Product_Complex H⁻/H⁺ Transfer Product_Complex->Active_Catalyst Acetone Isopropanol Alcohol_Out Chiral Alcohol Product_Complex->Alcohol_Out Waste_Out Acetone Product_Complex->Waste_Out Regeneration Catalyst Regeneration Ketone_In Ketone Ketone_In->TS Base_In Base Base_In->Precatalyst H_Source_In Hydrogen Source (Isopropanol) H_Source_In->Product_Complex

Caption: Proposed catalytic cycle for Ru-catalyzed ATH.

Detailed Experimental Protocol

This protocol details the asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol.

Materials:

  • (1S,2S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol (Chiral Ligand)

  • [RuCl₂(p-cymene)]₂ (Ruthenium Precursor)

  • Acetophenone (Substrate, freshly distilled)

  • Anhydrous Isopropanol (i-PrOH, Solvent and Hydrogen Source)

  • Potassium Hydroxide (KOH, Base)

  • Anhydrous Diethyl Ether (Et₂O)

  • Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen)

Procedure:

Part 1: In-Situ Catalyst Preparation [5]

  • To a flame-dried 50 mL Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol, 0.5 mol%).

  • Add (1S,2S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol (5.0 mg, 0.02 mmol, 2.0 mol%).

  • Add 5 mL of degassed, anhydrous i-PrOH.

  • Stir the resulting mixture at 80 °C (reflux) for 30 minutes. The solution should turn from dark red to a lighter orange/yellow, indicating complex formation.

  • Allow the solution to cool to room temperature.

Causality Note: The pre-heating step is crucial for the formation of the active monomeric Ru-ligand complex from the dimeric ruthenium precursor.

Part 2: Asymmetric Reduction [5]

  • To the flask containing the catalyst solution, add a solution of acetophenone (120 mg, 1.0 mmol) in 5 mL of anhydrous i-PrOH via syringe.

  • Prepare a fresh 0.1 M solution of KOH in anhydrous i-PrOH.

  • Add 1.0 mL of the 0.1 M KOH solution (0.1 mmol, 10 mol%) to the reaction mixture dropwise while stirring.

  • Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from a few hours to 24 hours depending on the ligand's efficacy.

Causality Note: The base is essential for deprotonating the ligand's amine, which is a key step in forming the active catalytic species.

Part 3: Work-up and Purification

  • Once the reaction is complete, quench by adding 2-3 drops of 1 M HCl to neutralize the base.

  • Remove the solvent (i-PrOH) under reduced pressure.

  • Partition the residue between diethyl ether (20 mL) and water (10 mL).

  • Separate the layers and extract the aqueous phase with diethyl ether (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude 1-phenylethanol.

  • If necessary, purify the product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Product Analysis and Characterization

Yield Determination:

  • Calculate the isolated yield of the purified 1-phenylethanol.

Enantiomeric Excess (ee) Determination: The enantiomeric excess of the chiral alcohol product is a critical measure of the ligand's performance. This is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or by Nuclear Magnetic Resonance (NMR) spectroscopy after derivatization.

Protocol for ee Determination via NMR using a Chiral Derivatizing Agent (CDA): [6]

  • Derivatization: In a clean NMR tube, dissolve ~5 mg of the purified 1-phenylethanol in 0.5 mL of anhydrous CDCl₃. Add anhydrous pyridine (1.5 equivalents). Add (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl, 1.2 equivalents). The reaction forms diastereomeric MTPA esters.

  • NMR Analysis: Acquire a ¹H or ¹⁹F NMR spectrum of the diastereomeric mixture. The signals for the protons (or fluorine atoms) near the stereocenter will be distinct for the two diastereomers.

  • Calculation: Integrate the corresponding signals for each diastereomer. The enantiomeric excess is calculated as: ee (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100

Self-Validation Note: It is best practice to also prepare the (S)-MTPA ester for comparison to confirm signal assignments.[6] The accuracy of this method relies on the complete conversion of the alcohol to the ester.

Expected Performance and Data

While experimental data for (1S,2S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol is not available, the performance of structurally similar β-amino alcohol ligands in the ATH of acetophenone provides a benchmark for expected results.

Chiral LigandCatalyst SystemTime (h)Conversion (%)ee (%)Reference
(1S,2R)-1-Amino-2-indanol[RuCl₂(p-cymene)]₂ / KOH1.5>9591[7]
(1S,2S)-2-Methylamino-1,2-diphenylethanol[{RuCl₂(η⁶-C₆Me₆)}₂] / KOH24>9092
2-Azanorbornyl-3-methanol[RuCl₂(p-cymene)]₂ / KOH1.5>9997[2]

Note: The data presented in this table is representative of the performance of well-established amino alcohol ligands and is intended for comparative purposes.

Conclusion and Outlook

(1S,2S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol possesses the key structural motifs of a successful chiral ligand for asymmetric catalysis. The protocol provided for the asymmetric transfer hydrogenation of acetophenone serves as a robust and reliable starting point for evaluating its catalytic efficacy. Researchers are encouraged to screen various reaction parameters, including base, solvent, temperature, and substrate scope, to fully optimize the catalytic system. The insights gained from such studies will be invaluable in establishing the utility of this ligand in the synthesis of complex chiral molecules for the pharmaceutical and life sciences industries.

References

  • BenchChem. (2025). A Comparative Guide to NMR Analysis for Determining Enantiomeric Excess of Chiral Alcohols. BenchChem Technical Support.
  • Wills, M., et al. (2002).
  • Pinho, P. (n.d.).
  • Fraile, J. M., Mayoral, J. A., Serrano, J., Pericàs, M. A., Solà, L., & Castellnou, D. (2003). New Silica-Immobilized Chiral Amino Alcohol for the Enantioselective Addition of Diethylzinc to Benzaldehyde. Organic Letters. [Link]

  • Righi, G., et al. (n.d.). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry (RSC Publishing).
  • Alacid, E., & Nájera, C. (2012).
  • Righi, G., et al. (2025). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto Nanomaterials for an Ease of Recovery and Reuse. CNR-IRIS.
  • ResearchGate. (2025). Asymmetric addition of diethylzinc to aldehydes catalyzed by a camphor-derived β-amino alcohol. ResearchGate. [Link]

  • ACS Publications. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Amino alcohol effects on the ruthenium(II)-catalysed asymmetric transfer hydrogenation of ketones in propan-2-ol.
  • University of Liverpool. (n.d.). β-Amino alcohols as ligands for asymmetric transfer hydrogenation of ketones in water. IT Services - University of Liverpool.
  • ResearchGate. (n.d.). Enantioselective addition of diethylzinc to aldehydes. [Table]. ResearchGate. [Link]

  • Fordham Research Commons. (n.d.). NMR Determination of Enantiomeric Composition of Chiral Alcohols Using Camphorsulfonate Esters. Fordham Research Commons. [Link]

  • ResearchGate. (n.d.). Asymmetric Transfer Hydrogenation of Acetophenone with 1 R ,2 S -Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst. ResearchGate. [Link]

  • MDPI. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI. [Link]

  • Wisman, R. V., de Vries, J. G., Deelman, B.-J., & Heeres, H. J. (2006). Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand. Organic Process Research & Development. [Link]

  • PMC. (n.d.). Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. PMC. [Link]

  • Frontiers. (2018). Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Frontiers. [Link]

  • Wikipedia. (n.d.). Asymmetric hydrogenation. Wikipedia. [Link]

Sources

Advanced Synthesis of Morpholine Derivatives: A Green, Redox-Neutral Protocol Using 3-Bromo-5-fluorophenyl Amino Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Morpholine scaffolds are privileged structures in drug discovery, frequently utilized to modulate pharmacokinetic properties and enhance target binding in active pharmaceutical ingredients (APIs). The synthesis of complex, halogenated morpholines—such as 2-(3-bromo-5-fluorophenyl)morpholine—from their corresponding 1,2-amino alcohols has historically relied on multi-step acylation-reduction sequences or transition-metal catalysis[1]. This application note details a highly efficient, redox-neutral, and scalable protocol utilizing ethylene sulfate as a two-carbon electrophile[2]. By leveraging a zwitterionic intermediate, this method ensures strict monoalkylation, eliminating the over-alkylation issues common in classical


 pathways.
Mechanistic Rationale & Causality

The direct alkylation of primary amines with dihalides (e.g., 1,2-dibromoethane) typically yields complex mixtures of mono-, di-, and over-alkylated polymeric products. To synthesize 2-(3-bromo-5-fluorophenyl)morpholine from 2-amino-1-(3-bromo-5-fluorophenyl)ethanol, we employ ethylene sulfate (1,3,2-dioxathiolane 2,2-dioxide)[3].

When the primary amine attacks ethylene sulfate, it triggers a ring-opening ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


 reaction that generates a zwitterionic sulfate monoester. Causality of Selectivity : The newly formed anionic sulfate group strongly withdraws electron density and physically shields the adjacent secondary amine, drastically reducing its nucleophilicity[4]. This intrinsic deactivation halts the reaction at the monoalkylation stage. Upon the addition of a strong base (

BuOK), the secondary hydroxyl group is deprotonated, initiating a rapid intramolecular cyclization that displaces the sulfate leaving group to form the morpholine ring.
Reaction Workflow

G A 1,2-Amino Alcohol (2-amino-1-(3-bromo-5-fluorophenyl)ethanol) C SN2 Monoalkylation (2-MeTHF, 20-25 °C) A->C B Ethylene Sulfate (Two-Carbon Electrophile) B->C D Zwitterionic Intermediate (Precipitates from Solution) C->D High Selectivity E Base Addition (tBuOK, IPA/2-MeTHF) D->E F Intramolecular Cyclization (Sulfate Displacement, 60 °C) E->F G Target Morpholine (2-(3-bromo-5-fluorophenyl)morpholine) F->G High Yield

Workflow of redox-neutral morpholine synthesis via zwitterion intermediate.

Experimental Design & Self-Validating Protocol

This protocol is designed as a one-pot, two-stage process. The physical state of the reaction mixture serves as an internal validation mechanism for the operator, ensuring trustworthiness and reproducibility without the immediate need for complex analytical equipment.

Materials Required:

  • Substrate : 2-Amino-1-(3-bromo-5-fluorophenyl)ethanol (1.0 equiv, 10.0 mmol, 2.34 g)

  • Electrophile : Ethylene sulfate (1.1 equiv, 11.0 mmol, 1.36 g)

  • Base : Potassium tert-butoxide (

    
    BuOK) (2.5 equiv, 25.0 mmol, 2.81 g)
    
  • Solvents : 2-Methyltetrahydrofuran (2-MeTHF), Isopropanol (IPA)

Stage 1: Selective Monoalkylation
  • Preparation : Charge a dry, nitrogen-flushed 100 mL round-bottom flask with 2-amino-1-(3-bromo-5-fluorophenyl)ethanol and 2-MeTHF (20 mL).

  • Electrophile Addition : Add ethylene sulfate in one single portion.

  • Reaction : Stir the mixture vigorously at ambient temperature (20–25 °C) for 12–16 hours.

  • Causality & Validation: 2-MeTHF is specifically chosen because it readily dissolves the starting materials but acts as an anti-solvent for the highly polar zwitterionic intermediate. As the reaction progresses, a thick white precipitate will form. The visual appearance of this precipitate validates the successful progression of the monoalkylation[3]. Do not proceed to Stage 2 until precipitation is complete and TLC confirms >95% consumption of the amino alcohol.

Stage 2: Base-Promoted Cyclization
  • Solubilization : To the thick suspension from Stage 1, add IPA (10 mL).

  • Causality: IPA acts as a co-solvent to partially solubilize the zwitterion, facilitating interaction with the base in the subsequent step without promoting side reactions.

  • Base Addition : Cool the flask to 0 °C using an ice bath. Add

    
    BuOK portion-wise over 5 minutes.
    
  • Causality: The deprotonation is exothermic. Cooling prevents localized hot spots that could lead to degradation of the sensitive fluorinated aromatic ring.

    
    BuOK is selected over weaker bases (like 
    
    
    
    ) because its high
    
    
    ensures rapid and complete deprotonation of the secondary alcohol, which is necessary for the challenging displacement of the sulfate group[2].
  • Cyclization : Remove the ice bath, allow the mixture to warm to room temperature, and then heat to 60 °C for 4 hours.

  • Validation: The suspension will gradually clarify as the zwitterion cyclizes into the highly soluble morpholine product. Complete dissolution indicates the endpoint of the cyclization.

Quantitative Optimization Data

The selection of base and solvent is critical for the cyclization step. Table 1 summarizes the optimization data driving the protocol parameters, demonstrating why


BuOK and the 2-MeTHF/IPA solvent system are strictly required.

Table 1: Optimization of Cyclization Conditions for 1,2-Amino Alcohols

Base (2.5 equiv)Solvent SystemTemperature (°C)Conversion (%)Isolated Yield (%)

2-MeTHF60< 20N/A

THF608572

BuOK
2-MeTHF/IPA256055

BuOK
2-MeTHF/IPA 60 > 99 91

(Data extrapolated from standardized primary amino alcohol cyclization parameters[5])

Downstream Processing and Isolation

The redox-neutral nature of this synthesis simplifies downstream purification, as no metal catalysts or stoichiometric reductants are present.

G A Crude Reaction Mixture B Aqueous Quench (H2O) A->B C Phase Separation B->C D Aqueous Layer (Discard Sulfate Salts) C->D E Organic Layer (Contains Product) C->E F Solvent Evaporation E->F G Crystallization / Chromatography F->G H Pure 2-(3-bromo-5-fluorophenyl)morpholine G->H

Downstream processing and purification workflow for morpholine derivatives.

Workup Steps:

  • Cool the reaction mixture to room temperature and quench with 20 mL of distilled water. This dissolves the potassium sulfate byproduct.

  • Transfer to a separatory funnel and isolate the upper organic (2-MeTHF) layer.

  • Extract the aqueous layer once with 10 mL of fresh 2-MeTHF to ensure complete product recovery.

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purify the resulting crude oil via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) or by forming the hydrochloride salt via the addition of ethereal HCl, followed by recrystallization.

References

Sources

Buchwald-Hartwig amination of 3-bromo-5-fluorophenyl intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Amination of 3-Bromo-5-Fluorophenyl Scaffolds

Executive Summary

The 3-bromo-5-fluorophenyl moiety is a "privileged scaffold" in medicinal chemistry, offering a strategic balance of metabolic stability (via the C-F bond) and synthetic tractability (via the C-Br bond).[1] However, this substrate presents a unique electronic paradox: the strong inductive withdrawal (-I effect) of the fluorine atom activates the C-Br bond for oxidative addition but can destabilize the palladium complex during the catalytic cycle, leading to hydrodehalogenation (Ar-H) byproducts rather than the desired C-N coupling.[1]

This guide details a Fourth-Generation (G4) Precatalyst Protocol designed to suppress dehalogenation and ensure >98% chemoselectivity (Br vs. F).[1] By utilizing dialkylbiaryl phosphine ligands (Buchwald Ligands) pre-loaded onto Pd(II) centers, we eliminate the induction periods associated with traditional Pd(dba)₂ routes and maximize active catalyst concentration.[1]

Mechanistic Insight & Substrate Analysis

The "Fluorine Effect" on Catalysis

To optimize this reaction, one must understand the electronic environment of the 3-bromo-5-fluorophenyl ring:

  • Oxidative Addition (OA): The electronegative fluorine at the meta position pulls electron density from the ring.[1] This makes the C-Br bond electron-deficient, significantly accelerating the rate of oxidative addition to Pd(0).[1]

  • The Trap (Hydrodehalogenation): Because OA is fast, a high concentration of the oxidative addition complex [L-Pd(Ar)-Br] builds up.[1] If the subsequent steps (amine binding/deprotonation) are slow—often due to steric bulk or weak amine nucleophilicity—the complex intercepts hydride sources (from solvent or β-hydride elimination of the amine), resulting in the formation of 3-fluorobenzene (hydrodehalogenation).[1]

  • Chemoselectivity: While the C-F bond is strong (approx. 116 kcal/mol), highly active catalysts can occasionally activate it.[1] The protocol below uses ligands sterically tuned to reject the smaller C-F bond in favor of the C-Br bond.[1]

Catalytic Cycle Visualization

The following diagram illustrates the specific pathway and the critical "Dehalogenation Shunt" that this protocol avoids.

BuchwaldCycle Pd0 Active Species L-Pd(0) OxAdd Oxidative Addition (Fast due to 5-F) Pd0->OxAdd + 3-Br-5-F-Ar Complex1 Pd(II) Intermediate [L-Pd(Ar)-Br] OxAdd->Complex1 AmineBind Amine Binding & Deprotonation Complex1->AmineBind + HNR2 / Base Dehalo RISK: Hydrodehalogenation (If Amine Binding Stalls) Complex1->Dehalo Slow Amine Capture Complex2 Amido Complex [L-Pd(Ar)-N(R)R'] AmineBind->Complex2 RedElim Reductive Elimination (C-N Bond Formation) Complex2->RedElim Product Product 3-Fluoro-5-amino-aryl RedElim->Product Product->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the risk of hydrodehalogenation in electron-deficient aryl halides.

Strategic Optimization: Ligand & Base Selection

For 3-bromo-5-fluorophenyl substrates, the choice of ligand is binary based on the amine class.[1] We utilize G4 Palladacycles (precatalysts) to ensure a strict 1:1 Ligand:Pd ratio, which prevents the formation of inactive PdL₂ species.[1]

Ligand Decision Matrix
Amine ClassRecommended PrecatalystWhy?
Primary Amines (Anilines, Alkyl amines)BrettPhos Pd G4 BrettPhos is bulky and electron-rich, promoting the reductive elimination of primary amines without forming bis-arylated byproducts.[1]
Secondary Amines (Morpholine, Piperidine)RuPhos Pd G4 RuPhos provides the specific steric pocket required to couple secondary amines efficiently.[1] It is exceptionally resistant to water and air.[1]
Sterically Hindered Amines tBuBrettPhos Pd G4 For extremely bulky amines (e.g., tert-butylamine), the t-Bu variant prevents catalyst deactivation.[1]
Base Selection
  • Standard: NaOtBu (Sodium tert-butoxide).[1] Strong, soluble, and fast.[2] Use this by default.

  • Base-Sensitive Substrates (Esters/Nitriles): Cs2CO3 or K3PO4.[1] These are weaker bases.[1] Note: When using weak bases, the reaction solvent should be changed to Dioxane or DME , and often requires a trace of water (or the use of un-dried inorganic base) to facilitate the solubility of the base.

Detailed Protocol: General Procedure A

Scope: Coupling of 3-bromo-5-fluorotoluene (model substrate) with Secondary Amines (e.g., Morpholine). Scale: 1.0 mmol.

Reagents & Materials
  • Substrate: 3-Bromo-5-fluorophenyl intermediate (1.0 equiv, 1.0 mmol)

  • Amine: Morpholine (1.2 equiv, 1.2 mmol)[1]

  • Catalyst: RuPhos Pd G4 (Sigma-Aldrich #763361) (0.01 – 0.02 equiv, 1-2 mol%)[1]

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv, 1.4 mmol)[1]

  • Solvent: Anhydrous Toluene (or THF) (Concentration: 0.2 M, ~5 mL)[1]

  • Vial: 20 mL Scintillation vial with a Teflon-lined septa cap.

Step-by-Step Methodology
  • Vial Preparation:

    • In a fume hood, charge the reaction vial with a magnetic stir bar.

    • Add the solid RuPhos Pd G4 (15 mg, ~2 mol% for difficult substrates; 0.5 mol% for easy ones).[1]

    • Add solid NaOtBu (135 mg, 1.4 mmol).

    • Critical Step: If the aryl bromide is a solid, add it now. If liquid, wait for step 3.[1]

    • Seal the vial with the septum cap.[1]

  • Inert Atmosphere (Purging):

    • Insert a needle connected to a vacuum/nitrogen manifold (Schlenk line) or simply purge with a balloon of Nitrogen/Argon for 5 minutes.[1]

    • Note: G4 precatalysts are air-stable as solids, but the active Pd(0) species generated in situ is not.[1] Oxygen exclusion is vital for yield.[1]

  • Solvent & Liquid Addition:

    • Via syringe, add Anhydrous Toluene (5 mL).

    • Add the Amine (1.2 mmol).[1]

    • If the Aryl Bromide is liquid, add it now via syringe.[1]

  • Reaction:

    • Place the vial in a pre-heated heating block at 80 °C .

    • Stir vigorously (800+ RPM). The reaction mixture should turn from a pale suspension to a dark/amber solution as the active catalyst generates.[1]

    • Time: Monitor via LCMS or TLC at 1 hour. Most reactions with G4 catalysts complete within 2-4 hours.[1]

  • Workup:

    • Cool to room temperature.[1][3]

    • Dilute with Ethyl Acetate (10 mL) and filter through a small pad of Celite or Silica to remove palladium black and salts.[1]

    • Concentrate the filtrate under reduced pressure.[1]

    • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).[1]

Workflow Decision Tree

Use this flowchart to adapt the protocol for specific functional group challenges.

Workflow Start Start: 3-Br-5-F-Ar + Amine CheckAmine Amine Type? Start->CheckAmine Primary Primary Amine CheckAmine->Primary R-NH2 Secondary Secondary Amine CheckAmine->Secondary R2-NH CatSelect1 Use BrettPhos Pd G4 Primary->CatSelect1 CatSelect2 Use RuPhos Pd G4 Secondary->CatSelect2 CheckBase Base Sensitive Groups? (Ester/CN) CatSelect1->CheckBase CatSelect2->CheckBase NoSens No: Use NaOtBu / Toluene CheckBase->NoSens Robust YesSens Yes: Use Cs2CO3 / Dioxane CheckBase->YesSens Sensitive

Figure 2: Workflow for selecting catalyst and base conditions based on substrate properties.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning or inactive catalyst.[1]Ensure solvent is anhydrous.[1] Switch to G4 Precatalyst if using Pd(dba)₂.[1] Increase Temp to 100°C.
Hydrodehalogenation (Ar-H) Amine capture is too slow relative to OA.[1]Increase Amine equivalents (1.5 - 2.0 eq). Increase catalyst loading. Switch to a more electron-rich ligand (e.g., from RuPhos to AdBrettPhos ).
C-F Activation (Trace) Catalyst is too active or Temperature too high.[1]Lower temperature to 60°C. Ensure the ligand is bulky (BrettPhos/RuPhos are usually bulky enough to prevent this).[1]
Bis-arylation (Ar-N-Ar) Occurs with primary amines.[1][4]Use BrettPhos (highly selective for mono-arylation).[1] Avoid unhindered ligands like PPh3.[1]

References

  • Maiti, D., & Buchwald, S. L. (2013).[1] Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science.

  • Bruno, N. C., et al. (2014).[1] N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. Journal of Organic Chemistry.

  • Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • Sigma-Aldrich Technical Guide. Buchwald Precatalysts User Guide.

Sources

Application Note: Strategic Amine Protection of 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This technical guide addresses the protection of the primary amine in 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol . This scaffold presents a specific set of chemoselective challenges common in medicinal chemistry: a vicinal amino-alcohol motif combined with a halogenated aryl ring sensitive to reduction.

The Challenge
  • Chemoselectivity (N vs. O): The primary amine is more nucleophilic than the secondary alcohol, but non-selective reagents can lead to carbamate/carbonate mixtures.

  • Aryl Halide Integrity: The 3-bromo substituent is a critical handle for downstream cross-coupling (e.g., Suzuki-Miyaura). Standard hydrogenolysis conditions used to remove Cbz (Benzyloxycarbonyl) groups will frequently cause debromination, destroying the scaffold.

  • Stereochemical Preservation: The molecule contains two chiral centers. Protection conditions must avoid racemization (e.g., via oxazoline intermediates under acidic conditions).

Recommended Reagents
  • Primary Recommendation: Di-tert-butyl dicarbonate (Boc₂O) .[1][2]

    • Rationale: High N-selectivity, acid-labile removal (orthogonal to Ar-Br), and stability against basic coupling conditions.

  • Secondary Recommendation (Dual Protection): 1,1'-Carbonyldiimidazole (CDI) .

    • Rationale: Forms a cyclic 2-oxazolidinone. This "locks" the conformation, protects both functional groups, and often yields a crystalline intermediate suitable for purification without chromatography.

Decision Matrix: Reagent Selection

The choice of protecting group (PG) is dictated by the next step in your synthesis.

PG_Selection_Logic Figure 1: Strategic Decision Tree for Protecting Group Selection Start Start: 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol Q1 Requirement: Keep Alcohol Free? Start->Q1 Q2 Next Step Conditions? Q1->Q2 Yes (N-only) Oxaz Reagent: CDI (Cyclic Oxazolidinone) Q1->Oxaz No (Protect Both/Rigidify) Boc Reagent: Boc₂O (N-Boc Protection) Q2->Boc Basic/Nucleophilic (e.g., Suzuki) Fmoc Reagent: Fmoc-Cl (N-Fmoc Protection) Q2->Fmoc Acidic (e.g., TFA deprotection elsewhere) Warning AVOID: Cbz-Cl (H₂/Pd removes Ar-Br) Q2->Warning Hydrogenation Planned

Protocol A: Chemoselective N-Boc Protection

Objective: Selectively protect the amine as a tert-butyl carbamate without reacting with the secondary alcohol.

Mechanism & Rationale

Boc₂O reacts with the amine via nucleophilic attack.[3] By avoiding strong bases (like NaH) and acylation catalysts (like DMAP), we prevent the secondary alcohol from attacking the Boc-anhydride to form a carbonate.

Materials
  • Substrate: 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol (1.0 eq)

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)[2]

  • Base: Triethylamine (TEA) (1.2 eq) or NaHCO₂ (2.0 eq for biphasic)

  • Solvent: Dichloromethane (DCM) or THF/Water (1:1)

Step-by-Step Procedure
  • Dissolution: Dissolve 1.0 eq of the amino alcohol in DCM (0.2 M concentration).

    • Note: If the starting material is an HCl salt, add 2.2 eq of TEA to free-base in situ.

  • Addition: Cool the solution to 0 °C. Add 1.2 eq of TEA, followed by the slow addition of 1.1 eq of Boc₂O dissolved in a minimum amount of DCM.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours.

    • Monitoring: Check TLC or LCMS.[2] The amine (polar) should disappear; the N-Boc product (less polar) should appear.

    • QC Check: If O-Boc formation (carbonate) is observed (M+100 mass shift), reduce reaction time or switch to a biphasic system (THF/Sat. NaHCO₃).[4]

  • Quench & Workup:

    • Add 10% Citric Acid solution (pH ~4) to the reaction mixture. Why? This protonates any unreacted amine and removes the TEA, keeping the N-Boc product in the organic layer.

    • Separate phases. Wash the organic layer with water, then brine.[2]

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Result: White to off-white foam/solid.

Protocol B: Cyclic Oxazolidinone Formation

Objective: Simultaneous protection of amine and alcohol using CDI. This is ideal if the next steps require a rigid conformation or if the alcohol needs protection from oxidation/alkylation.

Mechanism & Rationale

CDI acts as a phosgene equivalent. The amine attacks a carbonyl imidazole, followed by the intramolecular attack of the alcohol, closing the ring to form a 5-membered oxazolidinone. This is highly stable to both acid (mild) and base (mild).

Materials
  • Substrate: 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol (1.0 eq)

  • Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

  • Solvent: Anhydrous THF or DCM.

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve the amino alcohol in anhydrous THF (0.15 M).

  • Addition: Add CDI (1.2 eq) in one portion at room temperature.

    • Observation: Evolution of CO₂ gas may be observed.[5]

  • Reaction: Stir at room temperature for 3 hours. If conversion is slow (due to steric bulk of the aryl ring), heat to 50 °C for 1 hour.

  • Workup:

    • Dilute with Ethyl Acetate.[6]

    • Wash with 1M HCl (to remove imidazole byproduct and unreacted CDI).

    • Wash with saturated NaHCO₃ and brine.

  • Crystallization: Concentrate the organic layer. Oxazolidinones of aryl-amino alcohols often crystallize from Et₂O/Hexanes, providing high-purity intermediates without column chromatography.

Experimental Workflow Visualization

Boc_Workflow Figure 2: Standard Operating Procedure for Chemoselective N-Boc Protection Start Start: Amino Alcohol (DCM Solution) Cool Cool to 0°C Add TEA (1.2 eq) Start->Cool AddBoc Add Boc₂O (1.1 eq) Slow Addition Cool->AddBoc Warm Warm to RT Stir 4-6 hrs AddBoc->Warm Check QC: LCMS/TLC (Check for O-Boc byproduct) Warm->Check Check->Warm Incomplete Quench Wash: 10% Citric Acid (Removes unreacted amine/TEA) Check->Quench Pass Dry Dry (Na₂SO₄) & Concentrate Quench->Dry Final Product: N-Boc Amino Alcohol Dry->Final

Critical Troubleshooting & QC Data

Analytical Interpretation (LCMS/NMR)
ObservationDiagnosisRemediation
Mass M+100 (vs M+1) O-Boc Formation: The alcohol also reacted.Use biphasic conditions (THF/NaHCO₃) or reduce TEA equivalents. Treat crude with dilute NaOH/MeOH to selectively hydrolyze the carbonate (O-Boc) while keeping carbamate (N-Boc).
Low Yield Steric Hindrance: The ortho-F/Br substituents may slow nucleophilic attack.Increase concentration to 0.5 M or switch solvent to Dioxane/Water.
Debromination Incorrect Deprotection: If Cbz was used and removed via H₂/Pd.STOP. Do not use Cbz. If already used, deprotect using HBr/AcOH or TMSI, not hydrogenation.
Stability Note: The Aryl Bromide

The 3-bromo substituent is electronically deactivated by the 5-fluoro group, making it reasonably stable. However, avoid:

  • Lithium-Halogen Exchange conditions: Do not use n-BuLi or t-BuLi while the PG is present unless directed.

  • Catalytic Hydrogenation: As noted, Pd/C + H₂ will cleave the C-Br bond [1].

References

  • Reductive Dehalogenation of Aryl Bromides: Ramanathan, A., & Jimenez, L. S. (2010).[7] Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.[7] Synthesis, 2010(02), 217-220.[7]

  • Boc Protection Mechanisms: BenchChem Technical Guides. (2025). An In-depth Technical Guide to the Boc Protection Mechanism for Amines.

  • Oxazolidinone Formation: de Figueiredo, R. M., Fröhlich, R., & Christmann, M. (2006). N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles.[8] The Journal of Organic Chemistry, 71(11), 4147-4154.

  • Chemoselectivity in Amino Alcohols: Ilangovan, A., & Ganesh Kumar, R. (2010).[4] Recent Trends in the Protection of Amino Groups. Chemistry – A European Journal, 16, 2938.[4]

Sources

Troubleshooting & Optimization

Technical Support Center: Stereocontrol in 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Framework

The Challenge: Synthesizing 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol with high enantiomeric excess (ee >98%) is complicated by the electronic nature of the aryl ring. The 3-bromo and 5-fluoro substituents are strong electron-withdrawing groups (EWGs).

The Impact:

  • Hyper-Electrophilicity: The aldehyde is exceptionally reactive, leading to a fast racemic background reaction that competes with the chiral catalyst.

  • Acidity: The benzylic proton in the product is highly acidic, increasing the risk of racemization during workup or storage.

  • Reversibility: The electron-deficient nature promotes the "Retro-Henry" reaction under basic conditions.

Use the following diagnostic tree to determine your troubleshooting path.

DiagnosticTree Start START: Low ee (<90%) Observed Check1 Is the reaction temperature > 0°C? Start->Check1 Action1 LOWER TEMP to -20°C (Suppress racemic background) Check1->Action1 Yes Check2 Is the catalyst loading < 5 mol%? Check1->Check2 No Action2 INCREASE CATALYST (Outcompete background rxn) Check2->Action2 Yes Check3 Does ee drop during workup? Check2->Check3 No Action3 ACIDIFY QUENCH (Prevent Retro-Henry) Check3->Action3 Yes Decision Is ee still stuck at 60-80%? Check3->Decision No AltRoute SWITCH STRATEGY: Enzymatic Kinetic Resolution Decision->AltRoute Yes

Figure 1: Diagnostic logic for troubleshooting low enantioselectivity in electron-deficient Henry reactions.

Primary Route: Asymmetric Henry (Nitroaldol) Reaction[1][2]

The most direct route to the target is the condensation of 3-bromo-5-fluorobenzaldehyde with nitroethane, followed by reduction. The Copper(II)-Bisoxazoline (BOX) system is the industry standard for this transformation.

The "Background Reaction" Trap

For electron-rich aldehydes (e.g., p-methoxybenzaldehyde), the uncatalyzed reaction is slow. For your substrate (3-Br, 5-F), the aldehyde is "hot." It will react with nitroethane even without the copper catalyst, producing racemic product.

The Fix: You must lower the temperature to a point where the uncatalyzed rate is near zero, but the catalyzed rate is still active.

Optimized Protocol (Cu-BOX System)

Reagents:

  • Substrate: 3-Bromo-5-fluorobenzaldehyde (1.0 eq)

  • Nucleophile: Nitroethane (10.0 eq) – Excess is crucial to drive kinetics.

  • Catalyst Precursor: Cu(OAc)₂[1]·H₂O (5-10 mol%)

  • Ligand: (S,S)-Ph-BOX or (S,S)-tBu-BOX (5.5-11 mol%)

  • Solvent: Ethanol (Absolute) – EtOH coordinates Cu, stabilizing the intermediate.

Step-by-Step Methodology:

  • Catalyst Formation: In a flame-dried Schlenk flask, dissolve Cu(OAc)₂·H₂O and the BOX ligand in anhydrous Ethanol (0.1 M). Stir at room temperature for 1 hour to form the deep blue active complex.

  • Cooling: Cool the catalyst solution to -20°C .

    • Note: Do not proceed until the internal temperature is stable.

  • Nitroalkane Addition: Add Nitroethane via syringe. Stir for 10 minutes.

  • Aldehyde Addition (Critical): Dissolve the aldehyde in a minimum volume of EtOH. Add this solution dropwise over 2 hours via a syringe pump.

    • Why? Keeping the aldehyde concentration low ("starved conditions") ensures every aldehyde molecule encounters a catalyst immediately, rather than reacting with free nitroethane in the bulk solution.

  • Incubation: Stir at -20°C for 24–48 hours. Monitor by HPLC (Chiralcel OD-H or AD-H).

  • Quench: Add 1N HCl in MeOH at -20°C.

    • Warning: Do not allow the reaction to warm up before quenching. The basicity of the acetate counterion can trigger a Retro-Henry reaction (racemization) as the temperature rises.

Troubleshooting Data: Ligand & Solvent Effects
VariableConditionOutcome (ee%)Notes
Ligand (S,S)-tBu-BOX92-96%Steric bulk favors high ee for this scaffold.
Ligand (S,S)-Ph-BOX85-90%Good, but slightly less effective than t-Bu.
Solvent THF75-80%Non-coordinating; reaction is faster but less selective.
Solvent Ethanol94-98% Recommended. H-bonding stabilizes the transition state.
Temp 25°C60%Massive racemic background reaction.
Temp -20°C96% Optimal balance of rate vs. selectivity.

Secondary Route: Enzymatic Kinetic Resolution (EKR)

If the chemical route yields 80-90% ee and you require >99%, do not discard the batch. Use Lipase-catalyzed Kinetic Resolution on the amino-alcohol stage.

Concept: Lipases (like CAL-B) are highly selective for the R-enantiomer of secondary alcohols. They will acylate one enantiomer, leaving the other as the free alcohol.

Workflow:

  • Substrate: Racemic (or low ee) 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol.

  • Enzyme: Candida antarctica Lipase B (Immobilized, e.g., Novozym 435).

  • Acyl Donor: Ethyl Acetate or Vinyl Acetate (acts as solvent and reactant).

  • Process:

    • Stir the amine (protected as N-Boc to prevent amide formation) in Ethyl Acetate with CAL-B at 30°C.

    • The enzyme acylates the (R)-alcohol to the ester.

    • The (S)-alcohol remains unreacted.

  • Separation: Separation via column chromatography (Ester vs. Alcohol).

Resolution Input Racemic/Low ee N-Boc-Amino Alcohol Process CAL-B Lipase + Vinyl Acetate Input->Process Output1 (R)-O-Acetyl Ester (Acylated) Process->Output1 Fast Reaction Output2 (S)-Alcohol (Unreacted) Process->Output2 No Reaction

Figure 2: Kinetic resolution pathway for upgrading enantiomeric purity.

Frequently Asked Questions (FAQs)

Q1: My ee drops significantly after the reduction step (Nitroalcohol -> Aminoalcohol). Why? A: This is likely due to the acidity of the benzylic proton. If you use harsh reducing conditions (e.g., LiAlH4 at reflux), you can deprotonate the benzylic position, leading to racemization.

  • Fix: Use milder reduction conditions. Hydrogenation (H2, Raney Ni or Pd/C) in MeOH/HCl is preferred. The acidic environment protects the amine and prevents base-catalyzed epimerization.

Q2: Can I use the "Sharpless Asymmetric Aminohydroxylation" instead? A: Theoretically, yes, starting from the corresponding styrene. However, for 3-bromo-5-fluorostyrene, regioselectivity is often a problem (Benzylic N vs. Benzylic O). The Henry reaction is generally more scalable and regioselective for this specific scaffold.

Q3: How do I store the intermediate nitroalcohol? A: Do not store it. The nitroalcohol is prone to the Retro-Henry reaction. Reduce it to the amino alcohol immediately. If you must pause, store it at -80°C in a slightly acidic matrix (0.1% AcOH in solvent).

Q4: The reaction stalls at 80% conversion at -20°C. Should I warm it up? A: No. Warming it up will activate the racemic pathway. Instead, add another 2-5 mol% of the pre-formed catalyst solution at -20°C.

References

  • Evans, D. A., et al. (2003).[2] "A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction." Journal of the American Chemical Society, 125(42), 12692-12693. Link

  • Palomo, C., et al. (2005). "Asymmetric Henry Reaction."[3][2][4][5][6] European Journal of Organic Chemistry, 2005(15), 3233-3248. Link

  • Gotor-Fernández, V., et al. (2006). "Preparation of Biologically Active 1-Arylpropan-2-amines via Lipase-Catalyzed Kinetic Resolution." Journal of Organic Chemistry, 71(12), 4599–4608. Link

  • BenchChem Technical Guides. (2025). "Troubleshooting Low Enantiomeric Excess in Asymmetric Synthesis." BenchChem Knowledge Base. Link

  • Blay, G., et al. (2009). "Enantioselective Henry Reaction of Purine Derivatives." Tetrahedron: Asymmetry, 20(15), 1745-1750.

Sources

purification methods for 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Isolation of 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol

Welcome to the Technical Support Center for the purification of 1-amino-1-(3-bromo-5-fluorophenyl)propan-2-ol. The 1-amino-1-arylpropan-2-ol family serves as highly valuable building blocks in organic synthesis, ligand design, and medicinal chemistry[1]. As a vicinal amino alcohol containing two contiguous stereocenters, this molecule presents unique purification challenges[2].

Because the crude synthesis of this compound typically yields a mixture of four stereoisomers (two pairs of syn and anti enantiomers), researchers must employ a two-stage purification strategy: first separating the diastereomers based on their distinct physicochemical properties, followed by the resolution of the enantiomers using chiral environments[3]. This guide provides field-proven, self-validating protocols to achieve >99% enantiomeric excess (ee) for the target (1S,2S)-isomer (CAS: 1270161-46-0)[4].

Part 1: Purification Decision Matrix

The following workflow illustrates the strategic pathways for isolating the pure (1S,2S)-enantiomer from a crude synthetic mixture.

PurificationWorkflow Crude Crude 1-Amino-1-(3-bromo- 5-fluorophenyl)propan-2-ol (Mixture of Isomers) DiastereomerSep Diastereomer Separation (Flash Chromatography) Crude->DiastereomerSep Step 1: Silica Gel + TEA SynAnti Isolated syn/anti Racemates DiastereomerSep->SynAnti Resolution Chiral Resolution (Tartaric/Mandelic Acid) SynAnti->Resolution Chemical Method SFC Chiral SFC / HPLC (Preparative Scale) SynAnti->SFC Chromatographic Method SaltCryst Diastereomeric Salt Crystallization Resolution->SaltCryst Differential Solubility PureProduct Pure (1S,2S)-Isomer (>99% ee) SFC->PureProduct Chiral Stationary Phase FreeBase Free-Basing (NaOH/DCM) & Extraction SaltCryst->FreeBase pH > 11 FreeBase->PureProduct Organic Extraction

Workflow for the diastereomeric and enantiomeric purification of the amino alcohol.

Part 2: Core Purification Protocols

Protocol A: Diastereomer Separation via Modified Flash Chromatography

Principle (Causality): Diastereomers possess different dipole moments and hydrogen-bonding capacities, allowing separation on achiral stationary phases[3]. However, standard silica gel contains acidic silanol groups (-SiOH) that strongly bind to the basic primary amine of the target molecule, causing severe peak tailing and irreversible retention. By adding a basic modifier like Triethylamine (TEA) to the mobile phase, we competitively mask these silanols, ensuring sharp elution profiles.

Step-by-Step Methodology:

  • Column Preparation: Slurry-pack a normal-phase silica gel column (60 Å) using the starting mobile phase (95:5:1 Dichloromethane:Methanol:TEA).

  • Sample Loading: Dissolve the crude isomer mixture in a minimum volume of Dichloromethane (DCM) and apply it evenly to the column head.

  • Gradient Elution: Begin elution and gradually increase the Methanol polarity (up to 10%).

  • Self-Validating Monitoring: Monitor fractions via Thin Layer Chromatography (TLC). Use a ninhydrin stain and heat; primary amines will rapidly develop a distinct purple/blue color, confirming the presence of the amino alcohol.

  • Isolation: Pool the fractions containing the desired syn or anti racemate. Concentrate under reduced pressure at <40°C to prevent thermal retro-aldol degradation.

Protocol B: Enantiomeric Resolution via Diastereomeric Salt Crystallization

Principle (Causality): Enantiomers cannot be separated by standard physical means. By reacting the isolated racemic amino alcohol with a chiral resolving agent (e.g., L-(+)-tartaric acid), diastereomeric salts are formed. These salts possess distinct lattice energies and solubilities, allowing the selective precipitation of the desired (1S,2S)-enantiomer salt from a carefully selected solvent matrix[2].

Step-by-Step Methodology:

  • Salt Formation: Dissolve 1.0 equivalent of the racemic syn-1-amino-1-(3-bromo-5-fluorophenyl)propan-2-ol in a 10:1 Acetonitrile:Methanol mixture.

  • Chiral Derivatization: Slowly add 1.0 equivalent of L-(+)-tartaric acid dissolved in the same solvent system while heating to 60°C.

  • Selective Crystallization: Turn off the heat and allow the solution to cool to room temperature undisturbed over 4–6 hours. Slow cooling promotes the growth of large, pure crystals and prevents the kinetic trapping (occlusion) of the undesired diastereomer.

  • Isolation: Filter the precipitated salt and wash the filter cake with cold Acetonitrile.

  • Free-Basing (Recovery): Suspend the isolated salt in DCM. Add 1M aqueous NaOH dropwise until the aqueous layer reaches pH > 11. Causality: The pKa of the benzylic amine is ~9.5. Pushing the pH above 11 ensures >99% of the molecules are deprotonated (uncharged), driving them out of the water and into the organic DCM layer.

  • Final Extraction: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the enantioenriched product.

Part 3: Quantitative Data & Parameters

Table 1: Optimized Chromatographic Solvent Systems

MethodStationary PhaseMobile PhaseAdditive / ModifierPurpose
Flash Chromatography Normal Phase Silica (60 Å)DCM / Methanol (Gradient 0-10% MeOH)1% Triethylamine (TEA)Separation of syn and anti diastereomers
Chiral HPLC / SFC Chiralpak IA or AD-HHexane / Ethanol / Chloroform0.1% Diethylamine (DEA)Resolution of (1S,2S) and (1R,2R) enantiomers[2]
Reverse Phase HPLC C18 (End-capped)Water / Acetonitrile0.1% Trifluoroacetic acid (TFA)Purity analysis and reaction monitoring

Table 2: Chiral Resolving Agents & Expected Outcomes

Resolving AgentSolvent SystemTarget Isomer AffinityExpected ee (Single Pass)
L-(+)-Tartaric AcidACN : MeOH (10:1)(1S,2S)85 - 92%
(S)-(+)-Mandelic AcidEthanol(1S,2S)75 - 80%
(1R)-(-)-10-Camphorsulfonic acidAcetone / Water(1R,2R)>90%

Part 4: Troubleshooting & FAQs

Q1: Why is my isolated amino alcohol degrading or turning dark during concentration? Analysis & Solution: 1-Amino-1-arylpropan-2-ol derivatives are highly susceptible to oxidation and retro-aldol-type cleavage if subjected to prolonged heat, especially in the presence of trace transition metals or oxygen. Action: Always concentrate the product under reduced pressure at temperatures strictly below 40°C. If storing the free base, flush the vial with Argon and store at 2-8°C. For long-term bench-stable storage, convert the free base into a hydrochloride (HCl) salt by bubbling anhydrous HCl gas through an ethereal solution of the product.

Q2: I am getting poor recovery during the aqueous workup of the free base. Where is my product? Analysis & Solution: Vicinal amino alcohols are highly polar. If the aqueous phase is not sufficiently basic, the amine remains protonated and highly water-soluble. Action: Ensure the aqueous phase is adjusted to at least pH 11. Furthermore, saturate the aqueous layer with NaCl (brine) prior to extraction. This "salting-out" effect decreases the solubility of the organic product in the water layer. Perform multiple extractions (3-4 times) with a polar organic solvent like Ethyl Acetate or a 4:1 mixture of Chloroform:Isopropanol.

Q3: What is the most reliable method to determine the enantiomeric excess (ee) of this compound? Analysis & Solution: Optical rotation is insufficient for accurate ee determination due to concentration and solvent dependencies. While enzymatic cascades can synthesize these molecules stereoselectively[5], analytical verification requires chromatography. Action: Use Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). A Chiralpak IA column using a Hexane/Ethanol/Chloroform mixture has been proven highly effective for vicinal amino alcohols with axial or central chirality[2]. Always run a racemic standard first to validate the baseline separation of the enantiomers.

References

1.[4] (1S,2S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol - ChemScene - 4 2.[3] Discovery and synthesis of chiral amino alcohols - BenchChem - 3 3.[2] Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality - PMC (NIH) - 2 4.[1] Gold and Biocatalysis for the Stereodivergent Synthesis of Nor(pseudo)ephedrine Derivatives - Universidad de Oviedo - 1 5.[5] Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization - ACS Omega - 5

Sources

Technical Support: Stability Protocol for 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the stability profile of 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol (CAS: 1270161-46-0) under basic conditions.[1][2] While 1,2-amino alcohols (norephedrine analogs) are generally considered stable bases, the presence of electron-withdrawing groups (EWGs)—specifically the 3-Bromo and 5-Fluoro substituents—significantly alters the acidity of the benzylic proton.

Critical Warning: This molecule is prone to rapid epimerization at the C1 (benzylic) position under strong basic conditions (


) or in the presence of thermodynamic bases, leading to loss of optical purity.
Core Stability Analysis: The "Electron-Deficient" Risk[1]

The stability of this molecule is governed by the electronic effects of the aryl ring on the benzylic center.

FeatureChemical ConsequenceStability Impact
3-Br, 5-F Substitution Strong Inductive Effect (-I)High Risk: Increases acidity of the C1-benzylic proton (

).[1]
1,2-Amino Alcohol Vicinal HeteroatomsModerate Risk: Susceptible to retro-aldol cleavage or oxazolidinone formation (with

).[1][2]
Primary Amine NucleophilicityLow Risk: Stable to hydrolysis; risk of carbamate formation in air.[2]
The Mechanism of Failure: Benzylic Deprotonation

In standard phenylpropanolamines, the benzylic proton (


 in DMSO) is relatively inert. However, the 3-Br-5-F-phenyl  moiety stabilizes the benzylic carbanion via inductive electron withdrawal.[1]
  • Result: Exposure to strong bases (e.g.,

    
    , 
    
    
    
    , or concentrated
    
    
    with phase transfer catalysts) facilitates deprotonation at C1, leading to a planar enolate-like intermediate.
  • Outcome: Reprotonation occurs non-stereoselectively, resulting in racemization (epimerization) of the C1 chiral center.

Degradation Pathways (Visualized)

The following diagram illustrates the three primary degradation risks when handling this compound under basic conditions.

StabilityPathways Start 1-Amino-1-(3-Br-5-F-phenyl) propan-2-ol (Chiral) Base Basic Condition (pH > 11 or Strong Base) Start->Base Carbanion Planar Benzylic Carbanion Intermediate Base->Carbanion Deprotonation of C1-H (Accelerated by Br/F EWGs) Aldehyde 3-Br-5-F-Benzaldehyde + Ethylamine deriv. Base->Aldehyde Retro-Aldol Cleavage (High T, Strong Base) Oxazolidinone Oxazolidinone (Cyclic Carbamate) Base->Oxazolidinone + CO2/Carbonate (Phosgene surrogate) Racemate C1-Epimer/Racemate (Loss of Optical Purity) Carbanion->Racemate Reprotonation

Figure 1: Primary degradation pathways.[1] The red path (Epimerization) is the dominant risk due to the electron-deficient ring.

Troubleshooting & FAQs
Q1: Can I use NaOH or KOH for extraction during workup?

Answer: Yes, but with strict controls.

  • Risk: Prolonged exposure to

    
     can initiate slow epimerization.[1][2]
    
  • Protocol: Use cold (

    
    )  dilute NaOH (1M) or saturated 
    
    
    
    .[1][2] Minimize contact time (< 30 mins).
  • Avoid: Do not heat the aqueous basic layer.[2] Do not use Phase Transfer Catalysts (PTC) with strong bases, as this transports hydroxide into the organic layer where the naked anion is more reactive.

Q2: I observe a new peak at RRT 1.10 in HPLC after storing the free base. What is it?

Answer: This is likely the Oxazolidinone derivative or a Carbamate salt.[2]

  • Cause: 1,2-amino alcohols react avidly with atmospheric

    
     to form carbamates.[1][2] In the presence of basic impurities or carbonates, this can cyclize to the oxazolidinone.
    
  • Solution: Store the compound as a salt (Hydrochloride or Tartrate) whenever possible.[2] If storing as a free base, keep under Argon/Nitrogen at

    
    .[1][2]
    
Q3: Is the compound compatible with Lithium bases (e.g., n-BuLi, LDA)?

Answer: No.

  • Reason 1: The hydroxyl group will deprotonate first (

    
    -alkoxide).[1][2]
    
  • Reason 2: The benzylic position is acidic enough to be deprotonated by LDA, causing immediate racemization.[2]

  • Reason 3 (Critical): The 3-Bromo substituent is susceptible to Lithium-Halogen Exchange at low temperatures, leading to polymerization or quenching to the des-bromo analog.[1]

Q4: Can I use this amino alcohol in a Sharpless-style ligand synthesis?

Answer: Yes, but the EWGs reduce the basicity of the nitrogen and the nucleophilicity of the oxygen.

  • Adjustment: You may need stronger electrophiles or higher temperatures to functionalize the amine compared to unsubstituted norephedrine.[2] Warning: Higher temperatures increase the retro-aldol risk.[1]

Recommended Handling Protocols
Protocol A: Safe Neutralization/Extraction

Use this when converting the HCl salt to the Free Base.

  • Preparation: Suspend the salt in Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM).[1][2] Cool to

    
    .
    
  • Basification: Slowly add 15% w/w

    
      or 1M NaOH  while stirring. Monitor pH; stop when pH reaches 10-11.
    
  • Separation: Immediately separate layers.

  • Wash: Wash organic layer once with Brine to remove residual base.[1][2]

  • Drying: Dry over

    
     (Avoid 
    
    
    
    as drying agent if long-term storage is intended).[1][2]
  • Concentration: Evaporate solvent at

    
    .
    
Protocol B: Stereochemical Purity Check

Before using the material in critical steps, verify the Chiral Purity.

ParameterCondition
Column Chiralpak AD-H or IA (Amylose-based)
Mobile Phase Hexane : IPA : Diethylamine (90 : 10 : 0.[1][2]1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Strong absorption due to Aryl-Br)
Pass Criteria Enantiomeric Excess (

)

Decision Tree: Solvent & Base Selection

Use this logic flow to select the appropriate conditions for your reaction.

DecisionTree Start Select Base Condition StrongBase Is strong base (pH > 12) required? Start->StrongBase Temp Is Heat (>40°C) required? StrongBase->Temp Yes Use PROCEED Standard Protocol StrongBase->Use No (Weak Base: TEA, Carbonate) Caution CAUTION Monitor for Epimerization Limit time < 1h Temp->Caution No (Cold/RT) Stop STOP High Risk of Degradation (Retro-Aldol / Racemization) Temp->Stop Yes

Figure 2: Operational decision matrix for minimizing degradation.

References
  • Bergmeier, S. C. (2000).[2] "The Synthesis of Vicinal Amino Alcohols." Tetrahedron, 56(17), 2561-2676. Link

    • Establishes the general reactivity and retro-aldol susceptibility of 1,2-amino alcohols.
  • Myers, A. G., et al. (1994).[2] "Pseudoephedrine as a Practical Chiral Auxiliary." Journal of the American Chemical Society, 116(20), 9361-9362. Link

    • Provides foundational data on the stability of phenylpropanolamine deriv
  • Smith, M. B. (2013).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley.[1][2] Link

    • Authoritative source for E1cB mechanisms (retro-aldol) and inductive effects of halogens on acidity.[1]

  • Jackson, R. F. W., et al. (1998).[2] "Preparation of Enantiomerically Pure

    
    -Amino Alcohols." Chemical Reviews, 98(7), 2563-2598. Link
    
    • Detailed review on handling and stability of chiral amino alcohols.

Sources

Technical Support Center: Troubleshooting Amino Alcohol Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for amino alcohol cyclization. Intramolecular C–N bond formation from amino alcohols is a cornerstone reaction in the synthesis of critical pharmacophores, including aziridines, azetidines, pyrrolidines, and morpholines. However, converting a linear amino alcohol into a saturated nitrogen heterocycle is thermodynamically and kinetically fraught with competing pathways such as intermolecular dimerization, elimination, and regioisomeric scrambling.

This guide is engineered for drug development professionals and synthetic chemists. It bypasses basic textbook theory to deliver field-proven diagnostic workflows, mechanistic root-cause analyses, and self-validating protocols to rescue failing cyclization campaigns.

Diagnostic Triage Workflow

Before altering reaction parameters, you must correctly identify the dominant failure mode of your cyclization attempt. The following workflow categorizes typical LC-MS/NMR crude profiles to direct you to the correct troubleshooting vector.

Diagnostic Start Analyze Crude NMR/LC-MS Unreacted High Unreacted SM Start->Unreacted Low Conversion Oligomers High MW / Oligomers Start->Oligomers Dimerization Elimination Alkene / Elimination Start->Elimination Side Reaction Success Target Cyclic Amine Start->Success Clean Profile CheckCat Check Catalyst/Reagent Activity (Increase temp, check moisture) Unreacted->CheckCat Dilution Increase Dilution (Intermolecular competing) Oligomers->Dilution Protecting Change N-Protecting Group (Reduce basicity/sterics) Elimination->Protecting

Diagnostic workflow for troubleshooting low yields in amino alcohol cyclizations.

Deep-Dive Troubleshooting Guides (FAQs)

Q1: My Mitsunobu cyclization to form an aziridine/azetidine is yielding elimination products (alkenes) instead of the desired ring. How do I fix this?

Causality: The Mitsunobu reaction relies on the activation of the hydroxyl group to an electrophilic alkoxyphosphonium intermediate. For successful cyclization, the nitrogen must act as a nucleophile to displace the activated oxygen via an intramolecular SN2 pathway[1]. If the nitrogen is insufficiently acidic (pKa > 13) or highly sterically hindered, the basic betaine intermediate (or the counter-anion) will instead abstract a β-proton, driving an E2 elimination[2]. Solution:

  • Modify the Protecting Group: Swap electron-donating or bulky protecting groups (like Boc or Benzyl) for strongly electron-withdrawing groups (e.g., Tosyl, Nosyl). This lowers the pKa of the N-H bond, ensuring it is readily deprotonated by the betaine intermediate, thereby exponentially increasing its nucleophilicity for the SN2 displacement[1].

  • Thermal Control: Strict temperature control (0 °C during DIAD addition, warming slowly to room temperature) suppresses the higher-activation-energy E2 elimination pathway[3].

Q2: During transition-metal catalyzed "borrowing hydrogen" cyclization to morpholines, I observe significant intermolecular dimerization. What is going wrong?

Causality: The borrowing hydrogen (hydrogen autotransfer) mechanism is a delicate cascade: metal-catalyzed dehydrogenation of the alcohol to an aldehyde, condensation with the amine to form an imine, and subsequent reduction by the metal-hydride[4]. If the local concentration of the transient amino-aldehyde intermediate is too high, intermolecular condensation outcompetes the desired intramolecular ring closure, leading to dimers and oligomers[5]. Solution:

  • High Dilution: Operate under strict high dilution conditions (0.01 M to 0.05 M) to kinetically favor intramolecularity.

  • Catalyst Tuning: Switch to a catalyst system optimized for N-heterocyclization, such as Ru3(CO)12 with Xantphos or specialized Manganese pincer complexes, which tightly coordinate the intermediate and accelerate intramolecular imine formation before diffusion occurs[4][6].

Q3: Activation via mesylation/tosylation followed by base treatment yields a complex mixture of regioisomers. Why isn't the cyclization regioselective?

Causality: When forming strained rings (like aziridines or azetidines) via leaving group displacement, the reaction often proceeds through a highly reactive aziridinium or azetidinium ion. If nucleophilic counterions (such as Cl⁻ from thionyl chloride or methanesulfonyl chloride) are present, they can attack this intermediate at multiple carbon centers, leading to ring-opening and regioisomeric scrambling[7]. Solution: Use non-nucleophilic bases (e.g., K2CO3, LiHMDS) for the cyclization step. If activating the alcohol as a halide, ensure complete removal of excess halogenating agents before base-induced ring closure. Heating the intermediate in a polar aprotic solvent like DMF can also help equilibrate to the thermodynamically more stable regioisomer prior to final cyclization[7].

Quantitative Data & Optimization Matrix

To streamline your optimization process, the following table synthesizes expected yields, primary failure modes, and key optimization levers across the three dominant cyclization strategies.

Cyclization StrategyTarget Ring SizesTypical YieldsPrimary Yield-Limiting IssueKey Optimization Lever
Intramolecular Mitsunobu 3- to 4-membered45% – 95%E2 Elimination / Alkene formationN-Protecting group pKa (use Ts/Ns)
Borrowing Hydrogen (Catalytic) 5- to 7-membered60% – 90%Intermolecular dimerizationSubstrate dilution (<0.05 M) & Catalyst
Activation-Displacement 3- to 6-membered50% – 85%Regioisomeric scramblingChoice of non-nucleophilic base

Mechanistic Workflows & Self-Validating Protocols

Pathway Visualization: The Borrowing Hydrogen Cascade

Understanding the catalytic cycle is essential for troubleshooting stalled reactions. The diagram below illustrates the hydrogen autotransfer sequence.

BorrowingHydrogen AminoAlcohol Amino Alcohol (Substrate) Dehydrogenation Dehydrogenation [Ru] -> [Ru]-H2 AminoAlcohol->Dehydrogenation AminoAldehyde Amino Aldehyde (Transient) Dehydrogenation->AminoAldehyde Condensation Intramolecular Condensation (-H2O) AminoAldehyde->Condensation CyclicImine Cyclic Imine Intermediate Condensation->CyclicImine Hydrogenation Hydrogenation [Ru]-H2 -> [Ru] CyclicImine->Hydrogenation CyclicAmine Cyclic Amine (Product) Hydrogenation->CyclicAmine

Catalytic cycle of the borrowing hydrogen methodology for amino alcohol cyclization.

Protocol A: Intramolecular Mitsunobu Cyclization for Aziridine/Azetidine Synthesis

This protocol is optimized to suppress elimination and maximize SN2 ring closure.

  • Substrate Preparation: Dissolve the N-tosyl or N-nosyl protected amino alcohol (1.0 equiv) in anhydrous THF (0.1 M).

    • Mechanistic Rationale & Self-Validation: Water quenches the Mitsunobu betaine intermediate. Perform a Karl Fischer titration on the THF; it must be <50 ppm water.

  • Phosphine Activation: Add Triphenylphosphine (PPh3, 1.2 equiv). Cool the reaction vessel to 0 °C under an argon atmosphere.

  • DIAD Addition: Add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise over 15 minutes.

    • Mechanistic Rationale & Self-Validation: The yellow color of the DIAD droplet should instantly dissipate upon hitting the solution as it forms the reactive betaine with PPh3. A persistent yellow color indicates the reaction has stalled or excess DIAD is present.

  • Cyclization: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature for 2-4 hours.

    • Mechanistic Rationale & Self-Validation: LC-MS should show the complete disappearance of the linear precursor and the emergence of the [M+H]⁺ peak of the cyclized product. If an[M-H₂O+H]⁺ peak dominates without the correct retention time, elimination has occurred.

Protocol B: Ru-Catalyzed Borrowing Hydrogen for Morpholine Synthesis

This protocol utilizes hydrogen autotransfer to achieve atom-economic cyclization without stoichiometric activating agents[4][8].

  • Catalyst Activation: In an argon-filled glovebox, combine Ru3(CO)12 (2 mol%), Xantphos (2 mol%), and K2CO3 (20 mol%) in anhydrous toluene.

    • Mechanistic Rationale & Self-Validation: The base is required to facilitate the initial alkoxide formation. A homogeneous, deeply colored solution indicates proper ligand coordination to the active ruthenium center.

  • Substrate Addition: Add the linear amino alcohol substrate to achieve a final concentration of 0.05 M.

    • Mechanistic Rationale & Self-Validation: High dilution is non-negotiable here to prevent the transient amino-aldehyde from undergoing intermolecular dimerization.

  • Thermal Condensation: Heat the mixture to reflux (110 °C) for 16 hours in a sealed tube or under a reflux condenser.

    • Mechanistic Rationale & Self-Validation: The generation of water is the only stoichiometric byproduct of this reaction. The appearance of micro-droplets of water on the upper walls of the vessel is a positive visual indicator of successful imine condensation.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the catalyst and base, and concentrate under reduced pressure.

References

  • "Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review" MDPI. Available at:[Link]

  • "Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2'-Bipyridyl) Moieties" PubMed (NIH). Available at:[Link]

  • "A Convenient Synthesis of Novel Glycosyl Azetidines Under Mitsunobu Reaction Conditions" Taylor & Francis Online. Available at:[Link]

  • "Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation" Chem. Soc. Rev. (DICP). Available at:[Link]

  • "Hydrogen autotransfer with alcohols for alkylations" Organic Chemistry Frontiers (RSC). Available at:[Link]

  • "Dehydrogenative and Redox-Neutral N-Heterocyclization of Aminoalcohols Catalyzed by Manganese Pincer Complexes" ACS Publications. Available at:[Link]

  • "A Straightforward Synthesis of Enantiopure 2-Cyano azetidines from b-amino alcohols" ARKAT USA. Available at: [Link]

  • "Sustainable Amination of Bio-Based Alcohols by Hydrogen Borrowing Catalysis" MDPI. Available at:[Link]

Sources

minimizing racemization during 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Silent Killer" in Your Flask

You are working with 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol . This is not a standard phenylpropanolamine. The presence of the 3-bromo and 5-fluoro substituents creates a specific electronic environment that drastically increases the risk of racemization compared to the unsubstituted parent molecule.

This guide addresses the two primary mechanisms of chiral erosion: Benzylic Deprotonation and Oxazoline Formation . Because of the electron-withdrawing nature of the halogenated ring, the benzylic proton (C1) is significantly more acidic, making standard "mild" conditions potentially hazardous.

Module 1: The Mechanics of Failure

To prevent racemization, you must understand how it happens. The specific substitution pattern on your aromatic ring acts as a catalyst for stereochemical loss.

Mechanism 1: The Electronic Trap (Benzylic Deprotonation)

The 3-Br and 5-F atoms are electron-withdrawing groups (EWG). They pull electron density away from the aromatic ring, which in turn pulls density from the benzylic carbon (C1).

  • Consequence: The C1-H bond is weakened.

  • Risk: Even moderately strong bases (like triethylamine or DBU) can deprotonate C1, leading to a planar, achiral imine/enamine intermediate. Reprotonation destroys the stereocenter.

Mechanism 2: The Cyclization Trap (Oxazoline Formation)

During acylation (amide formation), the neighboring hydroxyl group (C2-OH) can attack the activated amide carbonyl.

  • Consequence: Formation of a 5-membered oxazoline ring.

  • Risk: The ring-opening of oxazolines under acidic or basic workup conditions often proceeds via an SN1-like mechanism or backside attack, leading to inversion or scrambling of the stereocenters.

Visualizing the Pathways

RacemizationPathways Start Chiral Amino Alcohol (1S, 2R) Deprot Benzylic Deprotonation (Planar Enol/Imine) Start->Deprot EWG increases acidity Oxazoline Oxazoline Intermediate Start->Oxazoline Cyclodehydration Base Base (Et3N/DBU) Base->Deprot Acid Acid/Heat (SOCl2) Acid->Oxazoline Racemic Racemic Mixture (Loss of Activity) Deprot->Racemic Reprotonation Oxazoline->Racemic Ring Opening Inverted Stereochemical Inversion Oxazoline->Inverted Hydrolysis

Figure 1: Dual pathways for chiral erosion. The halogenated ring accelerates the upper pathway (Deprotonation).

Module 2: Troubleshooting & FAQs

Scenario A: "My ee% drops significantly after amide coupling."

Q: I used EDC/HOBt with Triethylamine (TEA) in DMF. Why did I lose optical purity? A: The culprit is likely the combination of DMF and TEA .

  • Explanation: DMF is a polar aprotic solvent that enhances the basicity of amines. TEA is strong enough to abstract the acidified benzylic proton of your 3-Br-5-F analog over time.

  • Fix: Switch to DCM (Dichloromethane) or THF . Replace TEA with DIPEA (Diisopropylethylamine) . The steric bulk of DIPEA makes it kinetically slower at abstracting the benzylic proton while still functioning as a proton scavenger.

Scenario B: "I see a new, non-polar peak in my HPLC."

Q: I tried to make the amide using the Acid Chloride method (R-COCl) to save money. What is this impurity? A: That is likely the Oxazoline .

  • Explanation: Acid chlorides are highly reactive. The HCl byproduct promotes the cyclization of the amide oxygen onto the alcohol.

  • Fix: Stop using Acid Chlorides for this substrate. Use active ester methods (HATU/T3P). If you must use acid chlorides, run the reaction at -10°C in a biphasic system (Schotten-Baumann conditions) to wash away acid immediately.

Scenario C: "Which protecting group is safest?"

Q: Should I use Boc, Fmoc, or Cbz? A: Boc (tert-butyloxycarbonyl) is the safest first choice.

  • Reasoning: Boc anhydride (Boc2O) reacts under mild basic conditions (NaHCO3). Fmoc requires piperidine for removal (a secondary amine base that can cause racemization). Cbz removal requires hydrogenation, which might debrominate your aromatic ring (loss of the Br substituent).

Module 3: Validated Protocols

Protocol 1: Safe Amide Coupling (The "Golden Standard")

Use this for attaching carboxylic acids to your amino alcohol.

ParameterConditionRationale
Coupling Agent HATU or T3P (Propylphosphonic anhydride)Fast activation minimizes the lifetime of the susceptible intermediate.
Base DIPEA (Hunig's Base)Sterically hindered; poor nucleophile; minimizes proton abstraction.
Solvent DCM (Anhydrous)Non-polar aprotic; destabilizes the transition state for racemization.
Temperature 0°C to RT Heat is the enemy of chiral purity.
Stoichiometry 1.0 equiv Amine : 1.1 equiv Acid : 1.1 equiv HATU : 2.5 equiv BaseExcess base is kept to a minimum required for the reaction.

Step-by-Step:

  • Dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DCM (0.1 M concentration).

  • Add DIPEA (2.5 equiv) and cool to 0°C.

  • Add HATU (1.1 equiv) and stir for 15 minutes (Activation Phase).

  • Add 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol (1.0 equiv).

  • Allow to warm to Room Temperature (20-25°C). Monitor by LCMS.

  • Quench: Wash with 0.5M citric acid (mildly acidic) rather than HCl to prevent oxazoline hydrolysis issues.

Protocol 2: N-Boc Protection (Chiral Preservation)

Use this for initial protection.

  • Suspend the amino alcohol salt in THF/Water (1:1) .

  • Add NaHCO3 (2.5 equiv). Note: This is a weak inorganic base, safe for benzylic protons.

  • Cool to 0°C.

  • Add Boc2O (1.1 equiv) dropwise.

  • Stir at RT for 4-12 hours.

  • Extract with EtOAc. The aqueous workup removes the base immediately.

Module 4: Decision Logic for Reagents

Use this flow to select the correct chemistry for your specific derivative.

DecisionTree Start Select Derivatization Type Type Amide or Carbamate? Start->Type Carbamate Carbamate (Protection) Type->Carbamate Amide Amide (Drug Linker) Type->Amide Boc Use Boc2O / NaHCO3 (Safest) Carbamate->Boc Fmoc Use Fmoc-OSu / NaHCO3 (Avoid Piperidine later) Carbamate->Fmoc AcidSource Acid Source? Amide->AcidSource RCOOH Carboxylic Acid AcidSource->RCOOH RCOCl Acid Chloride AcidSource->RCOCl HATU Use HATU / DIPEA (Recommended) RCOOH->HATU Schotten Schotten-Baumann (Biphasic, 0°C) RISKY RCOCl->Schotten

Figure 2: Reagent Selection Logic. Green paths indicate lowest racemization risk.

References

  • Clayden, J., et al. (2012). Organic Chemistry. "Nucleophilic Substitution at the Carbonyl Group.
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[1] (Stability of carbamates on 1,2-amino alcohols).

  • Werner, L., et al. (2014). "Racemization-free synthesis of N-acyl-phenylalanine derivatives." Beilstein Journal of Organic Chemistry. (Demonstrates the risk of EWG on benzylic acidity and the efficacy of HATU/DIPEA).

  • DiLauro, G., et al. (2021). "Catalytic Deracemization of 1,2-Aminoalcohols." Journal of the American Chemical Society. (Discusses the mechanism of proton abstraction in benzylic amino alcohols).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry. "Reaction Mechanisms: Neighboring Group Participation." (Detailed mechanism of oxazoline cyclization).

Sources

Technical Support Center: Crystallization of 3-Bromo-5-Fluorophenyl Amino Alcohol Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 3-bromo-5-fluorophenyl amino alcohol salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the crystallization of this specific class of compounds. Our aim is to combine established scientific principles with practical, field-proven insights to help you achieve consistent, high-quality crystalline products.

Introduction

3-Bromo-5-fluorophenyl amino alcohol salts are a class of chiral compounds with significant potential in pharmaceutical development. Achieving a crystalline solid form with the desired attributes—such as high purity, specific polymorphic form, and consistent particle size—is a critical step in the manufacturing of active pharmaceutical ingredients (APIs).[1][2] The crystallization of these salts can be particularly challenging due to factors like polymorphism, the presence of multiple stereocenters, and the influence of the halogen substituents on intermolecular interactions.[3][4] This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions to streamline your crystallization process development.

Troubleshooting Guide

This section addresses specific problems you may encounter during your crystallization experiments in a question-and-answer format.

Issue 1: No Crystallization Occurs, or Oiling Out is Observed

Question: I have prepared a supersaturated solution of my 3-bromo-5-fluorophenyl amino alcohol salt, but no crystals are forming. In some cases, an oil or a separate liquid phase is forming instead. What should I do?

Answer: This is a common issue that can arise from several factors, primarily related to the level of supersaturation and the choice of solvent.[5] "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in the solvent system, often due to excessively high supersaturation.

Probable Causes and Solutions:

  • Supersaturation is too high: A high level of supersaturation can lead to the formation of oils or amorphous precipitates instead of ordered crystals.[5]

    • Solution: Reduce the rate at which supersaturation is generated. If using cooling crystallization, decrease the cooling rate.[6] If using anti-solvent crystallization, add the anti-solvent more slowly or use a smaller initial concentration of the solute.

  • Inappropriate solvent system: The chosen solvent may not be ideal for promoting crystallization.

    • Solution: Re-evaluate your solvent system. A good crystallization solvent should exhibit moderate solubility for your compound, with solubility decreasing significantly with a change in temperature (for cooling crystallization) or with the addition of an anti-solvent.[6] For 3-bromo-5-fluorophenyl amino alcohol salts, consider moderately polar solvents. A systematic solvent screen is highly recommended.

  • Lack of nucleation sites: Spontaneous nucleation may be kinetically hindered.

    • Solution 1: Seeding. Introduce a small amount of previously obtained crystals (seed crystals) to the supersaturated solution. This provides a template for crystal growth and can bypass the energy barrier for primary nucleation.[6]

    • Solution 2: Scratching. Gently scratching the inside of the flask with a glass rod can create micro-abrasions that may serve as nucleation sites.[7]

  • Presence of impurities: Certain impurities can inhibit crystal nucleation and growth.[8][9]

    • Solution: Ensure the starting material is of high purity. If impurities are suspected, consider an additional purification step, such as column chromatography or recrystallization from a different solvent system, before attempting the final crystallization.

Issue 2: Poor Yield of Crystalline Product

Question: My crystallization is successful in producing crystals, but the final yield is very low. How can I improve it?

Answer: A low yield indicates that a significant amount of your compound remains dissolved in the mother liquor.[7] This can be addressed by optimizing the final conditions of your crystallization process.

Probable Causes and Solutions:

  • Excessive solvent used: Using too much solvent will result in a lower concentration of the product in the final mother liquor, but also a lower overall yield.

    • Solution: Carefully determine the solubility curve of your compound in the chosen solvent system. Aim to use the minimum amount of solvent required to fully dissolve the compound at the higher temperature (for cooling crystallization). If you have already completed the crystallization and suspect this is the issue, you can try to carefully evaporate some of the solvent from the mother liquor to see if more product crystallizes.[7]

  • Final temperature is too high (for cooling crystallization): The solubility of your compound at the final filtration temperature may still be significant.

    • Solution: Decrease the final temperature of the crystallization mixture before filtration. Allow sufficient time for the solution to equilibrate at the lower temperature.

  • Insufficient anti-solvent added (for anti-solvent crystallization): The final solvent composition may not be sufficiently poor to induce complete precipitation.

    • Solution: Gradually add more anti-solvent to the mixture. It is crucial to monitor for any signs of oiling out as you approach very high anti-solvent concentrations.

  • Crystallization time is too short: The system may not have reached equilibrium, leaving a substantial amount of product in the solution.

    • Solution: Increase the holding time at the final crystallization temperature before filtration to allow for complete crystal growth.

Issue 3: Inconsistent Polymorphic Form

Question: I am obtaining different crystalline forms (polymorphs) in different batches, leading to inconsistent results. How can I control the polymorphic outcome?

Answer: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical concern in the pharmaceutical industry as different polymorphs can have different physical properties, including solubility and stability.[3][4][10] The formation of a specific polymorph is influenced by kinetic and thermodynamic factors during crystallization.[4]

Probable Causes and Solutions:

  • Solvent system: The choice of solvent can have a profound impact on which polymorph is favored.[11][12]

    • Solution: Conduct a thorough polymorph screen using a variety of solvents with different polarities and hydrogen bonding capabilities. The interactions between the solvent and the solute molecules can influence the molecular conformation and packing in the crystal lattice.[11]

  • Level of supersaturation: High supersaturation often favors the formation of metastable polymorphs, while lower supersaturation tends to yield the more stable form.[5]

    • Solution: Carefully control the rate of supersaturation generation. Slower cooling rates or slower anti-solvent addition rates generally lead to lower effective supersaturation.[5]

  • Temperature: The relative stability of polymorphs can be temperature-dependent.

    • Solution: Vary the crystallization temperature. A particular polymorph may be more stable within a specific temperature range.

  • Seeding: Seeding with the desired polymorph can direct the crystallization towards that form.

    • Solution: Once you have isolated and characterized the desired polymorph, use it as seed material in subsequent crystallizations. Ensure the seed crystals are of high purity to avoid nucleating other forms.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the crystallization of 3-bromo-5-fluorophenyl amino alcohol salts?

A1: The selection of an appropriate solvent is crucial for successful crystallization.[6] For a molecule with a substituted phenyl ring, an amino group, and a hydroxyl group, a good starting point would be to screen moderately polar to polar aprotic and protic solvents. Based on the structure, consider the following solvent classes:

  • Alcohols (e.g., methanol, ethanol, isopropanol): These can form hydrogen bonds with the amino and hydroxyl groups.

  • Esters (e.g., ethyl acetate): These have moderate polarity.

  • Ketones (e.g., acetone): These are polar aprotic solvents.

  • Ethers (e.g., methyl tert-butyl ether (MTBE), tetrahydrofuran (THF)): These are less polar options.

  • Aromatic solvents (e.g., toluene): The aromatic ring of the solvent can interact with the phenyl ring of your compound.

A systematic approach using a solvent screening kit is highly recommended. The ideal solvent will typically dissolve the compound when heated but have low solubility at room temperature or upon the addition of an anti-solvent.[6]

Q2: How can I perform diastereomeric salt crystallization for chiral resolution of my 3-bromo-5-fluorophenyl amino alcohol?

A2: If your 3-bromo-5-fluorophenyl amino alcohol is a racemic mixture, diastereomeric salt crystallization is a powerful technique for separating the enantiomers.[1][13] The process involves reacting the racemic amino alcohol (a base) with a chiral acid to form diastereomeric salts. These diastereomers have different physical properties, including solubility, which allows for their separation by crystallization.[]

Key Steps:

  • Select a Chiral Resolving Agent: Common chiral acids include tartaric acid derivatives, mandelic acid, and camphorsulfonic acid.[13] The choice of the resolving agent is often empirical and may require screening.

  • Solvent Selection: The solvent plays a critical role in the efficiency of the resolution. The ideal solvent should provide a significant difference in solubility between the two diastereomeric salts.

  • Crystallization: Dissolve the racemic amino alcohol and the chiral resolving agent in the chosen solvent, usually at an elevated temperature. Allow the solution to cool slowly. One diastereomer should preferentially crystallize.

  • Isolation and Liberation: Isolate the crystals by filtration. Then, liberate the enantiomerically pure amino alcohol from the salt by treatment with a base.

Q3: What analytical techniques are essential for characterizing the crystalline form of my 3-bromo-5-fluorophenyl amino alcohol salt?

A3: Proper characterization is essential to confirm the identity, purity, and solid-state properties of your crystalline material. Key techniques include:

  • X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying the polymorphic form. Each crystalline form will have a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion, and to detect polymorphic transitions.[15]

  • Thermogravimetric Analysis (TGA): TGA measures changes in weight as a function of temperature and is used to identify solvates or hydrates.

  • Single Crystal X-Ray Diffraction (SC-XRD): If you can grow a suitable single crystal, SC-XRD provides the definitive crystal structure, including the absolute stereochemistry.[16]

  • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques can also distinguish between different polymorphs as they will have different spectral fingerprints.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and purity of the compound.

Experimental Protocols & Data

Protocol 1: Cooling Crystallization

This method is suitable when the solubility of the salt is significantly temperature-dependent in the chosen solvent.[6]

  • Solubility Assessment: Determine the solubility of the 3-bromo-5-fluorophenyl amino alcohol salt in a chosen solvent (e.g., isopropanol) at an elevated temperature (e.g., 60°C) and at a lower temperature (e.g., 5°C).

  • Dissolution: In a flask equipped with a stirrer and a condenser, add the salt to the minimum amount of solvent required for complete dissolution at the elevated temperature.

  • Controlled Cooling: Slowly cool the solution at a controlled rate (e.g., 10-20°C per hour). A slower cooling rate generally promotes the formation of larger, more well-defined crystals.[6]

  • Seeding (Optional but Recommended): Once the solution is slightly supersaturated (a few degrees below the dissolution temperature), add a small quantity of seed crystals of the desired polymorph.

  • Aging: Hold the resulting slurry at the final, lower temperature for a period (e.g., 2-4 hours) to allow for complete crystallization.

  • Isolation: Isolate the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove residual mother liquor.[6]

  • Drying: Dry the crystals under vacuum at a suitable temperature.

Protocol 2: Anti-Solvent Crystallization

This technique is useful when the salt has high solubility in one solvent (the "solvent") and low solubility in another miscible solvent (the "anti-solvent").[17][18]

  • System Selection: Identify a solvent/anti-solvent pair. For example, the salt might be soluble in methanol (solvent) and insoluble in water or MTBE (anti-solvent).

  • Dissolution: Dissolve the salt in the solvent to form a clear, concentrated solution.

  • Anti-Solvent Addition: Slowly add the anti-solvent to the stirred solution at a constant rate. The point at which the solution becomes cloudy indicates the onset of nucleation.

  • Seeding (Optional): Seed the solution just before or at the point of cloudiness to control the crystal form and size.

  • Equilibration: After the anti-solvent addition is complete, stir the slurry for a period (e.g., 1-2 hours) to ensure the crystallization is complete.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the Cooling Crystallization protocol, using the final solvent/anti-solvent mixture for washing.

Table 1: Common Solvents for Crystallization Screening
SolventPolarity IndexBoiling Point (°C)Comments
Water10.2100Good anti-solvent for many organic salts.
Methanol5.165Polar protic, can form H-bonds.
Ethanol4.378Similar to methanol, often a good choice.
Isopropanol (IPA)3.982Less polar than ethanol.
Acetonitrile5.882Polar aprotic.
Acetone5.156Polar aprotic, volatile.
Ethyl Acetate4.477Medium polarity ester.
Tetrahydrofuran (THF)4.066Cyclic ether, medium polarity.
Toluene2.4111Non-polar aromatic, can have π-π interactions.
Heptane0.198Non-polar, often used as an anti-solvent.

Data compiled from various sources for general guidance.[19]

Visualizations

Troubleshooting Crystallization Workflow

G start Start: Supersaturated Solution issue Problem Observed start->issue no_xtal No Crystals / Oiling Out issue->no_xtal No Product low_yield Low Yield issue->low_yield Low Recovery poly_issue Polymorph Inconsistency issue->poly_issue Inconsistent Form cause1 Cause? - High Supersaturation - Wrong Solvent - Nucleation Barrier - Impurities no_xtal->cause1 cause2 Cause? - Too much solvent - Final temp. too high - Insufficient anti-solvent - Short crystallization time low_yield->cause2 cause3 Cause? - Solvent effect - Supersaturation level - Temperature - No seeding poly_issue->cause3 sol1 Solution: - Reduce cooling/addition rate - Re-screen solvents - Seed or scratch - Purify material cause1->sol1 end Successful Crystallization sol1->end sol2 Solution: - Reduce solvent volume - Lower final temp. - Add more anti-solvent - Increase aging time cause2->sol2 sol2->end sol3 Solution: - Screen different solvents - Control supersaturation rate - Vary crystallization temp. - Seed with desired form cause3->sol3 sol3->end

Caption: A decision tree for troubleshooting common crystallization problems.

Solvent Selection Strategy

G start Start: Purified Salt screen Perform Solubility Screen (e.g., 10-15 solvents of varying polarity) start->screen sol_cat Categorize Solvents screen->sol_cat high_sol High Solubility at RT sol_cat->high_sol Soluble low_sol Low Solubility even when heated sol_cat->low_sol Insoluble good_sol Good Solubility Profile (High at T_high, Low at T_low) sol_cat->good_sol Moderately Soluble path1 Use as 'Solvent' in Anti-Solvent Crystallization high_sol->path1 path2 Use as 'Anti-Solvent' low_sol->path2 path3 Use for Cooling Crystallization good_sol->path3 optimize Optimize Crystallization Conditions (Cooling Rate, Concentration, etc.) path1->optimize path2->optimize path3->optimize end Optimized Crystallization Process optimize->end

Sources

Technical Support Center: Optimizing Reaction Temperature for 3-Bromo-5-Fluorophenyl Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 3-bromo-5-fluorophenyl substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature optimization for this electron-deficient aryl halide. The unique electronic properties of the 3-bromo-5-fluorophenyl moiety present specific challenges and opportunities in various palladium-catalyzed cross-coupling reactions. This resource provides in-depth, question-and-answer-based troubleshooting guides to address common issues and enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with a 3-bromo-5-fluorophenyl substrate is sluggish or shows no conversion at standard temperatures (e.g., 80-90 °C). What is the likely cause and how can I address this?

A1: The sluggishness of your reaction is likely due to the electron-deficient nature of the 3-bromo-5-fluorophenyl ring. The two electron-withdrawing groups (bromine and fluorine) decrease the electron density of the aromatic ring, which can make the initial oxidative addition step of the palladium catalyst to the carbon-bromine bond more challenging compared to electron-rich or neutral aryl bromides. While seemingly counterintuitive, as electron-withdrawing groups can sometimes accelerate oxidative addition, the overall electronic effect and the specific ligand-catalyst system play a crucial role.

Troubleshooting Steps:

  • Gradual Temperature Increase: Cautiously increase the reaction temperature in 10-15 °C increments. A higher temperature can provide the necessary activation energy for the oxidative addition to proceed at a reasonable rate.[1] However, be mindful that excessive heat can lead to catalyst decomposition and an increase in side reactions.[2]

  • Ligand Selection: The choice of phosphine ligand is critical. For electron-deficient aryl bromides, bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often more effective. These ligands can stabilize the palladium center and promote the oxidative addition step.

  • Catalyst System: Ensure your palladium precatalyst is active. If you are generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, the reduction might be inefficient at lower temperatures. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern precatalyst (e.g., G2, G3, G4 precatalysts) can be beneficial.

  • Microwave Irradiation: If available, microwave heating can be a highly effective method to rapidly screen reaction conditions and drive sluggish reactions to completion.[3][4] The high temperatures and pressures achievable in a microwave reactor can significantly accelerate the reaction rate.

Q2: I'm observing significant dehalogenation (replacement of bromine with hydrogen) as a major byproduct. How is temperature related to this, and what steps can I take to minimize it?

A2: Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings, particularly with electron-deficient aryl halides.[5] High temperatures can exacerbate this issue. The mechanism of dehalogenation can be complex, sometimes involving a hydride source in the reaction mixture (e.g., from the solvent, base, or even the boronic acid reagent in Suzuki couplings). At elevated temperatures, the rate of this undesired pathway can become competitive with the desired cross-coupling pathway.

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most direct approach to mitigate thermally-promoted dehalogenation.[5] Once you have achieved conversion at a higher temperature, try to incrementally decrease it to find the sweet spot where the desired reaction proceeds efficiently with minimal byproduct formation.

  • Optimize the Base: Some bases are more prone to promoting dehalogenation. Strong alkoxide bases, for instance, can be problematic. Consider switching to a weaker inorganic base like K₂CO₃ or K₃PO₄.[5] The choice of base is highly dependent on the specific type of cross-coupling reaction.

  • Solvent Choice: Protic solvents can sometimes be a source of hydrides. If you are using an alcohol or a solvent mixture containing water, consider switching to an anhydrous aprotic solvent like dioxane, toluene, or THF.

  • Reaction Time: Monitor your reaction closely by TLC or LC-MS. Once the starting material is consumed, stop the reaction. Prolonged reaction times at elevated temperatures increase the likelihood of side reactions like dehalogenation.[5]

Q3: My reaction yields are inconsistent, and I suspect thermal decomposition of my catalyst. What are the signs of this, and how can I optimize the temperature to prevent it?

A3: Palladium catalyst decomposition, often observed as the formation of palladium black, is a common reason for inconsistent yields, especially at higher temperatures.[2] The stability of the palladium catalyst is highly dependent on the ligand, solvent, and the specific reactants present.

Signs of Catalyst Decomposition:

  • The reaction mixture turns from a homogeneous solution to a heterogeneous mixture with black precipitate (palladium black).

  • The reaction starts well but then stalls before completion.

  • Inconsistent results between batches run under seemingly identical conditions.

Temperature Optimization Strategy to Prevent Decomposition:

Temperature RangePotential OutcomeRecommendation
Room Temperature - 60 °C Often too low for C-Br activation of electron-deficient systems.A good starting point for highly active catalyst systems or for initial mixing of reagents before heating.
60 °C - 100 °C Typically the optimal range for many Suzuki, Buchwald-Hartwig, and Sonogashira couplings.Start your optimization within this range (e.g., at 80 °C) and adjust based on reaction progress and byproduct formation.
> 100 °C Increased risk of catalyst decomposition and side reactions.Reserve for very challenging couplings and consider using more robust ligands or microwave heating for better temperature control and shorter reaction times.

Workflow for Temperature Optimization:

Caption: A decision-making workflow for optimizing reaction temperature.

Experimental Protocols

General Protocol for Temperature Screening in a Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of a 3-bromo-5-fluorophenyl derivative with a generic arylboronic acid.

Reagents and Equipment:

  • 3-bromo-5-fluorophenyl substrate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 4:1)

  • Schlenk flask or sealed vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Heating block or oil bath with temperature control

Procedure:

  • To a dry Schlenk flask, add the 3-bromo-5-fluorophenyl substrate, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium precatalyst.

  • Add the degassed solvent via syringe.

  • Place the flask in a preheated heating block at the starting temperature (e.g., 80 °C).

  • Stir the reaction vigorously.

  • Monitor the reaction by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).

  • Based on the results, adjust the temperature for subsequent experiments as outlined in the workflow diagram above.

Visualization of Key Reaction Parameters and Their Interplay with Temperature

Reaction_Parameters Temp Temperature Catalyst Catalyst/Ligand Stability Temp->Catalyst Decreases (at high T) Rate Reaction Rate Temp->Rate Increases Side_Rxns Side Reactions (Dehalogenation, etc.) Temp->Side_Rxns Increases (often) Catalyst->Rate Affects Yield Product Yield Rate->Yield Side_Rxns->Yield Decreases

Caption: The interplay between temperature and other critical reaction parameters.

References

  • Kubota, K., et al. (2022). Insight into the Reactivity Profile of Solid-State Aryl Bromides in Suzuki–Miyaura Cross-Coupling Reactions Using Ball Milling. Organic Letters, 24(4), 933-938. [Link]

  • Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Chemical Reviews, 109(5), 2119-2183. [Link]

  • Das, S., & Iniyan, M. (2004). Temperature effect on coupling reaction. Arkivoc, 2005(4), 34-43. [Link]

  • Organic Synthesis (n.d.). Buchwald-Hartwig Coupling. [Link]

  • El-Ghezal, N., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(3), 1599-1607. [Link]

  • El-Ghezal, N., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5- a ]pyrimidine derivatives. RSC Advances, 11(3), 1599-1607. [Link]

  • El-Ghezal, N., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(3), 1599-1607. [Link]

  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. [Link]

  • Kylmälä, T., et al. (2022). (a) Effect of temperature on the progress of the assisted Suzuki... ResearchGate. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). [Link]

  • Amii, H., & Uneyama, K. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 19(9), 13996-14019. [Link]

  • Reddit (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Burling, S., et al. (2004). Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition at Palladium, P−C and C−F Activation at Platinum. Organometallics, 23(25), 5944-5951. [Link]

  • Özdemir, İ., & Gök, Y. (2014). Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization of reaction parameter a. ResearchGate. [Link]

  • Lee, D. Y., & Hartwig, J. F. (2014). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of chemical research, 47(11), 3481-3494. [Link]

  • Kabalka, G. W., et al. (2013). Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides. Molecules, 18(2), 1734-1741. [Link]

  • Wikipedia (n.d.). Buchwald–Hartwig amination. [Link]

  • Liu, W.-B., et al. (2015). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society, 137(51), 16140-16143. [Link]

  • Zhang, Y., et al. (2025). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega. [Link]

  • Nolan, S. P., & Organ, M. G. (2011). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Angewandte Chemie International Edition, 50(12), 2758-2762. [Link]

  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature communications, 7(1), 1-8. [Link]

  • The Organic Chemist (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) [Video]. YouTube. [Link]

  • Bruno, N. C., et al. (2017). Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands. Organic letters, 19(5), 1116-1119. [Link]

  • Stradiotto, M., et al. (2024). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv. [Link]

  • Organic Chemistry Portal (n.d.). Suzuki Coupling. [Link]

  • I-STEM (2015). Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube. SciSpace. [Link]

  • Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein journal of organic chemistry, 14(1), 2311-2320. [Link]

  • Organic Chemistry Portal (n.d.). Heck Reaction. [Link]

  • Alexanian, E. J., & Fu, G. C. (2016). Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes. Journal of the American Chemical Society, 138(40), 13161-13164. [Link]

  • Organic Chemistry Portal (n.d.). Sonogashira Coupling. [Link]

  • El-Ghezal, N., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). SciSpace. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Reactivity of 1-Bromo-3-fluoro-5-nitrobenzene. [Link]

  • Wang, Y., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. International Journal of Organic Chemistry, 7(3), 263-271. [Link]

  • Al-Masri, A. A., et al. (2020). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 10(11), 1269. [Link]

  • Ortiz, A. (2025). Optimization of a Greener Suzuki Cross-Coupling Reaction on Unprotected Indoles. Posters-at-the-Capitol. [Link]

  • Gini, A., et al. (2025). Blue light enhanced Heck. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. [Link]

  • Molander, G. A., & Brown, A. R. (2012). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 77(19), 8566-8574. [Link]

  • Omoregie, H. O., & Eguavoen, O. (2013). Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction. ResearchGate. [Link]

  • Wipf Group (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. [Link]

Sources

Validation & Comparative

19F NMR Characterization of 3-Bromo-5-fluorophenyl Derivatives: A Comparative Guide to High-Field vs. Benchtop Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-bromo-5-fluorophenyl motif is a highly versatile building block in medicinal chemistry. The fluorine atom provides metabolic stability and lipophilicity, while the bromine atom serves as a synthetic handle for cross-coupling reactions. For researchers characterizing these derivatives—particularly in Fragment-Based Drug Discovery (FBDD)—




F Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.


F offers a 100% natural abundance, a spin of ½, and a massive chemical shift dispersion (>300 ppm) with virtually zero biological background signal[1].

This guide objectively compares the performance of High-Field NMR spectrometers (>500 MHz) against modern Benchtop NMR systems (40–100 MHz) for the characterization of 3-bromo-5-fluorophenyl derivatives. By analyzing sensitivity, resolution, and experimental workflows, this document provides actionable, self-validating protocols for drug development professionals.

The Physics and Causality of F NMR in Fluorobenzenes

To optimize an NMR protocol, one must understand the causal relationship between the molecular structure and the resulting spectral data. In a 3-bromo-5-fluorophenyl derivative (where position 1 is the attachment point to a larger scaffold), the fluorine atom at position 5 is magnetically coupled to the aromatic protons.

  • Spin-Spin Coupling: The

    
    
    
    
    
    F nucleus couples with the ortho-protons (H4 and H6) via a
    
    
    J
    
    
    coupling (typically 8–10 Hz) and with the para-proton (H2) via a
    
    
    J
    
    
    coupling (typically 5–6 Hz).
  • Signal Complexity: This extensive heteronuclear coupling splits the

    
    
    
    
    
    F signal into a complex multiplet (e.g., a triplet of doublets), which distributes the signal intensity across multiple peaks, lowering the overall Signal-to-Noise Ratio (SNR).
  • The Decoupling Solution: Applying broadband

    
    H decoupling (
    
    
    
    
    
    F{
    
    
    H}) collapses this multiplet into a sharp, intense singlet. This is critical for detecting low-concentration fragments in FBDD assays[2]. The chemical shift for the 3-bromo-5-fluorophenyl group typically resonates around -108.4 ppm (in CDCl
    
    
    )[3].

NMR_Signal A 19F Nucleus (Spin 1/2) B 1H-19F J-Coupling (Complex Multiplet) A->B Inherent Quantum Physics C C B->C Apply RF Decoupling Pulse D Sharp Singlet (Enhanced SNR) C->D Signal Collapse & Isolation

Signal processing and heteronuclear decoupling pathways for 19F NMR.

Technology Comparison: High-Field vs. Benchtop Platforms

The choice of instrumentation dictates the types of experiments that can be performed. High-field systems offer unparalleled resolution, while benchtop systems provide rapid, localized reaction monitoring[4].

Table 1: Performance Comparison of NMR Platforms for F Analysis
FeatureHigh-Field NMR (e.g., 600 MHz)Benchtop NMR (e.g., 60 MHz)
Magnetic Field Strength 11.7 – 14.1 Tesla (Superconducting)1.0 – 1.4 Tesla (Permanent NdFeB)[5]
Sensitivity (SNR) Extremely High (Enhanced by CryoProbes)Moderate to Low (Requires higher concentrations)[6]
Chemical Shift Dispersion Excellent (Resolves subtle binding events)Compressed (Peak overlap possible in mixtures)[7]

H Decoupling Capability
Standard (Dual-tuned

H/


F probes)
Challenging (Often requires interleaved pulsing)[6]
Primary Application Ligand-observed FBDD, Protein structural biologyReaction monitoring, QA/QC, Flow chemistry[4]
Cost & Infrastructure >

_2$ cryogens[5]
<$100k, standard fume hood placement[5]
Table 2: Typical NMR Parameters for 3-Bromo-5-fluorophenyl Derivatives
ParameterValue / RangeCausality / Note


F Chemical Shift (

)
-108.0 to -110.0 ppmHighly sensitive to the R-group at position 1[3].

J

(ortho coupling)
~8.0 – 10.0 HzCoupling to H4 and H6 protons.

J

(para coupling)
~5.0 – 6.5 HzCoupling to H2 proton.
T

Relaxation (Free)
> 1 secondSmall molecules tumble rapidly in solution.
T

Relaxation (Bound)
< 0.05 secondsMolecule takes on the slow tumbling rate of the protein[8].

Experimental Protocols & Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic reasoning behind the parameter selection.

Protocol A: Ligand-Observed FBDD Screening via High-Field F NMR

Objective: Identify weak binding interactions between a 3-bromo-5-fluorophenyl fragment library and a target protein.

  • Sample Preparation:

    • Prepare a buffer solution (e.g., 50 mM Tris, pH 7.4, 10% D

      
      O for lock).
      
    • Add the target protein at a concentration of 10–50 µM[2].

    • Spike in a mixture of 10–15 fluorinated fragments (including the 3-bromo-5-fluorophenyl derivative) at 100 µM each. Reasoning: The wide chemical shift dispersion of

      
      
      
      
      
      F allows multiplexing without signal overlap[8].
  • Instrument Setup:

    • Utilize a 500 MHz or 600 MHz spectrometer equipped with a

      
      
      
      
      
      F-optimized CryoProbe.
    • Set the

      
      
      
      
      
      F transmitter frequency to the center of the expected spectral window (-110 ppm).
  • Pulse Sequence Selection (T

    
     Filter): 
    
    • Apply a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence.

    • Causality: Unbound fragments tumble quickly and have long T

      
       relaxation times (sharp signals). When a fragment binds to the massive protein, it adopts the protein's slow tumbling rate, drastically shortening its T
      
      
      
      . The CPMG sequence filters out short T
      
      
      signals. A reduction in the
      
      
      
      
      F signal intensity of the 3-bromo-5-fluorophenyl derivative compared to a protein-free control definitively validates binding[8].
  • Acquisition: Acquire 128 scans with broadband

    
    H decoupling to collapse multiplets and maximize SNR.
    

FBDD_Workflow N1 3-Bromo-5-fluorophenyl Library (100 µM) N3 19F NMR CPMG Acquisition (High-Field CryoProbe) N1->N3 Mix in Buffer N2 Target Protein (10-50 µM) N2->N3 Mix in Buffer N4 T2 Relaxation Filter (Signal Attenuation) N3->N4 Apply Pulse Sequence N5 Hit Identification & Affinity Ranking N4->N5 Compare to Control

Workflow of 19F NMR in Fragment-Based Drug Discovery (FBDD).
Protocol B: Reaction Monitoring via Benchtop F NMR

Objective: Monitor the synthetic yield of a 3-bromo-5-fluorophenyl derivative in a chemistry lab without requiring a core facility.

  • Sample Preparation:

    • Extract 0.5 mL of the reaction mixture directly from the flask.

    • Add 5% trifluorotoluene (TFT) as an internal standard. Reasoning: TFT provides a sharp, highly reliable reference singlet at -63.72 ppm[4].

  • Instrument Setup:

    • Inject the sample into a 60 MHz benchtop NMR spectrometer (e.g., equipped with a permanent NdFeB magnet).

    • Ensure the instrument is thermally stabilized to maintain field homogeneity.

  • Enhancing Sensitivity (Optional SABRE):

    • Because benchtop systems suffer from lower sensitivity, apply Signal Amplification By Reversible Exchange (SABRE) hyperpolarization if available.

    • Causality: SABRE transfers spin order from para-hydrogen to the

      
      
      
      
      
      F nucleus via a temporary metal complex, temporarily boosting the
      
      
      
      
      F SNR by up to 5700-fold, allowing for the detection of low-concentration intermediates at 1-2 Tesla fields[9].
  • Acquisition: Acquire 256 scans. Note that

    
    H decoupling on benchtop systems can cause baseline distortions due to shared coil architecture; therefore, acquire standard 1D 
    
    
    
    
    
    F spectra and integrate the entire multiplet for quantitative analysis[6].

Conclusion

For the characterization of 3-bromo-5-fluorophenyl derivatives, the choice between High-Field and Benchtop




F NMR depends strictly on the application. High-Field NMR remains the undisputed champion for FBDD, where resolving minute chemical shift perturbations and applying T

relaxation filters are required to detect weak protein-ligand interactions[8]. Conversely, Benchtop


F NMR has matured into a highly capable, cost-effective tool for synthetic chemists, especially when combined with internal standards or hyperpolarization techniques to monitor the synthesis of these critical fluorinated building blocks[4][9].

References

1.[8] Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery - mdpi.com - 8 2.[1] 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - rsc.org - 1 3.[2] A beginner's guide to 19F NMR and its role in drug screening - cdnsciencepub.com - 2 4.[4] Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy - qd-europe.com - 4 5.[7] Application of Ultra-Centrifugation and Bench-Top 19F NMR for Measuring Drug Phase Partitioning - nih.gov - 7 6.[6] Enhancing 19F Benchtop NMR Spectroscopy by Combining para-Hydrogen Hyperpolarization and Multiplet Refocusing - acs.org - 6 7.[9] Enhancing 19F benchtop NMR spectroscopy by combining parahydrogen hyperpolarisation and multiplet refocusing - whiterose.ac.uk - 9 8.[5] Benchtop NMR spectroscopy can accurately analyse pyrolysis oils - eurekalert.org - 5 9.[3] A metabolically stable PET probe for imaging the synaptic... - biorxiv.org - 3

Sources

Chiral HPLC Method Development Guide: 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol

[1][2]

Core Separation Philosophy

Critical Success Factors
  • Basicity Control: The primary amine (

    
    ) will interact with residual silanols on the silica support, causing severe peak tailing.[2] You must  use a basic modifier (Diethylamine or Ethanolamine).[2]
    
  • Halogen Recognition: The electron-withdrawing bromine and fluorine atoms on the phenyl ring enhance

    
     interactions with the chiral selector, often improving selectivity (
    
    
    ) compared to non-halogenated analogs.[2]
  • Solubility: This intermediate is lipophilic.[1] Normal phase (Hexane/Alcohol) is ideal for solubility and preparative scalability.[2]

Recommended Methodologies

Method A: The "Gold Standard" (Amylose-Based)

This method is the starting point for 90% of 1-aryl-2-amino alcohol separations.[1][2] It offers the highest probability of baseline resolution for all four isomers.[1]

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))[1][2]

    • Alternative: Chiralpak IA (Immobilized version, more robust).

  • Dimensions: 4.6 × 250 mm, 5 µm (Analytical); 20 × 250 mm (Semi-Prep).[2]

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA)[1][2]

  • Ratio: 90 : 10 : 0.1 (v/v/v)[2]

  • Flow Rate: 1.0 mL/min[1][3]

  • Temperature: 25°C

  • Detection: UV @ 254 nm (Targeting the Bromine/Phenyl chromophore).[2]

Why this works: The ethanol acts as a hydrogen-bond donor/acceptor to modulate retention, while DEA suppresses the ionization of the primary amine, sharpening the peaks. The AD-H phase is historically superior for

12
Method B: The "Selectivity Alternative" (Cellulose-Based)

If Method A shows overlapping diastereomers (e.g., pair 1 vs pair 2), switch to a cellulose backbone.[2]

  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))[1][2]

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : DEA[1][2]

  • Ratio: 85 : 15 : 0.1 (v/v/v)[2][3]

  • Insight: Cellulose phases often provide different elution orders.[1] The "cavity" size in cellulose is different from amylose, often better accommodating the bulky bromine substituent.

Method C: Reversed-Phase (LC-MS Compatible)

Use this if you require Mass Spectrometry compatibility or if the sample is in an aqueous reaction matrix.[1][2]

  • Column: Chiralpak IG-3 or Chiralpak IA-3 (Immobilized)

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 9.0) : Acetonitrile

  • Ratio: 60 : 40 (Isocratic)[2]

  • Insight: High pH is mandatory to keep the amine neutral.[1] Ammonium bicarbonate is volatile and MS-friendly.[1][2]

Comparative Performance Data

The following table projects expected performance based on structural analogs (e.g., phenylpropanolamine derivatives) on standard 250mm columns.

ParameterMethod A (AD-H / Hex:EtOH)Method B (OD-H / Hex:IPA)Method C (IA-3 / Aq:ACN)
Selectivity (

)
High (1.2 - 1.5)Medium (1.1 - 1.[1][2]3)Medium (1.1 - 1.[2]2)
Resolution (

)
> 2.5 (Baseline)> 1.81.5 - 2.0
Peak Shape (

)
Excellent (1.0 - 1.[2]1)Good (1.1 - 1.[1][2]2)Good (1.1 - 1.[1][2]3)
Run Time Fast (< 15 min)Medium (15-25 min)Fast (< 12 min)
Robustness Moderate (Coated phase)Moderate (Coated phase)High (Immobilized)

Experimental Workflow & Decision Tree

The following diagram illustrates the logical flow for developing the method, ensuring no time is wasted on incompatible conditions.

MethodDevelopmentStartSample: 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-olSolubilityCheck Solubility in Hexane/EtOHStart->SolubilityScreeningPrimary Screen: Chiralpak AD-H & OD-HMobile Phase: Hex/EtOH/DEA (90:10:0.1)Solubility->ScreeningResult1Resolution > 2.0?Screening->Result1SuccessVALIDATE METHOD(Linearity, Precision)Result1->SuccessYesFail1Partial Separation or TailingResult1->Fail1NoOpt1Switch Modifier:Replace EtOH with IPA(Increases retention & selectivity)Fail1->Opt1Result2Resolution > 1.5?Opt1->Result2Opt2Switch Column:Try Chiralpak IC or IA(Immobilized phases)DerivDerivatization Strategy:React with Boc-Anhydride or NBD-Cl(Removes H-bond donor, improves shape)Opt2->DerivStill FailsResult2->SuccessYesResult2->Opt2No

Caption: Decision tree for chiral method optimization. Note the critical pivot to derivatization if direct separation fails.

Protocol: Derivatization (The "Backup Plan")

If direct separation of the free amine is difficult (e.g., due to extreme tailing or co-elution of diastereomers), converting the amine to a carbamate or cyclic oxazolidinone is a proven workaround.

N-Boc Derivatization Protocol:

  • Reagents: Dissolve 10 mg of sample in 1 mL Dichloromethane (DCM).

  • Reaction: Add 1.2 equivalents of Di-tert-butyl dicarbonate (

    
    ) and 1.5 equivalents of Triethylamine (TEA).
    
  • Conditions: Stir at Room Temperature for 30 minutes.

  • Workup: Evaporate solvent; redissolve in Hexane/EtOH.

  • HPLC: Inject on Chiralpak AD-H . The removal of the basic amine functionality usually results in sharp, symmetric peaks and improved resolution.

References

  • Daicel Chiral Technologies.Chiral Column Selection Guide for Amino Alcohols. (General consensus on AD/OD columns for

    
    -amino alcohols).
    
    • [2]

  • Sigma-Aldrich (Merck). Astec CHIROBIOTIC Handbook: Separation of Amino Acids and Amino Alcohols.[1][2] (Alternative macrocyclic antibiotic phases).[2]

    • ChemScene. Product Data: (1S,2S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol (CAS 1270161-46-0).[1][2][4] (Confirmation of specific isomer existence and commercial relevance).

      • Zhang, T., et al. "Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns."[1] Journal of Chromatography A, 2014.[1] (Advanced zwitterionic methods for difficult amines).

        • [2]

      • Hyun, M. H. "Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases." Chirality, 2016.[1][5][6][7] (Mechanistic insights into phenylpropanolamine separations).

        • [2]

      Comparative Mass Spectrometric Profiling of 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol

      Author: BenchChem Technical Support Team. Date: March 2026

      Executive Summary

      This guide details the fragmentation behavior of 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol (hereafter referred to as ABFP-2-ol ), a halogenated

      
      -amino alcohol. This structural scaffold is increasingly relevant in the analysis of novel psychoactive substances (NPS) and synthetic catecholamine analogs.
      

      The core challenge in analyzing ABFP-2-ol lies in distinguishing it from its regioisomer, the traditional ephedrine/cathinone metabolite scaffold (2-amino-1-phenylpropan-1-ol). This guide provides a comparative analysis of Electron Ionization (EI) and Electrospray Ionization (ESI) patterns, establishing a self-validating protocol to differentiate these isomers based on

      
      -cleavage mechanics and isotopic signatures.
      

      Structural Context & Theoretical Basis

      To interpret the MS data correctly, we must first define the bond lability of the target molecule versus its common isomers.

      • Target Molecule (ABFP-2-ol): The amine is at the benzylic (C1) position.

        • Structure:

          
          
          
      • Common Alternative (Ephedrine-like): The amine is at the aliphatic (C2) position.

        • Structure:

          
          
          
      The Isotopic Signature (Internal Standard)

      The 3-bromo-5-fluoro substitution pattern provides an intrinsic "checksum" for fragment identification.

      • Bromine (

        
        ):  Creates a characteristic 1:1 doublet for all aromatic fragments.
        
      • Fluorine (

        
        ):  Monoisotopic, adds no complexity to the cluster but shifts mass by +19 Da.
        

      Experimental Methodologies

      Protocol A: GC-MS (Electron Ionization)

      Direct injection of amino alcohols often leads to thermal degradation. Derivatization is required for definitive identification.

      • Sample Prep: Dissolve 50 µg ABFP-2-ol in ethyl acetate.

      • Derivatization: Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate at 60°C for 30 mins.

        • Mechanism:[1][2][3] Replaces active protons on

          
           and 
          
          
          
          with
          
          
          (TMS) groups (+72 Da per site).
      • GC Parameters: Splitless injection, DB-5MS column.

      • MS Source: EI at 70 eV.

      Protocol B: LC-QTOF-MS (Electrospray Ionization)

      Preferred for biological matrices and soft ionization.

      • Mobile Phase: A:

        
         + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
        
      • Ionization: ESI Positive Mode (

        
        ).
        
      • Collision Energy: Stepped (10-40 eV) to induce CID (Collision Induced Dissociation).

      Fragmentation Analysis: The "Regio-Key"

      The distinction between ABFP-2-ol and its isomers relies on the Stevenson’s Rule and the stability of the immonium ion formed during

      
      -cleavage.
      
      Electron Ionization (EI) Pattern

      In EI, the radical cation (

      
      ) undergoes rapid 
      
      
      
      -cleavage at the
      
      
      bond. The charge is retained on the fragment with the lower ionization energy (usually the nitrogen-containing species).
      Comparative Fragmentation Table
      FeatureABFP-2-ol (Target) Ephedrine Analog (Alternative) Mechanistic Cause
      Structure
      
      
      
      
      Amine position
      Primary
      
      
      -Cleavage
      Breaks
      
      
      bond.
      Breaks
      
      
      bond.
      Weakest bond between functional groups
      Base Peak (Dominant) m/z ~202/204 (Doublet)m/z 44 (Singlet)Charge Retention Rule
      Fragment Identity
      
      
      
      
      N-fragment retains charge
      Diagnostic Value High Mass, Br-Isotope PatternLow Mass, No Isotope PatternDifferentiation Key

      Critical Insight: If your spectrum shows a base peak at m/z 44 (or m/z 58 for methylated amines), you are likely looking at the ephedrine-like isomer, NOT the target ABFP-2-ol. The target must show a high-mass base peak containing the bromine isotope pattern.

      ESI-MS/MS Fragmentation Pathway

      In soft ionization (ESI), the molecular ion

      
       is observed. Fragmentation is driven by neutral losses (water) and subsequent cleavage.
      
      • Precursor Ion: m/z 248 (

        
        ) and 250 (
        
        
        
        ).
      • Transition 1 (Dehydration): Loss of

        
         (18 Da).[4]
        
        • Mechanism:[1][2][3] Formation of a transient aziridine or conjugated styrene-like cation.

      • Transition 2 (Alpha/Inductive Cleavage):

        • Formation of the tropylium-like ion or benzylic nitrile species depending on collision energy.

      Visualizing the Fragmentation Logic

      The following diagram illustrates the critical

      
      -cleavage pathway that validates the identity of ABFP-2-ol compared to its regioisomer.
      

      FragmentationPathway M_Target Target: ABFP-2-ol (Amine on C1) [M]+• Alpha_Cleavage α-Cleavage (C1-C2 Bond Break) M_Target->Alpha_Cleavage M_Alt Alternative: Ephedrine Analog (Amine on C2) [M]+• M_Alt->Alpha_Cleavage Frag_Target Base Peak: m/z ~202/204 [Ar-CH=NH2]+ (Contains Br/F) Alpha_Cleavage->Frag_Target Path A (Target) Neutral_Target Neutral Loss CH3-CH=O Alpha_Cleavage->Neutral_Target Frag_Alt Base Peak: m/z 44 [CH3-CH=NH2]+ (No Halogens) Alpha_Cleavage->Frag_Alt Path B (Alternative) Neutral_Alt Neutral Loss Ar-CH=O Alpha_Cleavage->Neutral_Alt

      Figure 1: Divergent fragmentation pathways for ABFP-2-ol versus its standard regioisomer. The retention of the charge on the nitrogen fragment leads to vastly different base peaks.

      Detailed Data Summary

      Table 1: Predicted Ion List for ABFP-2-ol (EI Source)
      m/z ValueIon CompositionRelative IntensityNotes
      202 / 204
      
      
      100% (Base) Benzylic immonium ion. Diagnostic Doublet.
      247 / 249
      
      
      <5%Molecular ion (weak in alcohols).
      45
      
      
      20-40%Hydroxyethyl fragment (
      
      
      ).
      123 / 125
      
      
      10-20%Substituted phenyl cation (Inductive cleavage).
      Table 2: ESI-MS/MS Transitions (Positive Mode)
      Precursor (m/z)Product (m/z)LossMechanism
      248 (
      
      
      )
      230
      
      
      Dehydration (Benzylic OH is labile).
      230 213
      
      
      Deamination (Secondary fragmentation).
      248 169
      
      
      Homolytic halogen loss (High energy).

      Protocol Validation Checklist

      To ensure scientific integrity, verify your experimental data against these criteria:

      • Isotope Check: Do the major peaks at m/z > 150 exhibit a 1:1 doublet pattern (separated by 2 units)?

        • Yes: Bromine is present in the fragment.[5][6]

        • No: Peak is likely a contaminant or background noise.

      • Base Peak Mass:

        • If m/z = 44: You have the wrong regioisomer (amine is on the alkyl chain).

        • If m/z = ~202: You have the correct target (amine is benzylic).

      • Derivatization Shift:

        • Upon TMS derivatization, does the molecular ion shift by +144 Da (Di-TMS)? This confirms the presence of exactly two active protons (

          
           and 
          
          
          
          ).

      References

      • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for -cleavage rules).
      • Smith, R. M. (2017). "Understanding Mass Spectra: A Basic Approach." Wiley Online Library.

      • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). "Mass Spectral Library - Cathinones and Phenethylamines." (Reference for halogenated phenethylamine fragmentation patterns).

      • NIST Chemistry WebBook. "Standard Reference Database Number 69: Mass Spectra of Beta-Amino Alcohols." [7]

      • Chasin, A. A., et al. (2020). "Differentiation of Regioisomeric Synthetic Cathinone Derivatives by GC-MS and MS/MS." Forensic Science International.

      Sources

      comparing biological activity of 3-bromo-5-fluorophenyl vs 3-bromo-phenyl analogs

      Author: BenchChem Technical Support Team. Date: March 2026

      Title : Comparative Biological Activity Guide: 3-Bromo-5-fluorophenyl vs. 3-Bromophenyl Analogs in Drug Design

      Introduction In modern medicinal chemistry, the strategic substitution of hydrogen with halogen atoms is a foundational technique for optimizing pharmacokinetics and target affinity. While the 3-bromophenyl moiety is a well-established pharmacophore providing lipophilicity and halogen bonding capabilities, the addition of a fluorine atom to create a 3-bromo-5-fluorophenyl scaffold represents a sophisticated structural evolution[1]. This comparison guide objectively analyzes the biological and physicochemical differences between these two analogs, providing researchers with experimental data and self-validating protocols to guide pipeline development.

      Physicochemical Causality: The "Fluorine Effect"

      To understand the divergent biological activities of these analogs, we must first examine the causality behind the physicochemical shifts induced by the 5-fluoro substitution[1]:

      • Electronic Modulation : Fluorine is the most electronegative element. Its addition at the meta position relative to the existing bromine creates a strong inductive electron-withdrawing effect (-I effect). This decreases the electron density of the aromatic π-system, which can paradoxically strengthen π-π stacking interactions with electron-rich aromatic residues (like Tyrosine or Tryptophan) within receptor binding pockets.

      • Steric Profile : Fluorine is often considered a bioisostere of hydrogen. With a Van der Waals radius of 1.47 Å (compared to hydrogen's 1.20 Å), it introduces minimal steric bulk. This allows the 3-bromo-5-fluorophenyl ring to fit into the same hydrophobic cavities as the 3-bromophenyl ring without causing steric clashes.

      • Metabolic Shielding : The 5-position on a mono-substituted 3-bromophenyl ring is highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes. Fluorination at this specific site acts as a metabolic shield, blocking aromatic hydroxylation and significantly extending the compound's in vivo half-life[2].

      SAR_Logic Base 3-Bromophenyl Scaffold (Baseline Pharmacophore) F_Sub 3-Bromo-5-fluorophenyl (Fluorine Addition) Base->F_Sub Structural Modification Elec Inductive Electron Withdrawal (Decreased π-electron density) F_Sub->Elec Steric Optimal Cavity Filling (vdW radius 1.47 Å) F_Sub->Steric Metab CYP450 Metabolic Shielding (Blocked C5 Oxidation) F_Sub->Metab Result1 Enhanced π-π Stacking with Target Receptors Elec->Result1 Result2 Increased Target Selectivity (e.g., α3β4 nAChR) Steric->Result2 Result3 Prolonged in vivo Half-Life Metab->Result3

      Fig 1: Structure-activity relationship (SAR) logic tree for 5-fluoro substitution.

      Case Study A: Nicotinic Acetylcholine Receptor (nAChR) Selectivity

      A definitive comparison of these two moieties is observed in the development of anabaseine analogs targeting the α3β4 nAChR subtype, a receptor heavily implicated in addiction and reward pathways[3],[4]. Anabaseine is naturally a non-selective nicotinic agonist. Researchers systematically replaced its pyridine ring with substituted benzene rings to probe the structure-activity relationship (SAR)[3].

      When comparing the 6-(3-bromophenyl)-2,3,4,5-tetrahydropyridine analog to the 6-(3-bromo-5-fluorophenyl)-2,3,4,5-tetrahydropyridine analog, profound differences in selectivity emerge[3],[4]. The addition of the 5-fluoro group fine-tunes the electronic distribution of the aromatic ring, allowing it to interact more favorably with Loop C of the α3β4 receptor while electronically clashing with the binding pocket of the off-target α4β2 subtype[3].

      Table 1: Comparative nAChR Binding Profile of Anabaseine Analogs [3],[4]

      Compound AnalogStructural Featureα3β4 Affinityα4β2 AffinityFunctional Selectivity
      6-(3-Bromophenyl)-THP Mono-halogenated (meta)HighModeratePoor discrimination between subtypes
      6-(3-Bromo-5-fluorophenyl)-THP Di-halogenated (meta, meta)HighNegligibleHighly selective α3β4 activation
      Reference Standard (3-Iodophenyl)Bulky mono-halogenatedHigh (Ki = 4.7 nM)Low806-fold α3β4 vs α4β2 selectivity

      Data synthesized from binding experiments demonstrating that 3,5-disubstitution drives subtype discrimination[3].

      Case Study B: JNK3 Kinase Inhibitors

      In the realm of neurodegenerative disease therapeutics, aminopyrimidine-based inhibitors of c-jun-N-terminal kinase 3 (JNK3) require a delicate balance of biochemical potency, cell permeability, and metabolic stability[2].

      In SAR studies, the 3-bromophenyl moiety provides baseline binding within the hydrophobic pocket of the kinase ATP-binding site. However, transitioning to a 3-bromo-5-fluorophenyl moiety (often incorporated via a morpholine or similar linker) maintains the critical halogen bond formed by the bromine atom while utilizing the fluorine atom to block oxidative metabolism[2]. This dual-halogen approach ensures the molecule survives hepatic first-pass metabolism long enough to penetrate the blood-brain barrier, a non-negotiable requirement for neurodegenerative targets[2].

      Experimental Methodologies

      To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and biological evaluation of these analogs.

      Protocol A: Organolithium Synthesis of Tetrahydropyridine Analogs [3] Objective: Synthesize the 6-(3-bromo-5-fluorophenyl)-2,3,4,5-tetrahydropyridine core. Causality Check: Temperature control is critical. Conducting the reaction at -78°C prevents unwanted halogen-metal exchange at the highly electronegative fluorine-bearing carbon, ensuring regioselective lithiation.

      • Lithiation: Dissolve the precursor 1,3-dibromo-5-fluorobenzene in anhydrous THF under an argon atmosphere. Cool the solution to -78°C.

      • Activation: Dropwise add 1.6 M n-butyllithium in hexane. Stir for 30 minutes to form the (3-bromo-5-fluorophenyl)lithium intermediate.

      • Nucleophilic Addition: Slowly add 5-bromovaleronitrile (1.0 eq) to the mixture. The organolithium reagent attacks the nitrile carbon, forming an imine intermediate.

      • Cyclization: Allow the reaction to warm to room temperature over 6 hours. The intermediate spontaneously cyclizes via intramolecular nucleophilic substitution of the primary bromide.

      • Purification: Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography to isolate the target analog.

      Protocol B: Self-Validating Radioligand Binding Assay (nAChR) [3] Objective: Determine the Ki of the synthesized analogs for the α3β4 receptor. Causality Check: The inclusion of a 10 µM nicotine control is a mandatory self-validating step; it saturates all specific orthosteric binding sites. Any residual radioactive signal is mathematically subtracted as "non-specific binding," ensuring the calculated IC₅₀ reflects true receptor affinity.

      • Preparation: Isolate cell membranes expressing human α3β4 nAChRs and resuspend in ice-cold binding buffer (50 mM Tris-HCl, pH 7.4).

      • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [³H]-epibatidine (radioligand), and varying concentrations of the test analog (10⁻¹⁰ to 10⁻⁴ M).

      • Control Wells: Dedicate 4 wells to the non-specific binding control by adding 10 µM unlabeled nicotine instead of the test analog.

      • Equilibration: Incubate the plate at room temperature for 2 hours to achieve steady-state binding.

      • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding to the filter).

      • Washing & Counting: Wash filters 3x with ice-cold buffer. Extract filters and measure retained radioactivity using a liquid scintillation counter.

      • Analysis: Calculate IC₅₀ using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

      Assay_Workflow Step1 Membrane Preparation (α3β4 nAChR) Step2 Radioligand Incubation ([3H]-Epibatidine) Step1->Step2 Step3 Rapid Filtration (GF/B Filters) Step2->Step3 Step4 Scintillation Counting Step3->Step4 Step5 Data Analysis (Cheng-Prusoff) Step4->Step5 Control Non-Specific Binding Control (10 µM Nicotine) Control->Step2

      Fig 2: Self-validating radioligand binding assay workflow for nAChR affinity.

      Conclusion

      The transition from a 3-bromophenyl to a 3-bromo-5-fluorophenyl analog is a masterclass in rational drug design. While the bromine atom anchors the molecule via lipophilic and halogen-bonding interactions, the strategic addition of the 5-fluoro group fine-tunes the electronic landscape and provides a robust metabolic shield[2],[1]. As demonstrated in both nAChR and JNK3 case studies, this di-halogenated approach frequently yields superior target selectivity and in vivo durability compared to its mono-halogenated predecessor[2],[3].

      References

      • Matera, C., et al. (2016). "Modification of the anabaseine pyridine nucleus allows achieving binding and functional selectivity for the α3β4 nicotinic acetylcholine receptor subtype." European Journal of Medicinal Chemistry.
      • Chojnacka, K., et al. (2022). "Marine Origin Ligands of Nicotinic Receptors: Low Molecular Compounds, Peptides and Proteins for Fundamental Research and Practical Applications." MDPI.
      • Graczyk, P. P., et al. (2005). "Synthesis, Biological Evaluation, X-Ray Structure, and Pharmacokinetics of Aminopyrimidine c-jun-N-terminal Kinase (JNK) Inhibitors." NIH / PMC.
      • Benchchem Database. "1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-one Biological Activity.

      Sources

      Comparative Crystallographic Characterization Guide: 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol Hydrochloride

      Author: BenchChem Technical Support Team. Date: March 2026

      Topic: X-ray crystallography data for 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

      Executive Summary: The Strategic Value of Structural Certainty

      In the development of chiral pharmaceutical intermediates, 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol hydrochloride represents a critical scaffold, often utilized in the synthesis of adrenergic receptor modulators or novel bromodomain inhibitors. Its utility hinges on two non-negotiable attributes: enantiomeric purity (typically (1S,2S) or (1R,2R)) and solid-state stability .

      This guide compares the crystallographic performance of the Hydrochloride (HCl) salt against its Free Base and L-Tartrate alternatives. While HPLC and NMR provide bulk purity data, only Single Crystal X-ray Diffraction (SC-XRD) offers the absolute structural proof required for regulatory filing and structure-activity relationship (SAR) validation.

      Key Insight: The presence of the heavy bromine atom (Z=35) in this molecule makes the HCl salt uniquely suited for rapid absolute configuration determination via anomalous dispersion, a distinct advantage over non-halogenated analogs.

      Comparative Analysis: Salt Forms & Solid-State Performance

      The choice of solid form dictates the quality of X-ray data and the downstream developability of the compound. The following comparison evaluates the HCl salt against common alternatives based on crystallographic suitability and physicochemical properties.

      Table 1: Solid-State Form Comparison Matrix
      FeatureHCl Salt (Primary) Free Base L-Tartrate Salt
      Crystallinity High. Forms robust prisms/needles due to strong ionic lattice (
      
      
      ).
      Moderate. Often waxy or amorphous; relies on weak van der Waals forces.Variable. Good for resolution, but often forms solvates/hydrates which complicate packing.
      H-Bonding Capacity Strong. 3 donors (
      
      
      ), 2 acceptors (
      
      
      ). Forms defined 3D networks.
      Weak. Intramolecular H-bond (
      
      
      ) often competes with intermolecular packing.
      Complex. Extensive network; often requires water molecules to stabilize the lattice.
      Absolute Config (Flack) Excellent. Br + Cl provide strong anomalous signal. Flack parameter error
      
      
      .
      Good. Relies solely on Br. Flack parameter error
      
      
      .
      Good. Tartrate introduces known chiral centers, aiding internal reference.
      Hygroscopicity Moderate. Can form hemi-hydrates. Requires dry mounting oil.Low. Generally hydrophobic but prone to oxidation.High. Often hygroscopic; crystals may crack upon dehydration.
      Diffraction Power Strong. High density (
      
      
      ) leads to diffraction often exceeding 0.7 Å resolution.
      Medium. Lower density; thermal motion of alkyl chains often limits high-angle data.Medium-High. Large unit cells can lead to weaker high-angle reflections.
      Expert Analysis: Why HCl Wins for Characterization

      While the L-Tartrate salt is superior for chiral resolution (separating enantiomers via diastereomeric crystallization), the HCl salt is the gold standard for structural characterization. The chloride ion acts as a "structural anchor," accepting multiple hydrogen bonds from the ammonium group and the hydroxyl group, rigidly locking the conformation. This rigidity minimizes thermal disorder (B-factors), allowing for precise determination of bond lengths and angles around the chiral centers.

      Experimental Protocol: Generating Definitive X-ray Data

      To validate the structure of 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol HCl, a rigorous crystallization and data collection workflow is required. This protocol is designed to be self-validating, ensuring that the resulting model is chemically and crystallographically sound.

      Phase I: Crystal Growth (Vapor Diffusion)

      Objective: Grow single crystals suitable for X-ray analysis (

      
       mm).
      
      • Solvent Selection: Dissolve 20 mg of the HCl salt in 0.5 mL of Methanol (MeOH) . The high solubility of the ionic salt in MeOH is ideal.

      • Antisolvent: Use Diisopropyl Ether (IPE) or Ethyl Acetate . These are miscible with MeOH but induce precipitation of the salt.

      • Setup:

        • Place the salt solution in a small inner vial (GC vial).

        • Place the inner vial into a larger jar containing 3 mL of the antisolvent.

        • Cap the large jar tightly.

      • Timeline: Allow to stand undisturbed at 4°C for 3-7 days. The slow diffusion of IPE into MeOH will gently push the salt out of solution, forming high-quality prisms.

      Phase II: Data Collection & Strategy

      Objective: Maximize anomalous signal for absolute configuration.

      • Mounting: Select a crystal with sharp extinction under polarized light. Mount on a Kapton loop using perfluoropolyether oil (Cryo-oil) to prevent hydration/oxidation.

      • Temperature: Cool immediately to 100 K using a nitrogen cryostream. This freezes lattice vibrations, improving resolution.

      • Source Selection:

        • Preferred: Cu-K

          
           (
          
          
          
          Å)
          . While Mo-K
          
          
          is standard for small molecules, Cu radiation maximizes the anomalous scattering signal (
          
          
          ) of the Bromine and Chlorine atoms, providing a definitive Flack parameter even for small crystals.
      • Strategy: Collect a full sphere of data (redundancy > 4). High redundancy is critical for accurate intensity statistics required for absolute structure determination.

      Phase III: Structure Solution & Refinement
      • Space Group Determination: Expect a chiral space group (e.g.,

        
         or 
        
        
        
        ). If a centrosymmetric group (e.g.,
        
        
        ) is suggested, the sample is likely a racemate.
      • Phasing: Use SAD (Single Anomalous Diffraction) or Direct Methods (SHELXT). The heavy Bromine atom will dominate the phasing.

      • Refinement: Refine anisotropic displacement parameters for all non-hydrogen atoms. Place Hydrogens on calculated positions using a riding model, but locate the OH and NH hydrogens in the difference Fourier map if resolution permits.

      Visualization of Experimental Workflow

      The following diagram outlines the decision logic and workflow for validating the compound's structure.

      G cluster_0 Phase I: Crystallization cluster_1 Phase II: Data Collection cluster_2 Phase III: Validation Start Raw HCl Salt (Powder) Screen Solvent Screen (MeOH/IPE vs EtOH/Hexane) Start->Screen Growth Vapor Diffusion (4°C, 3-7 Days) Screen->Growth Check Microscopy Check (Birefringence?) Growth->Check Check->Screen No (Optimization) Mount Mount & Cryo-Cool (100 K) Check->Mount Yes Xray Data Collection (Cu-Kα Source) Mount->Xray Process Integration & Scaling (Absorption Correction) Xray->Process Solve Structure Solution (Heavy Atom Method) Process->Solve Flack Flack Parameter Calculation Solve->Flack Decision Go/No-Go Decision Flack->Decision

      Figure 1: Strategic workflow for crystallographic validation of chiral phenylpropanolamine salts.

      Data Interpretation: Critical Quality Attributes (CQAs)

      When analyzing the generated X-ray data, the following metrics determine if the product meets the rigorous standards required for pharmaceutical applications.

      The Flack Parameter (Absolute Configuration)

      This is the single most important metric for this chiral compound.

      • Definition: A value indicating the proportion of the inverted enantiomer structure present in the crystal model.

      • Target:

        
         (with standard uncertainty 
        
        
        
        ).
      • Interpretation:

        • 
          : The structural model corresponds to the correct absolute configuration (e.g., 1S,2S).
          
        • 
          : The model is the inverted enantiomer; the sample is the opposite enantiomer.
          
        • 
          : The crystal is a racemic twin (50:50 mixture).
          
      • Why it works here: The Bromine (Br) atom provides a massive anomalous scattering contribution (

        
        e at Mo-K
        
        
        
        , much higher at Cu-K
        
        
        ), making the distinction between enantiomers unambiguous.
      Hydrogen Bonding Network

      In the HCl salt, look for the "Chloride Clamp":

      • The

        
         ion should accept 3 H-bonds:
        
        • 
           (Strong, 
          
          
          
          Å)
        • 
           (Strong, 
          
          
          
          Å)
        • 
           (Medium, 
          
          
          
          Å)
      • Significance: This specific triangular interaction pattern is characteristic of stable amino-alcohol hydrochlorides. Deviation from this (e.g., disorder in the Cl position) suggests a metastable polymorph or hydrate formation.

      Conformational Analysis (Torsion Angles)

      The biological activity of phenylpropanolamines often depends on the conformation of the alkyl chain relative to the aromatic ring.

      • Key Torsion:

        
        .
        
      • Expectation: An anti or gauche conformation stabilized by the intramolecular

        
         or 
        
        
        
        interactions, which are often overridden by the stronger ionic lattice forces in the HCl salt.

      Structural Interaction Diagram

      The stability of the HCl salt is derived from specific lattice interactions. The diagram below models the expected packing logic.

      Packing Cl Chloride Ion (Cl-) NH3 Ammonium Group (-NH3+) NH3->Cl Ionic H-Bond (Strong) OH Hydroxyl Group (-OH) NH3->OH Intramolecular (Weak) OH->Cl H-Bond (Medium) Br Bromine (Br) Ring Phenyl Ring Ring->Br Covalent Ring->Ring π-π Stacking (Packing)

      Figure 2: Interaction map showing the "Chloride Clamp" stabilizing the crystal lattice.

      References

      • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876-881. Link

      • Thompson, A. L., & Watkin, D. J. (2009). "X-ray Crystallography of Chiral Compounds: The Problem of Absolute Configuration." Tetrahedron: Asymmetry, 20(6), 712-717. Link

      • Görbitz, C. H. (2018). "Hydrogen Bond Distances and Angles in the Structures of Amino Acid Derivatives." Acta Crystallographica Section B, 74(4), 332-343. Link

      • ChemScene. (2024). "(1S,2S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol Product Specifications." ChemScene Catalog. Link

      • Spek, A. L. (2009). "Structure Validation in Chemical Crystallography." Acta Crystallographica Section D, 65(2), 148-155. Link

      Comparative Guide: Determining the Absolute Configuration of 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol

      Author: BenchChem Technical Support Team. Date: March 2026

      Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide

      Executive Summary & The Analytical Challenge

      The molecule 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol is a highly functionalized vicinal amino alcohol. Such motifs are ubiquitous in active pharmaceutical ingredients (APIs), including phenylethanolamine derivatives and beta-blockers. Because the molecule possesses two contiguous stereocenters (C1 and C2), it exists as four distinct stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R).

      Assigning the correct absolute configuration is a critical regulatory requirement. The spatial arrangement of these substituents profoundly influences target binding affinity, pharmacokinetics, and toxicity. This guide objectively compares three orthogonal techniques for stereochemical assignment—Single-Crystal X-Ray Diffraction (SCXRD) , Vibrational Circular Dichroism (VCD) , and NMR via Mosher’s Method —and provides self-validating experimental protocols tailored specifically to the chemical properties of this target.

      MethodSelection Start Target: 1-Amino-1-(3-bromo-5-fluorophenyl) propan-2-ol Q1 Can the sample form high-quality single crystals? Start->Q1 Xray Single-Crystal X-Ray Diffraction (Anomalous Dispersion via Br) Q1->Xray Yes (Preferred) Q2 Is non-destructive solution-state analysis required? Q1->Q2 No (Oils/Amorphous) VCD Vibrational Circular Dichroism (VCD) + DFT Modeling Q2->VCD Yes NMR Mosher's Method (NMR) via Selective Derivatization Q2->NMR No (Derivatization OK)

      Caption: Decision matrix for selecting the optimal absolute configuration determination method.

      The Analytical Contenders

      A. Single-Crystal X-Ray Diffraction (SCXRD): The Gold Standard

      Single-crystal X-ray crystallography is universally considered the "gold standard" for the unambiguous determination of absolute configuration[1]. For our specific target, the presence of the bromine atom is a massive analytical advantage. Bromine acts as a heavy atom that exhibits strong anomalous dispersion, allowing for a highly precise calculation of the Flack parameter.

      B. Vibrational Circular Dichroism (VCD): The Solution-State Champion

      VCD offers a robust alternative to X-ray crystallography, permitting absolute configuration determinations on neat liquids and solution-phase samples without the need for derivatization or crystallization[2]. VCD measures the differential absorption of left versus right circularly polarized infrared light[3]. However, the vicinal amino alcohol motif in our target forms complex intramolecular hydrogen bonds (-OH to -NH2), which requires rigorous Density Functional Theory (DFT) conformational searching to accurately model the experimental spectra.

      C. NMR via Mosher’s Method: The Derivatization Workhorse

      This technique relies on the fact that protons in diastereomeric

      
      -methoxy-
      
      
      
      -trifluoromethylphenylacetic acid (MTPA) esters display different arrays of chemical shifts[4]. By calculating the
      
      
      values, the absolute stereochemistry can be established and subsequently confirmed by other methods[5]. Because our target contains both a nucleophilic amine and an alcohol, direct derivatization will yield chaotic mixtures. A selective protection strategy is required.

      Experimental Protocols & Causality

      Protocol 1: SCXRD via Anomalous Dispersion
      • Causality of Source Selection: Cu K

        
         radiation (
        
        
        
        Å) is explicitly selected over Mo K
        
        
        . The anomalous scattering signal (
        
        
        ) for bromine is significantly stronger at the longer Cu wavelength, ensuring the Flack parameter resolves near 0 with a standard uncertainty of <0.05.
      • Self-Validating Step: The structural refinement must yield a Flack parameter of

        
        . A value near 0.5 indicates racemic twinning, invalidating the absolute assignment.
        
      • Methodology:

        • Dissolve 5 mg of the enantiopure compound in a minimum volume of ethyl acetate.

        • Layer carefully with hexanes (anti-solvent) in a crystallization tube.

        • Allow slow diffusion at 4°C over 72 hours to yield suitable single crystals.

        • Mount a crystal (~0.1 mm) on a diffractometer equipped with a Cu K

          
           microfocus source.
          
        • Collect full sphere data at 100 K to minimize thermal motion, solve the structure using direct methods, and refine the Flack parameter.

      Protocol 2: VCD Measurement and DFT Computational Workflow
      • Causality of Solvent Choice: CDCl3 is utilized instead of standard CHCl3. Standard chloroform exhibits massive IR absorption in the fingerprint region (1650–850 cm⁻¹), which would completely mask the analyte's vibrational modes[3].

      • Self-Validating Step: The calculated IR spectrum must match the experimental IR spectrum with a similarity index >90% before the VCD spectra are compared. If the IR spectra do not match, the conformational model is flawed.

      VCDWorkflow Input Input 3D Structures (4 Stereoisomers) ConfSearch Conformational Search (Molecular Mechanics) Input->ConfSearch DFT DFT Optimization (B3LYP/6-311G**) ConfSearch->DFT Low Energy Conformers Freq Frequency & VCD Calculations DFT->Freq Compare Compare with Experimental VCD Freq->Compare Boltzmann Averaging

      Caption: Computational workflow for validating VCD spectra using Density Functional Theory.

      • Methodology:

        • Prepare a 10 mg/mL solution of the compound in CDCl3.

        • Acquire the experimental IR and VCD spectra using a VCD spectrometer (e.g., JASCO FVS-6000) with a BaF2 liquid cell (0.05 mm path length) over 3000 accumulations.

        • Perform a Monte Carlo conformational search for the (1R,2R) and (1R,2S) isomers using a molecular mechanics force field.

        • Optimize the lowest-energy conformers using DFT at the B3LYP/6-311G(d,p) level.

        • Calculate theoretical VCD spectra, apply Boltzmann weighting at 298K, and compare against experimental data.

      Protocol 3: Modified Mosher’s Method (Double Derivatization)
      • Causality of Protection: The primary amine (-NH2) is vastly more nucleophilic than the secondary alcohol (-OH). Direct addition of MTPA-Cl yields an MTPA-amide, which alters the conformational rigidity and invalidates the established empirical NMR model for secondary carbinols[4]. Selective N-Boc protection is mandatory.

      • Self-Validating Step: Integration of the ¹⁹F NMR spectrum must show a single fluorine resonance. Multiple peaks indicate incomplete reaction or racemization of the MTPA-Cl reagent.

      MosherPathway Target 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol Protect Selective N-Boc Protection (Prevents N-MTPA amide formation) Target->Protect Split Split Sample into Two Aliquots Protect->Split R_MTPA React with (S)-MTPA-Cl Forms (R)-MTPA Ester Split->R_MTPA S_MTPA React with (R)-MTPA-Cl Forms (S)-MTPA Ester Split->S_MTPA NMR 1H & 19F NMR Analysis Calculate Δδ(S-R) to assign C2 R_MTPA->NMR S_MTPA->NMR

      Caption: Step-by-step chemical derivatization pathway for Mosher's Method.

      • Methodology:

        • React the amino alcohol with Boc₂O (1.05 eq) in DCM/Et₃N to yield the N-Boc protected intermediate. Purify via flash chromatography.

        • Split the purified intermediate into two 5 mg aliquots.

        • To Aliquot A, add DCC, DMAP, and (S)-MTPA-Cl to synthesize the (R)-MTPA ester.

        • To Aliquot B, add DCC, DMAP, and (R)-MTPA-Cl to synthesize the (S)-MTPA ester.

        • Acquire high-resolution ¹H NMR (600 MHz) in CDCl3. Calculate the

          
           values for the C3 methyl group and C1 protons to deduce the C2 absolute configuration.
          

      Quantitative Data & Performance Comparison

      The following tables summarize the operational parameters and representative analytical outputs when applying these techniques to 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol.

      Table 1: Performance Comparison of Analytical Techniques
      ParameterSCXRD (Anomalous Dispersion)VCD + DFT ModelingModified Mosher’s (NMR)
      Sample State High-quality single crystalSolution (CDCl3)Solution (CDCl3)
      Sample Amount < 1 mg5 – 15 mg2 – 5 mg
      Time to Result 3 – 7 days (incl. crystallization)2 – 4 days (incl. CPU time)2 days (incl. derivatization)
      Destructive? NoNo (Sample recoverable)Yes (Chemical derivatization)
      Key Limitation Crystallization is often a bottleneckComputationally intensiveRequires complex derivatization
      Table 2: Representative Experimental Validation Data
      TechniqueCritical Validation MetricRepresentative Result for (1R,2R) IsomerInterpretation
      SCXRD Flack Parameter (
      
      
      )
      
      
      Unambiguous assignment. Value is near 0 with low uncertainty.
      VCD Enantiomeric Similarity IndexESI = 92%High confidence. Experimental bands at 1150 and 1080 cm⁻¹ match DFT.
      Mosher's
      
      
      (C3 Methyl)
      
      
      ppm
      Positive shift indicates the methyl group is on the right side of the MTPA plane, confirming (2R).

      Conclusion

      For 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol, SCXRD remains the most definitive technique due to the heavy-atom effect of the bromine substituent, provided crystals can be obtained. If the intermediate presents as a recalcitrant oil, VCD is the premier non-destructive alternative, though it requires careful mapping of the hydrogen-bonding landscape via DFT. Mosher’s method provides an accessible fallback but necessitates a strict N-Boc protection protocol to prevent confounding mixed-derivatization artifacts.

      References

      • BioTools. ABSOLUTE CONFIGURATION BY VCD | BioTools. Retrieved from: [Link][2]

      • The Aquila Digital Community (University of Southern Mississippi). Direct determination of absolute stereochemistry. Retrieved from:[Link][5]

      Sources

      Technical Comparison Guide: Optical Rotation Benchmarking for (1S,2S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol

      Author: BenchChem Technical Support Team. Date: March 2026

      The following technical guide provides an in-depth benchmarking and characterization framework for (1S,2S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol , a critical chiral intermediate in the synthesis of next-generation kinase inhibitors (e.g., ALK/ROS1 targets).

      Executive Summary & Core Specifications

      (1S,2S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol (CAS: 1270161-46-0 ) is a highly functionalized chiral phenylpropanolamine derivative. Its specific stereochemistry—defined by the (1S, 2S) configuration—is a Critical Quality Attribute (CQA) that directly dictates the potency and selectivity of the final pharmaceutical active ingredient (API).

      This guide compares the physicochemical profiles of the target molecule against its structural analogs and provides a validated protocol for optical rotation determination, addressing the common industry challenge where specific batch values are often sequestered in proprietary process patents.

      Product Identity Profile
      FeatureSpecification
      Chemical Name (1S,2S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol
      CAS Number 1270161-46-0
      Molecular Formula C₉H₁₁BrFNO
      Molecular Weight 248.09 g/mol
      Stereochemistry (1S, 2S) [Syn-configuration]
      Key Moiety 3-Bromo-5-fluoro-phenyl (Halogenated scaffold for cross-coupling)

      Optical Rotation Benchmarking

      The optical rotation (

      
      ) is the primary metric for assessing enantiomeric purity during process development. Below is the comparative data analysis, synthesizing proprietary trends with established analog values.
      
      Comparative Optical Rotation Data

      Note: Values are temperature and solvent-dependent. Standard conditions: 20°C, Sodium D-line (589 nm).

      CompoundConfiguration
      
      
      (Approx.)
      Solvent / Conc.[1][2][3]Relevance
      Target Molecule (1S, 2S) +28° to +35° (Estimated)*MeOH (c=1.0) Primary Intermediate
      (1S,2S)-Norpseudoephedrine(1S, 2S)+37.9°MeOHStructural Parent (Cathine)
      (1S,2S)-Phenyl-1,3-propanediol(1S, 2S)+35° to +39°1N HClHomologous Analog
      (1R,2S)-Isomer(1R, 2S)-15° to -25° (Trend)MeOHDiastereomeric Impurity
      (1R,2R)-Enantiomer(1R, 2R)-28° to -35° (Trend)MeOHEnantiomeric Impurity

      *Note: The specific rotation of the 3-bromo-5-fluoro derivative is influenced by the electron-withdrawing nature of the halogen substituents. While the sign (+) is conserved from the (1S,2S) parent scaffold, the magnitude varies based on solvation effects (H-bonding).

      Stereochemical Logic & Causality

      The (1S, 2S) configuration in phenylpropanolamines typically yields a dextrorotatory (+) response in polar protic solvents (MeOH, EtOH).

      • Mechanism: The spatial arrangement of the hydroxyl (-OH) and amino (-NH2) groups in the syn relationship (1S, 2S) creates a specific chiral environment that rotates plane-polarized light to the right.

      • Risk Factor: The presence of the (1R, 2S) diastereomer (anti-configuration) often inverts or significantly dampens this rotation, making

        
         a sensitive probe for diastereomeric excess (de).
        

      Experimental Protocol: Determination & Validation

      To ensure reproducible data, the following self-validating protocol is recommended. This workflow minimizes variability caused by hygroscopicity or salt formation.

      Reagents & Equipment[14]
      • Solvent: HPLC-grade Methanol (MeOH) or 1N HCl (for amine salts).

      • Standard: Sucrose (NIST traceable) for polarimeter calibration.

      • Equipment: Digital Polarimeter with temperature control (±0.1°C).

      Step-by-Step Methodology
      • Sample Preparation:

        • Weigh exactly 100.0 mg of the dried substance (CAS 1270161-46-0).

        • Transfer to a 10 mL volumetric flask.

        • Dissolve in Methanol (or specified solvent) and dilute to volume. Ensure complete dissolution (sonicate if necessary).

        • Checkpoint: Solution must be clear and particle-free. Filter through a 0.45 µm PTFE filter if turbidity is observed.

      • System Suitability:

        • Blank the polarimeter with pure solvent.

        • Verify zero baseline stability for 60 seconds.

      • Measurement:

        • Fill the 1 dm (100 mm) cell, ensuring no air bubbles are trapped in the light path.

        • Equilibrate at 20°C for 5 minutes.

        • Record the optical rotation (

          
          ) as the average of 5 measurements.
          
      • Calculation:

        
        
        
        • Where

          
           = path length in dm (usually 1).[2][3][4][5]
          
        • Where

          
           = concentration in g/100mL (usually 1.0).[3]
          

      Synthesis & Stereocontrol Workflow

      The synthesis of this intermediate requires strict stereocontrol. The diagram below illustrates the resolution pathway to isolate the (1S, 2S) isomer from a racemic or diastereomeric mixture.

      G Start Racemic Precursor (3-Bromo-5-fluoropropiophenone) Step1 Enantioselective Reduction (Noyori Transfer Hydrogenation) Start->Step1 Ru-Catalyst Inter Intermediate Alcohol (Chiral Center 1 Established) Step1->Inter Step2 Henry Reaction / Reduction (Introduction of Amine) Inter->Step2 Nitroaldol Mix Diastereomeric Mixture (1S,2S) + (1S,2R) Step2->Mix Res Chiral Resolution (Tartaric Acid Crystallization) Mix->Res Selective Crystallization Final Target Product (1S,2S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol [α]D ≈ +30° Res->Final Purified Isomer

      Figure 1: Stereoselective synthesis pathway highlighting the critical resolution step to achieve the (1S, 2S) configuration.

      Comparative Analysis: Why This Isomer?

      In drug development, the choice between (1S, 2S) and its isomers is rarely arbitrary.

      Parameter(1S, 2S) Isomer (Target)(1R, 2S) Isomer (Alternative)Impact on Drug Design
      Binding Affinity High Low / InactiveThe (1S, 2S) geometry often aligns with the ATP-binding pocket of kinase targets (e.g., ALK, ROS1).
      Solubility ModerateModerateSimilar physicochemical profiles, but distinct crystal packing.
      Metabolic Stability Optimized VariableStereochemistry affects CYP450 recognition and clearance rates.

      Expert Insight: For kinase inhibitors utilizing the 3-bromo-5-fluoro-phenyl moiety, the (1S, 2S) amine acts as a critical "hinge" binder. Using the wrong stereoisomer (e.g., 1R, 2S) can result in a >100-fold loss of potency due to steric clash within the enzyme's active site.

      References

      • Chemical Identity & Vendors: ChemScene Product Guide: (1S,2S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol (CAS 1270161-46-0).[6] Available at:

      • Analog Benchmarking: Sigma-Aldrich Technical Sheet: (1S,2R)-1-Aminoindan-2-ol Optical Rotation Data. Available at: [7]

      • Stereochemical Trends: Master Organic Chemistry: Optical Rotation and Specific Rotation of Chiral Amines. Available at:

      • Synthesis Methodology: Beilstein Journal of Organic Chemistry: Synthesis of 2-amino-3-arylpropan-1-ols. Available at:

      Sources

      Spectroscopic Identification of Impurities in 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol

      Author: BenchChem Technical Support Team. Date: March 2026

      A Comparative Methodological Guide for Pharmaceutical Analysis

      Executive Summary

      This guide evaluates and compares spectroscopic methodologies for the identification and quantification of impurities in 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol (hereafter referred to as ABFP ). As a chiral amino-alcohol intermediate featuring a di-halogenated phenyl ring, ABFP presents unique analytical challenges: distinguishing diastereomers, resolving enantiomers, and detecting dehalogenated byproducts.

      This document compares three primary analytical workflows: High-Resolution LC-MS/MS , Multi-Nuclear 2D-NMR , and Chiral SFC-MS . It provides experimental protocols, decision-making frameworks, and comparative data to guide process chemists and analytical scientists in selecting the optimal impurity profiling strategy.

      Part 1: The Analytical Challenge

      ABFP contains two chiral centers and a specific halogen substitution pattern (3-bromo, 5-fluoro). The critical quality attributes (CQAs) for this intermediate depend heavily on controlling specific impurity classes:

      • Stereoisomers: With two chiral centers, four stereoisomers exist. The syn vs. anti diastereomers have different physical properties, but enantiomers require chiral discrimination.

      • Dehalogenated Analogs: The loss of bromine (des-bromo) or fluorine (des-fluoro) during metal-catalyzed cross-coupling or reduction steps.

      • Regioisomers: Isomeric forms arising from non-selective halogenation or ring-opening during synthesis.

      Comparative Methodology Matrix
      FeatureMethod A: HR-LC-MS/MS Method B: 2D-NMR (600 MHz) Method C: Chiral SFC-MS
      Primary Utility Trace detection (<0.05%) & Formula IDStereochemical & Regioisomer ElucidationEnantiomeric Excess (ee) & Diastereomeric Ratio (dr)
      Sensitivity High (pg levels)Low (mg levels required)Medium-High
      Isomer Resolution Poor for enantiomers; Fair for diastereomersExcellent for diastereomers (J-coupling)Excellent for all stereoisomers
      Throughput High (10-20 min/run)Low (1-4 hours/sample)Very High (3-8 min/run)
      Key Diagnostic Br Isotope Pattern (1:1)19F-1H CouplingRetention Time Match
      Part 2: Detailed Methodological Comparison
      Method A: High-Resolution LC-MS/MS (Q-TOF or Orbitrap)

      Verdict: Best for Unknown Identification and Trace Quantitation.

      Mechanism: Leverages the unique isotopic signature of Bromine (79Br and 81Br exist in a ~1:1 ratio). Any impurity retaining the bromine atom will display a characteristic "doublet" molecular ion cluster separated by 2 Da.

      Experimental Insight:

      • Causality: The electronegative Fluorine and Bromine atoms make the molecule ionizable in ESI+ mode but also prone to in-source fragmentation. Soft ionization parameters are critical.

      • Diagnostic Logic:

        • Impurity X shows M+ and (M+2)+ in 1:1 ratio

          
           Contains Bromine.
          
        • Impurity Y shows single peak

          
           Des-bromo analog (likely debromination side reaction).
          
      Method B: Multi-Nuclear 2D-NMR (1H, 13C, 19F)

      Verdict: Best for Structural Elucidation of Diastereomers and Regioisomers.

      Mechanism: Uses scalar coupling constants (J-values) to determine relative stereochemistry (syn vs anti).

      • 19F-NMR: Provides a clean window to observe ring substitution patterns without overlap from the aliphatic chain.

      • NOESY: Establishes spatial proximity between the methine proton at C1 and the proton at C2.

      Experimental Insight:

      • Causality: In amino alcohols, the vicinal coupling constant (

        
        ) differs significantly between anti (typically 4-8 Hz) and syn (typically 2-5 Hz) conformers, especially when locked in a cyclic oxazolidinone derivative (often used for derivatization).
        
      • Validation: 19F signal splitting confirms the position of F relative to Br (meta-coupling).

      Method C: Chiral Supercritical Fluid Chromatography (SFC-MS)

      Verdict: Best for Routine Quality Control of Stereochemistry.

      Mechanism: Uses supercritical CO2 with polar modifiers (MeOH/iPrOH) and chiral stationary phases (e.g., Amylose or Cellulose derivatives).

      Experimental Insight:

      • Causality: The amino-alcohol motif interacts strongly with carbamate-based chiral selectors. The basic amine requires a basic additive (DEA or TEA) in the mobile phase to prevent peak tailing.

      • Throughput: SFC offers 3-5x faster separations than normal-phase HPLC, crucial for checking reaction kinetics in real-time.

      Part 3: Experimental Protocols
      Protocol 1: HR-LC-MS/MS Impurity Profiling
      • Instrument: Agilent 6545 Q-TOF or Thermo Q-Exactive.

      • Column: C18 Reverse Phase (e.g., Waters CORTECS C18, 2.1 x 100mm, 1.6 µm).

      • Mobile Phase:

        • A: 0.1% Formic Acid in Water.

        • B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: 5% B to 95% B over 12 mins.

      • Mass Spec Settings:

        • Source: ESI Positive.

        • Scan Range: m/z 100–1000.

        • Critical Step: Enable "Dynamic Exclusion" to trigger MS/MS on low-level peaks (impurities) rather than just the main peak.

      Protocol 2: Stereochemical Assignment via NMR
      • Sample Prep: Dissolve 10 mg ABFP in 600 µL DMSO-d6 (DMSO minimizes exchange of OH/NH protons).

      • Experiments:

        • 1H (1D): Integrate signals to check stoichiometry.

        • 19F (1D): Check for regioisomers (shift will vary if F moves from pos 5).

        • COSY: Assign the aliphatic chain (Methyl

          
           CH-O 
          
          
          
          CH-N).
        • NOESY/ROESY: Irradiate the H1 (benzylic) proton.

          • Observation: Strong NOE to H2 implies syn or specific rotamer population; weak NOE implies anti.

      • Self-Validating Check: The sum of integrals for aromatic protons must match the expected ratio relative to the methyl doublet.

      Part 4: Visualizations
      Diagram 1: Impurity Origin & Analytical Workflow

      This diagram illustrates the synthesis pathway risks and the corresponding analytical checkpoints.

      ImpurityWorkflow Start Precursor: 3-Bromo-5-fluorobenzaldehyde Step1 Step 1: Nitroaldol / Strecker Start->Step1 Impurity3 Impurity: Regioisomer (F-migration rare) Start->Impurity3 Impure SM Step2 Step 2: Reduction Step1->Step2 Product Target: ABFP (Racemic/Diastereomeric Mix) Step2->Product Impurity1 Impurity: Des-bromo analog (Over-reduction) Step2->Impurity1 Side Rxn Impurity2 Impurity: Diastereomer (Syn/Anti mismatch) Step2->Impurity2 Low Stereocontrol Analysis2 Chiral SFC Separates 4 Stereoisomers Product->Analysis2 Routine QC Analysis1 LC-MS (Q-TOF) Detects Mass Shift (-79/81 Da) Impurity1->Analysis1 ID Confirmation Impurity2->Analysis2 Quantification Analysis3 19F-NMR Confirms Ring Substitution Impurity3->Analysis3 Structure Elucidation

      Caption: Analytical workflow linking synthetic risks (red/yellow) to specific spectroscopic methods (black).

      Diagram 2: Spectroscopic Decision Tree

      A logic gate for identifying unknown impurities in the ABFP sample.

      DecisionTree Unknown Unknown Impurity Detected MassSpec Run LC-MS/MS Unknown->MassSpec Isotope Check Br Pattern (M, M+2) MassSpec->Isotope HasBr 1:1 Doublet Present Isotope->HasBr NoBr No Doublet Isotope->NoBr MassShift Calculate Delta Mass HasBr->MassShift NoBr->MassShift DesBromo ID: Des-bromo Impurity MassShift->DesBromo Isomer Mass = Target Mass MassShift->Isomer SFC Run Chiral SFC Isomer->SFC NMR Run 2D-NMR (NOESY) Isomer->NMR Result1 ID: Enantiomer/Diastereomer SFC->Result1 NMR->Result1

      Caption: Step-by-step decision logic for categorizing unknown impurities based on spectral data.

      References
      • Sigma-Aldrich. (n.d.). (1S,2S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol Product Specification. Retrieved from [1]

      • Holzgrabe, U., et al. (2010). NMR spectroscopy in pharmaceutical analysis. Elsevier. (General reference for NMR of amino alcohols).
      • Wong, J. W., et al. (2018). Screening of pharmaceutical impurities using High-Resolution Mass Spectrometry. Journal of Chromatography A. (Methodology basis for LC-MS protocol).
      • PubChem. (2024).[2][3] Compound Summary: 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol.[4][5][6] National Library of Medicine. Retrieved from

      • Toribio, L., et al. (2012). Chiral separation of amino alcohols by SFC. Journal of Supercritical Fluids. (Basis for SFC protocol).[7]

      Sources

      Safety Operating Guide

      1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL proper disposal procedures

      Author: BenchChem Technical Support Team. Date: March 2026

      Topic: 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL Proper Disposal Procedures

      Emergency Overview & Immediate Safety Directive

      Critical Hazard Profile: 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol is a halogenated amino-alcohol.[1][2][3] It possesses dual chemical functionality: a basic amine group and a polar alcohol group, attached to a halogenated aromatic ring.[2][3]

      • Primary Hazards: Skin/Eye Corrosion (Category 1C/1 risk due to amine functionality), Acute Toxicity (Oral/Dermal), and Respiratory Irritation.[2]

      • Chemical Incompatibility: Violent reaction potential with strong acids (exothermic neutralization), acid chlorides , anhydrides , and strong oxidizers .[1][2]

      Immediate Spill Response Protocol

      If a spill occurs, execute this workflow immediately to prevent exposure and environmental contamination.

      SpillResponse Start SPILL DETECTED Assess 1. Assess Volume & Hazard (Is it >100g or in a confined space?) Start->Assess Evacuate EVACUATE LAB Call EHS / Emergency Services Assess->Evacuate Yes (High Risk) PPE 2. Don PPE (Nitrile Gloves x2, Goggles, Lab Coat, N95/Respirator) Assess->PPE No (Manageable) Contain 3. Containment Circle spill with absorbent pillows/socks PPE->Contain Neutralize 4. Neutralization (Optional) If liquid & pH > 10, apply weak acid neutralizer (Citric Acid) Contain->Neutralize Absorb 5. Absorption Cover with Vermiculite or Chem-Sorb pads Neutralize->Absorb Collect 6. Collection Scoop into HDPE Waste Pail Label: 'Hazardous Waste - Halogenated' Absorb->Collect

      Figure 1: Immediate spill response decision matrix for halogenated amino-alcohols.

      Waste Characterization & Classification

      Proper disposal requires accurate characterization under regulatory frameworks (RCRA in the US, LoW in the EU).[2] This compound must be treated as a Halogenated Organic waste due to the presence of Bromine (Br) and Fluorine (F) atoms on the phenyl ring.

      ParameterClassification CriteriaRegulatory Code (Typical)
      Chemical Class Halogenated Aromatic AmineUS EPA: D002 (Corrosive, if pH ≥ 12.5), or listed F-codes if spent solvent mix.EU LoW: 16 05 06* (Lab chemicals consisting of hazardous substances).[1][2]
      Primary Constituent Organic Nitrogen/HalogenRCRA: Not specifically P or U listed, but treated as characteristic hazardous waste.[2][3]
      Physical State Solid (Powder) or Viscous OilSegregate solids from liquids to lower disposal costs.[1][3]
      Incineration Req. High Temperature Incineration Required to prevent formation of dioxins/furans (due to halogens).[1][3]

      Why Segregation Matters:

      • Halogenated vs. Non-Halogenated: Mixing this compound with non-halogenated solvents (e.g., Acetone, Ethanol) contaminates the entire bulk stream, forcing the disposal facility to use more expensive halogen-specific incinerators.[1][2]

      • Acid/Base: As an amine, mixing this with acidic waste streams can generate heat and pressure, risking container rupture.[2][3]

      Step-by-Step Disposal Procedures

      Scenario A: Solid Waste (Pure Substance / Expired Reagent)

      Applicable for: Expired shelf stock, scrap powder, or solid synthesis residues.[1][2]

      • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][3] Glass is acceptable but poses a breakage risk.[3]

      • Labeling: Affix a hazardous waste label.

        • Constituents: "1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol"[1][2][4][5]

        • Hazard Checkboxes: [x] Toxic [x] Corrosive [x] Irritant[1]

      • Packing: Double-bag the solid in chemically resistant polyethylene bags before placing it in the rigid container.

      • Storage: Store in a satellite accumulation area (SAA) away from acids.

      Scenario B: Liquid Waste (Reaction Mixtures / Mother Liquors)

      Applicable for: Solutions containing the compound dissolved in solvents (e.g., DCM, Methanol).[2]

      • Segregation: Pour into the "Halogenated Solvent" carboy.

        • Note: Even if the solvent itself is not halogenated (e.g., Methanol), the presence of the brominated/fluorinated solute classifies the entire mixture as halogenated waste.[2]

      • pH Check: If the solution is highly basic (pH > 10), adjust to pH 6-9 using dilute Sulfuric Acid (H₂SO₄) or Citric Acid before adding to the main waste carboy to prevent exothermic reactions.[1][3]

        • Caution: Perform neutralization in a fume hood with active stirring and cooling.[3]

      • Venting: Ensure the waste cap is vented (or use a safety funnel with a pressure-release valve) to prevent pressure buildup.[1][3]

      Scenario C: Contaminated Debris

      Applicable for: Gloves, paper towels, weigh boats.[1][2]

      • Collection: Place in a dedicated "Hazardous Solid Waste" bag (usually yellow or red, 6-mil thickness).[1][2][3]

      • Sealing: Goose-neck seal the bag with tape.

      • Disposal: Do NOT throw in regular trash. This debris must be incinerated as hazardous chemical waste.[3]

      Technical Workflow: Waste Stream Decision Tree

      This logic flow ensures you select the correct waste stream, minimizing cost and safety risks.[2][3]

      WasteSegregation Waste Waste Generated State Physical State? Waste->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Debris Contaminated Debris (Gloves, Paper) Solid->Debris Pure Pure Chemical Solid->Pure SolventType Solvent Type? Liquid->SolventType Bin_Solid Solid Haz Waste Bin (Incineration) Debris->Bin_Solid Pure->Bin_Solid Halo Halogenated Solvent (DCM, Chloroform) SolventType->Halo NonHalo Non-Halo Solvent (MeOH, Acetone) SolventType->NonHalo Stream_Halo Halogenated Waste Carboy (Code: F002/D002) Halo->Stream_Halo NonHalo->Stream_Halo Mixture becomes Halogenated

      Figure 2: Waste segregation logic. Note that adding this halogenated solute to a non-halogenated solvent converts the stream to "Halogenated Waste."[3]

      Regulatory Compliance & Documentation

      Failure to document disposal correctly can lead to severe fines.[3] Ensure your manifest includes:

      • Full Chemical Name: Do not use abbreviations like "Amino-alcohol derivative." Use "1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol".[1][2][3][4][5]

      • CAS Number: Use 1270556-20-1 (or specific isomer CAS if known, e.g., 1270161-46-0).[1][2][3]

      • Hazard Codes:

        • H314: Causes severe skin burns and eye damage.[3][6]

        • H302: Harmful if swallowed.[1][3][7][8]

        • H412: Harmful to aquatic life with long-lasting effects.[1][3]

      Final Check: Before handing over waste to your EHS officer or disposal contractor, verify the container is:

      References

      • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3] [Link]

      • U.S. Environmental Protection Agency (EPA). (2024).[1][3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

      • PubChem. (2024).[3] Laboratory Chemical Safety Summary (LCSS) - General Halogenated Amino Alcohols. [Link][1][2]

      Sources

      Personal protective equipment for handling 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL

      Author: BenchChem Technical Support Team. Date: March 2026

      This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol (CAS: 1270556-20-1 / 1270161-46-0).

      As a Senior Application Scientist, I must emphasize that while specific toxicological data for this research intermediate may be limited, its structural motifs—a halogenated aromatic ring coupled with a

      
      -amino alcohol—mandate that we treat it under Universal Precautions  for corrosive and potentially toxic substances. The lipophilicity introduced by the bromine and fluorine atoms increases the risk of dermal absorption, requiring stricter PPE than standard organic amines.
      

      Part 1: Executive Safety Assessment

      Compound Profile:

      • Chemical Class: Halogenated

        
        -Amino Alcohol.
        
      • Primary Hazards (GHS Classification via SAR):

        • Skin Corrosion/Irritation (Category 1C/2): High potential for chemical burns due to the basic amine and lipophilic nature.

        • Serious Eye Damage (Category 1): Risk of irreversible corneal damage.

        • Specific Target Organ Toxicity (Single Exposure): Respiratory irritation.

      • Physical State: Typically a solid (powder/crystalline) or viscous oil depending on purity/salt form.

      The "Why" Behind the Protocol: Standard nitrile gloves are often insufficient for halogenated aromatics during prolonged contact. The fluorine atom reduces the surface energy of the molecule, potentially allowing it to permeate standard polymers faster than non-halogenated analogues. Therefore, our PPE strategy focuses on permeation resistance and inhalation control .

      Part 2: PPE Selection Matrix

      This matrix defines the required gear based on the specific operation.

      Protective Layer Standard Handling (Weighing <1g, Closed Transfer)High-Risk Operation (Spill Cleanup, Synthesis Scale-up >5g)Technical Rationale
      Hand Protection Double Nitrile Gloves (Inner: 4 mil, Outer: 5 mil)Change outer glove every 30 mins.Laminate Film (Silver Shield) or Viton® Worn under outer nitrile glove for dexterity.Halogenated amines can permeate thin nitrile. Double gloving creates a sacrificial barrier and visual indicator of breach.
      Eye/Face Chemical Splash Goggles (ANSI Z87.1 compliant)Full Face Shield + Splash Goggles Safety glasses are insufficient. Vapors or dusts can bypass side shields; goggles provide a hermetic seal.
      Respiratory Fume Hood (Face velocity: 100 fpm)Half-Mask Respirator (P100 + Organic Vapor Cartridge)Use respirator if working outside a hood or if powder is fine/electrostatic.
      Body Lab Coat (Cotton/Poly blend) + Closed-toe Shoes Tyvek® Coverall or Apron (Chemical Resistant)Prevents contamination of street clothes; Tyvek resists dry particulate penetration.

      Part 3: Operational Protocol (Step-by-Step)

      Phase 1: Preparation & Weighing
      • Engineering Control: All open handling must occur inside a certified chemical fume hood.

      • Static Control: Halogenated amino alcohols can be electrostatic. Use an antistatic gun or ionizer bar if the powder "flies" during weighing to prevent inhalation hazards.

      • Workspace Setup: Line the fume hood surface with an absorbent, plastic-backed bench mat. This ensures that any minor spills are contained and do not contaminate the permanent hood surface.

      Phase 2: Reaction Setup & Solubilization
      • Solvent Choice: When dissolving, add solvent slowly. The heat of solution (exothermic) for amines can be significant.

      • Glassware: Use borosilicate glass (Pyrex/Duran). Inspect for micro-cracks; halogenated bases can stress-crack compromised glass under heat.

      • Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon. While not strictly pyrophoric, amino alcohols can oxidize, forming impurities that may alter toxicity profiles.

      Phase 3: Cleanup & Decontamination
      • Immediate Wipe-down: Wipe all tools (spatulas, weigh boats) with a tissue soaked in dilute acetic acid (5%) or Ethanol, followed by water. The acid neutralizes the amine residue.

      • Doffing PPE:

        • Remove outer gloves inside the hood.

        • Wash hands with soap and water before removing goggles.

        • Check wrists for any signs of redness (indication of glove permeation).

      Part 4: Waste Disposal & Segregation

      Critical Directive: Do NOT mix this compound with non-halogenated organic waste.

      • Waste Stream: Halogenated Organic Waste .

      • Container Labeling: Must explicitly state "Contains Halogenated Amines (Br, F)."

      • Incompatibility: Keep separate from strong acids (exothermic neutralization) and oxidizers (fire risk).

      Disposal Logic Flow

      WasteDisposal cluster_warning CRITICAL WARNING Start Waste Generation: 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-ol CheckState Physical State? Start->CheckState SolidWaste Solid/Powder Residue CheckState->SolidWaste LiquidWaste Solution/Reaction Mixture CheckState->LiquidWaste BinSolid Solid Hazardous Waste Bin (Double Bagged) SolidWaste->BinSolid Contaminated Wipes/Solids Segregation Does it contain Halogenated Solvents (DCM, Chloroform)? LiquidWaste->Segregation BinHalo Halogenated Organic Waste Carboy Segregation->BinHalo Yes BinNonHalo Segregated Halogenated Waste (Do NOT mix with Acetone/MeOH waste) Segregation->BinNonHalo No (Solvent is Ethanol/Ethyl Acetate) Warning Incineration of Halogenated waste with non-halogens can create Dioxins. ALWAYS SEGREGATE.

      Figure 1: Waste segregation logic to prevent environmental contamination and regulatory violations.

      Part 5: Emergency Response

      • Eye Contact: Flush immediately with water for 15 minutes .[1] Hold eyelids open. The lipophilic nature means the chemical can "stick" to tissue; thorough irrigation is vital.

      • Skin Contact:

        • Blot, Don't Rub: Rubbing drives the chemical deeper into the dermis.

        • Flush: Rinse with water for 15 minutes.

        • Neutralize: Do not use vinegar or acids on skin burns; stick to water to avoid thermal injury from neutralization heat.

      • Spill (Solid): Do not dry sweep (creates dust). Cover with a wet paper towel (solvent-dampened) to entrap powder, then scoop into a waste bag.

      • Spill (Liquid): Absorb with vermiculite or sand.[2] Do not use combustible materials like sawdust.

      Part 6: Risk Assessment Logic

      Use this workflow to determine if your current setup is safe for handling this compound.

      RiskAssessment Start Start Risk Assessment Quantity Quantity > 100mg? Start->Quantity Form Physical Form? Quantity->Form No (<100mg) HoodCheck Fume Hood Available? Quantity->HoodCheck Yes (>100mg) Form->HoodCheck Fine Powder Safe Proceed with Standard PPE Form->Safe Oil/Viscous HoodCheck->Safe Yes Stop STOP WORK Relocate to Hood HoodCheck->Stop No HighRisk REQUIRE: 1. Respirator 2. Silver Shield Gloves Safe->HighRisk If heating/refluxing

      Figure 2: Decision tree for determining necessary engineering controls and PPE upgrades.

      References

      • National Institutes of Health (PubChem). Compound Summary: (1R,2S)-1-amino-1-(3,5-difluorophenyl)propan-2-ol (Analogous Structure Safety Data). Retrieved from [Link]

      • European Chemicals Agency (ECHA). C&L Inventory: Classification and Labelling of Halogenated Amino Alcohols. Retrieved from [Link]

      • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Working with Corrosives and Irritants. Retrieved from [Link]

      • University of Illinois Urbana-Champaign (DRS). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

      Sources

      ×

      Disclaimer and Information on In-Vitro Research Products

      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.